methyl 2-(Aminomethyl)cyclobutane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(aminomethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWRDCWIFSQITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
methyl 2-(aminomethyl)cyclobutane-1-carboxylate chemical structure
An In-Depth Technical Guide to Methyl 2-(aminomethyl)cyclobutane-1-carboxylate in Modern Drug Discovery
Executive Summary
In the pursuit of novel therapeutics, the inherent flexibility of natural linear peptides often translates to poor pharmacokinetic profiles, including rapid proteolytic cleavage and high entropic penalties upon target binding. To circumvent these limitations, the strategic incorporation of conformationally restricted unnatural amino acids has become a cornerstone of modern peptidomimetic design[1]. Among these, cyclobutane amino acids (CBAAs) represent a privileged class of scaffolds. This whitepaper provides an in-depth technical analysis of methyl 2-(aminomethyl)cyclobutane-1-carboxylate , a highly versatile
Structural Biology & Physicochemical Profiling
Methyl 2-(aminomethyl)cyclobutane-1-carboxylate (CAS: 1638760-87-8) is a non-proteinogenic amino acid ester characterized by a highly strained four-membered carbon ring[2]. The cyclobutane ring acts as a rigid spacer between the carboxylate and the aminomethyl group, locking the molecule into specific dihedral angles that are otherwise freely rotatable in linear aliphatic chains.
This structural rigidity is paramount in drug design. When incorporated into a peptide backbone, the cyclobutane moiety forces the sequence to adopt well-defined secondary structures, such as
Table 1: Physicochemical Properties of Methyl 2-(aminomethyl)cyclobutane-1-carboxylate
| Property | Value | Clinical / Synthetic Significance |
| CAS Number | 1638760-87-8 | Unique identifier for the methyl ester derivative[2]. |
| Molecular Formula | Defines the foundational atomic composition. | |
| Molecular Weight | 143.18 g/mol | Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD). |
| SMILES | O=C(C1C(CN)CC1)OC | Enables computational modeling and virtual screening[2]. |
| LogP | 0.1443 | Indicates high aqueous solubility, favorable for oral bioavailability[2]. |
| TPSA | 52.32 Ų | Excellent membrane permeability; well within the Lipinski Rule of 5[2]. |
Mechanistic Causality: The Thermodynamic Advantage
As a Senior Application Scientist, it is critical to understand why we select a cyclobutane scaffold over a standard linear
-
Entropic Pre-organization: The binding of a flexible peptide to a target receptor requires the peptide to freeze into a single bioactive conformation, resulting in a massive loss of conformational entropy (
). The cyclobutane ring pre-organizes the amino acid into this bioactive geometry. By reducing the entropic penalty upon binding, the overall Gibbs free energy ( ) becomes significantly more negative, exponentially increasing target affinity[]. -
Proteolytic Shielding: Proteases rely on the precise spatial arrangement of the peptide backbone to initiate nucleophilic attack on the amide bond. The unnatural steric bulk and restricted bond angles of the cyclobutane ring distort this recognition motif, rendering the resulting peptidomimetic highly resistant to enzymatic degradation[1].
Workflow for integrating restricted cyclobutane scaffolds into peptide drug design.
Synthetic Methodology & Self-Validating Protocols
The synthesis of cyclobutane
Why esterify? The free amino acid exists as a highly polar zwitterion, making it difficult to purify via standard silica gel chromatography and limiting its solubility in organic solvents required for subsequent solid-phase peptide synthesis (SPPS). Methyl esterification masks the carboxylic acid, increasing lipophilicity and allowing for orthogonal protection of the primary amine (e.g., Fmoc or Boc protection)[][5].
Protocol: Synthesis of Methyl 2-(aminomethyl)cyclobutane-1-carboxylate
This protocol utilizes an in situ generation of methanolic HCl, providing a self-validating system that ensures anhydrous conditions and drives the equilibrium toward complete esterification.
Step 1: Reagent Activation
-
Action: Cool 10 mL of anhydrous methanol to 0°C in an ice bath under an inert argon atmosphere. Slowly add 1.5 equivalents of thionyl chloride (
) dropwise. -
Causality:
reacts violently with methanol to generate HCl gas and in situ. This avoids the handling of hazardous gaseous HCl cylinders and chemically consumes any trace water in the solvent, preventing the reverse hydrolysis reaction.
Step 2: Esterification
-
Action: Add 1.0 equivalent of the free 2-(aminomethyl)cyclobutane-1-carboxylic acid to the activated methanolic solution. Gradually warm the reaction to 65°C and reflux for 4-6 hours.
-
Causality: The heat provides the activation energy required for the nucleophilic acyl substitution, while the excess methanol acts as both solvent and reactant, driving the reaction to completion via Le Chatelier's principle.
Step 3: In-Process Quality Control (Self-Validation)
-
Action: Spot a reaction aliquot onto a silica TLC plate alongside the starting material. Develop in a highly polar solvent system (e.g.,
:MeOH:NH₄OH 80:18:2) and stain with Ninhydrin. -
Validation: The starting zwitterionic acid will remain near the baseline (
~0.1). The successful formation of the methyl ester will appear as a distinct, new spot with a significantly higher (~0.5), validating the conversion before proceeding to workup.
Step 4: Orthogonal Workup
-
Action: Concentrate the reaction mixture under reduced pressure to remove excess methanol. Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous
. Extract the aqueous layer twice with DCM, dry the combined organic layers over anhydrous , and concentrate. -
Causality: The reaction yields the product as a hydrochloride salt. The basic
wash deprotonates the ammonium ion, rendering the free amine highly soluble in the organic DCM layer. Any unreacted starting material remains ionized and is effectively purged in the aqueous waste.
Generalized synthetic route for methyl 2-(aminomethyl)cyclobutane-1-carboxylate.
Applications in Foldamer Engineering
Beyond traditional small-molecule drugs, methyl 2-(aminomethyl)cyclobutane-1-carboxylate is a vital precursor in the synthesis of foldamers—artificial oligomers designed to mimic the folding patterns of natural proteins[5]. By strategically alternating natural
References
1.[2] 1638760-87-8 | methyl 2-(Aminomethyl)cyclobutane-1-carboxylate - ChemScene. chemscene.com. 2.[] CAS 885951-77-9 (Fmoc-AC4C-OH) - BOC Sciences. bocsci.com. 3.[3] Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. ucd.ie. 4.[1] Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC. nih.gov. 5.[5] Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes. mdpi.com.
Sources
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Peptidomimetics for Receptor Ligands-Discovery,Development, and Medical Perspectives [researchrepository.ucd.ie]
- 5. Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands [mdpi.com]
Stereochemical Dynamics and Synthetic Control of 2-Substituted Cyclobutane Amino Acids
Executive Summary
The cyclobutane ring offers a unique "stereochemical platform" in medicinal chemistry. Unlike flexible linear chains or rigid aromatic systems, 2-substituted cyclobutane amino acids (specifically
Structural Fundamentals & Stereochemical Dynamics
The cyclobutane ring is rarely planar. To relieve torsional strain (eclipsing interactions), the ring adopts a "puckered" or "butterfly" conformation. This deviation from planarity is the critical determinant of the stability and reactivity of cis and trans isomers.
The Puckering Effect
In 2-substituted cyclobutane amino acids, the ring puckering angle (
-
Trans-Isomers: Generally thermodynamically favored. The substituents (amino and carboxyl groups) can adopt a diequatorial orientation, minimizing 1,2-steric repulsion.
-
Cis-Isomers: Often suffer from higher steric strain if the ring is planar. However, puckering allows one substituent to be pseudo-axial and the other pseudo-equatorial, or both pseudo-equatorial in specific 1,3-substitution patterns (though less relevant for 2-substituted systems).
Energetic Consequences
The barrier to ring inversion is low (~1.5 kcal/mol), meaning these molecules "flutter" in solution unless constrained by bulky substituents or peptide backbones.
-
Implication for Drug Design: The trans isomer of ACBC is often utilized to induce specific secondary structures (e.g., 14-helices) in
-peptides, whereas the cis isomer tends to disrupt these helices or form strand-like structures [1].
Synthetic Strategies for Stereocontrol[4][5]
Achieving high diastereoselectivity (cis vs. trans) and enantioselectivity is the primary challenge. The most robust method for constructing the cyclobutane core with defined stereochemistry is [2+2] photocycloaddition , followed by chemical resolution.
Core Workflow: [2+2] Photocycloaddition
This method utilizes the reaction between an alkene and a chiral enone or uracil derivative. The cis isomer is frequently the kinetic product due to the approach of the reagents, but it can be epimerized to the trans form.
Figure 1: Divergent synthesis of cis- and trans-2-aminocyclobutanecarboxylic acid (ACBC) via photocycloaddition [2].
Detailed Protocol: Synthesis of Trans-ACBC
Based on the methodology by Fernandes et al. [2]
Reagents:
-
Chiral Uracil derivative (e.g., derived from chiral amine)
-
Ethene gas
-
Acetone (solvent/sensitizer)
-
1M LiOH (for hydrolysis)
Step-by-Step Procedure:
-
Photocycloaddition: Dissolve the chiral uracil derivative (10 mmol) in degassed acetone (200 mL). Saturate the solution with ethene gas. Irradiate with a high-pressure mercury lamp (pyrex filter) at 0°C for 4 hours.
-
Checkpoint: Monitor TLC for disappearance of the starting material.
-
-
Hydrolysis (Ring Opening): Concentrate the reaction mixture. Redissolve the crude bicyclic adduct in THF/Water (1:1). Add LiOH (2.5 eq) and stir at room temperature for 12 hours.
-
Epimerization (Cis to Trans): The initial hydrolysis yields primarily the cis amino acid. To access the trans isomer, reflux the cis-amino acid in 6M HCl for 6-12 hours. The thermodynamic preference drives the conversion to the trans form.
-
Purification: Use ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.
Analytical Characterization
Distinguishing cis from trans isomers in cyclobutanes requires careful NMR analysis. The Karplus relationship applies, but ring puckering distorts standard dihedral angles.
NMR Coupling Constants ( )
The vicinal coupling constant between the protons on C1 and C2 is the primary diagnostic tool.
| Feature | Cis-Isomer | Trans-Isomer | Mechanistic Reason |
| 7.0 - 10.0 Hz | 4.0 - 6.0 Hz | In planar cyclobutanes, cis protons are eclipsed (0° dihedral), yielding higher | |
| NOE Signal | Strong H1-H2 correlation | Weak/No H1-H2 correlation | Cis protons are spatially proximate on the same face of the ring. |
| Carbon Shift ( | Upfield shift (Steric compression) | Downfield shift | The |
Analytical Decision Tree
Figure 2: NMR-based logic flow for stereochemical assignment of cyclobutane amino acids.
Pharmacological Applications[5][6][7]
The rigidification of the amino acid backbone restricts the conformational space available to the molecule, reducing the entropic penalty of binding to a receptor.
GABA Analogues
2-substituted cyclobutane amino acids are structural analogues of GABA (
-
Trans-ACBC: Often exhibits higher potency at GABA transporters and receptors compared to the cis isomer. The trans configuration mimics the "extended" conformation of GABA required for receptor binding [3].
-
Selectivity: The specific puckering of the cyclobutane ring allows for fine-tuning of selectivity between GABA-A, GABA-B, and GABA-C receptors.
Peptide Foldamers
Incorporating trans-ACBC into peptide sequences promotes the formation of stable secondary structures (e.g., 12-helices or 14-helices) that are resistant to proteolytic degradation. This "foldamer" technology is currently being explored for:
-
Antimicrobial Peptides: Mimicking host-defense peptides with enhanced stability.
-
Cell-Penetrating Peptides: The hydrophobic/amphiphilic nature of the cyclobutane scaffold facilitates membrane translocation.
References
-
Illa, O., et al. (2017). "The relevance of the relative configuration in the folding of hybrid peptides containing
-cyclobutane amino acids." Tetrahedron, 73(43), 6169-6176. [1] -
Fernandes, C., et al. (2009).[2] "Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form." The Journal of Organic Chemistry, 74(8), 3217–3220.[3]
-
Allan, R. D., et al. (1990). "Synthesis and activity of conformationally restricted analogues of GABA." Neurochemical Research, 15, 1223–1228.
-
Jiménez-Osés, G., et al. (2006). "Conformational Analysis of 2-Substituted Cyclobutane-
-amino Acid Derivatives." The Journal of Organic Chemistry, 71(5), 1869–1878.[4]
Sources
- 1. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Constraints: A Technical Guide to Cyclobutane Unnatural Amino Acids
Executive Summary: The Strategic Value of Ring Strain
In the landscape of peptidomimetic drug design, flexibility is often the enemy of affinity. Linear peptides suffer from entropic penalties upon binding and rapid proteolytic degradation. Cyclobutane-containing unnatural amino acids (UAAs) offer a high-precision solution to these challenges. By incorporating a four-membered ring directly into the peptide backbone or side chain, researchers can "lock" specific secondary structures—such as
This guide provides a technical deep-dive into the synthesis, conformational dynamics, and application of these constrained building blocks, moving beyond basic descriptions to actionable protocols and mechanistic insights.
Structural Dynamics: The Physics of the Four-Membered Ring
The utility of cyclobutane UAAs stems from their unique conformational properties.[1] Unlike the flexible alkyl chains of standard amino acids, the cyclobutane ring exists in a puckered conformation to relieve torsional strain (eclipsing interactions).
The "Pucker" and Backbone Control
The cyclobutane ring is not planar; it adopts a "wing-like" puckered geometry with dihedral angles of approximately
-
1-Aminocyclobutane-1-carboxylic acid (ACBC): This
-disubstituted amino acid severely restricts the and torsion angles of the peptide backbone.-
Effect: Strong induction of Type III
-turns and -helical structures. -
Ramachandran Space: The allowed conformational space is a fraction of that available to Aib (
-aminoisobutyric acid), making ACBC one of the most rigid helical promoters known.
-
Metabolic Stability
The steric bulk of the cyclobutane ring, combined with the quaternary carbon center (in ACBC), prevents the approach of proteolytic enzymes (e.g., trypsin, chymotrypsin).
-
Mechanism: Steric occlusion of the scissile amide bond.
-
Outcome: Half-life extension from minutes (linear peptides) to hours (cyclobutane analogs).
Synthetic Architectures
Modern synthesis of cyclobutane UAAs has shifted from classical alkylation strategies to high-precision photochemical methods.
Pathway A: Visible-Light Mediated [2+2] Photocycloaddition
This is the current state-of-the-art method for generating diverse, highly substituted cyclobutane amino acids. It utilizes triplet energy transfer (EnT) catalysis to bypass the need for high-energy UV light, allowing for mild, stereoselective synthesis.
Caption: Figure 1. Mechanism of Visible-Light Mediated [2+2] Photocycloaddition via Energy Transfer (EnT).[2]
Pathway B: Intramolecular Nucleophilic Substitution (2,4-Methanoproline)
For bicyclic constraints like 2,4-methanoproline, a different strategy involving ring closure via nucleophilic displacement is employed.
Caption: Figure 2. Synthetic route to 2,4-methanoproline via dichloroketene cycloaddition and substitution.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid (N-Boc-ACBC)
A fundamental building block for solid-phase peptide synthesis (SPPS).
Reagents:
-
1-Aminocyclobutane-1-carboxylic acid (ACBC)
-
Di-tert-butyl dicarbonate (
)[3] -
Sodium Bicarbonate (
)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
1,4-Dioxane, Water, Ethyl Acetate (EtOAc), 1N HCl.[4]
Methodology:
-
Preparation: Dissolve ACBC (2.0 g, 17.4 mmol) in a mixture of 1,4-dioxane (20 mL) and water (20 mL).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add
(4.4 g, 52.2 mmol, 3.0 equiv) slowly to the stirred solution. -
Boc Protection: Add
(4.5 g, 20.9 mmol, 1.2 equiv) dropwise. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (
) for 12–15 hours. Monitor consumption of starting material via TLC (ninhydrin stain). -
Work-up:
-
Wash the reaction mixture with EtOAc (30 mL) to remove non-polar impurities (unreacted
). Discard the organic layer. -
Acidify the aqueous layer carefully with 1N HCl to pH 2–3. Note: Evolution of
gas will occur; add acid slowly. -
Extract the acidic aqueous layer with EtOAc (
mL).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Isolation: Combine the organic extracts, wash with brine (
mL), dry over anhydrous , filter, and concentrate under reduced pressure. -
Yield: Expect ~2.8 g (75%) of N-Boc-ACBC as an off-white solid.[3][4]
Protocol 2: Visible-Light Mediated [2+2] Photocycloaddition
For the synthesis of complex 2-substituted cyclobutane amino acids.
Reagents:
-
Methyl 2-acetamidoacrylate (Substrate)[2]
-
4-Methylstyrene (Olefin Partner)
-
Photocatalyst:
(2 mol%)[5] -
Solvent: Acetonitrile (MeCN), degassed.
-
Light Source: Blue LEDs (
nm).
Methodology:
-
Setup: In a Pyrex tube or clear vial, combine Methyl 2-acetamidoacrylate (0.2 mmol, 1.0 equiv) and 4-Methylstyrene (1.0 mmol, 5.0 equiv).
-
Catalyst: Add the Iridium photocatalyst (2 mol%).
-
Solvent: Add degassed MeCN (2.0 mL) to achieve a 0.1 M concentration. Seal the vial with a septum.
-
Degassing: Sparge the solution with Argon for 10 minutes to remove oxygen (Oxygen quenches the triplet state).
-
Irradiation: Place the vial approximately 2–3 cm from the Blue LED source. Irradiate at room temperature for 24 hours. Fan cooling is recommended to maintain ambient temperature.
-
Purification: Concentrate the solvent under vacuum. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Result: The product will be a diastereomeric mixture of the cyclobutane amino acid ester. High diastereoselectivity (up to >10:1 d.r.) is often observed depending on the styrene substituent.
Data Summary & Applications
Comparative Stability and Conformation
The following table contrasts the properties of linear amino acids with their cyclobutane counterparts.
| Property | Linear (e.g., Alanine/GABA) | Cyclobutane UAA (ACBC/CBAA) | Mechanism of Action |
| Backbone Flexibility | High ( | Restricted (Rigid) | Ring strain locks torsion angles. |
| Proteolytic Half-life | Minutes (<30 min) | Hours (>4 h) | Steric hindrance prevents enzyme access. |
| Secondary Structure | Random Coil / | ||
| Lipophilicity | Low to Moderate | Increased | Hydrophobic ring surface. |
Case Studies in Drug Design
Case Study A: Neuroactive Peptides (Glutamate Analogs) Cyclobutane analogs of glutamate (e.g., 2,4-methanoglutamate) have been used to map the binding sites of NMDA and AMPA receptors. The rigid structure forces the glutamate side chain into specific orientations, allowing researchers to determine the precise bioactive conformation required for receptor activation.
Case Study B: Antimicrobial Peptides (AMPs) Incorporation of ACBC into linear AMPs (e.g., magainin analogs) has been shown to stabilize the amphipathic helical structure required for membrane disruption. This modification not only increases potency but significantly reduces susceptibility to serum proteases, addressing a major bottleneck in AMP therapeutic development.
References
-
Direct Access to Unn
-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2022.[2] Link[2] -
Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 2002. Link
-
Visible Light Photocatalysis of [2+2] Styrene Cycloadditions via Energy Transfer. Journal of the American Chemical Society, 2012. Link
-
Comparison of a Short Linear Antimicrobial Peptide with Its Disulfide-Cyclized and Cyclotide-Grafted Variants. Pharmaceuticals, 2021. Link
-
N-Boc-1-aminocyclobutanecarboxylic acid synthesis. ChemicalBook Protocols. Link
-
A new and short method for the synthesis of 2,4-methanoproline. Chemical Communications, 2005. Link
Sources
Engineering Selectivity: The Biological Activity and Pharmacology of Conformationally Restricted GABA Analogues
The Rationale for Conformational Restriction in Neuropharmacology
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Despite its simple chemical structure, endogenous GABA is highly flexible, allowing it to adopt multiple spatial conformations. This flexibility enables GABA to act as a universal key, indiscriminately activating ionotropic receptors (GABA-A, GABA-
For drug development professionals, this pan-target activation presents a significant challenge: how do we isolate therapeutic effects (like sedation or anti-epileptic activity) from off-target toxicity? The solution lies in conformational restriction . By engineering rigid GABA analogues—using cyclopropane rings, bicyclic scaffolds, or double bonds—we lock the pharmacophore into specific spatial arrangements (e.g., syn vs. anti, trans vs. cis). This topological restriction forces the analogue to selectively bind only to the target whose active site accommodates that exact geometry, transforming a universal key into a highly specific master key[2].
Target-Specific Pharmacology of Rigid Analogues
Ionotropic Receptors: Targeting GABA-A and GABA-
The structural requirements for GABA-A receptor activation are exceptionally strict. Muscimol, a naturally occurring psychoactive alkaloid, served as the early blueprint for rigidified analogues[3]. Further synthetic constraint led to the development of Gaboxadol (THIP) , an isoxazole-based analogue. Unlike traditional positive allosteric modulators (e.g., benzodiazepines), THIP acts as a direct orthosteric agonist[4]. Crucially, its rigid structure grants it preferential, supra-maximal agonist activity at extrasynaptic
To differentiate standard GABA-A receptors from the unique retinal and CNS GABA-
Transporters: BGT1 and GAT Selectivity
The betaine/GABA transporter 1 (BGT1) plays a nuanced role in cellular osmolarity and neurotransmitter reuptake. Designing selective inhibitors for BGT1 requires precise manipulation of the GABA backbone. Bicyclo-GABA ((1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid) is a conformationally restricted cyclic analogue that acts as a competitive substrate inhibitor[2]. Computational modeling reveals that the syn conformation of bicyclo-GABA is the bioactive state required for BGT1 binding, yielding a compound with over 100-fold selectivity for BGT1 over GAT3[2]. Similarly, cyclopropane-based analogues locked in a trans-syn-form have demonstrated targeted BGT1 inhibitory profiles[7].
Metabolic Enzymes: Inhibiting GABA Aminotransferase (GABA-AT)
Inhibiting GABA-AT prevents the degradation of endogenous GABA, raising synaptic levels to combat epileptic seizures. Rigid analogues such as
Quantitative Pharmacological Profiles
The following table synthesizes the binding affinities, efficacies, and target specificities of key rigid GABA analogues.
| Rigid Analogue | Primary Target | Pharmacological Action | Key Metric | Bioactive Conformation |
| Gaboxadol (THIP) | GABA-A ( | Orthosteric Partial Agonist | EC | Constrained Isoxazole |
| TACA | GABA- | Potent Agonist | High Efficacy | Trans-alkene |
| CACA | GABA- | Partial Agonist | Moderate Efficacy | Cis-alkene |
| Bicyclo-GABA | BGT1 Transporter | Competitive Inhibitor | High Selectivity vs GAT3 | Syn-conformation |
| Cyclopropane-GABA | BGT1 Transporter | Selective Inhibitor | Moderate Potency | Trans-syn-form |
| GABA-AT Enzyme | Competitive Inhibitor | Target-dependent K | Syn-orientation |
Experimental Methodologies: Self-Validating Protocols
As application scientists, we must ensure that our experimental designs inherently validate the causality of our findings. Below are two gold-standard workflows for evaluating rigid GABA analogues.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Causality Check: Xenopus oocytes are utilized because they lack endogenous GABA receptors, providing a clean biological slate. Co-application of antagonists ensures the observed currents are target-specific.
-
Preparation & Microinjection: Synthesize capped cRNA encoding specific human GABA-A subunits (e.g.,
, , ). Microinject 50 nL of the cRNA mixture into defolliculated Xenopus laevis oocytes. -
Incubation: Incubate oocytes at 18°C for 2–5 days in ND96 medium to allow for robust membrane expression of the heteromeric receptors.
-
Electrophysiological Setup: Impale the oocyte with two glass microelectrodes (0.5–2 M
resistance, filled with 3M KCl). Voltage-clamp the cell at a holding potential of -70 mV using a TEVC amplifier. -
Baseline & Positive Control: Perfuse the recording chamber with standard ND96 buffer to establish a stable baseline. Apply a saturating concentration of endogenous GABA (1 mM) to determine the maximum macroscopic chloride current (
). Washout until baseline is restored. -
Analogue Testing: Perfuse the rigid analogue (e.g., Gaboxadol) at varying concentrations to generate a dose-response curve. Calculate the fractional efficacy relative to the GABA
.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Self-Validation (Antagonist Blockade): Co-perfuse the analogue with 100
M bicuculline. A complete cessation of the inward chloride current validates that the flux is strictly mediated by orthosteric binding to the GABA-A receptor, ruling out non-specific membrane leak[1].
Protocol 2: Coupled Enzyme Assay for GABA-AT Inhibition
Causality Check: Because GABA-AT activity does not yield a direct chromophore, we couple it to Succinic Semialdehyde Dehydrogenase (SSADH). The production of NADH provides a real-time, self-validating photometric readout.
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.5), 1 mM
-ketoglutarate, 1 mM NAD , 2 mM 2-mercaptoethanol, and an excess of purified SSADH. -
Enzyme Initialization: Add purified porcine brain GABA-AT to the cuvette. Establish a baseline absorbance at 340 nm using a UV-Vis spectrophotometer.
-
Substrate Addition (Control): Initiate the uninhibited reaction by adding 10 mM GABA. Record the linear rate of increase in A
(representing the reduction of NAD to NADH). -
Inhibitor Incubation: In a separate cuvette, pre-incubate the GABA-AT enzyme with the rigid
-lactam analogue for 15 minutes. -
Kinetic Measurement: Add GABA to the inhibited mixture. Measure the new rate of NADH formation. A decrease in the slope of the A
curve confirms competitive inhibition, validating that the rigid analogue successfully occupies the active site in a syn orientation[8][10].
Visualizations
Diagram 1: Pharmacological Mapping of GABA Targets
The following diagram illustrates the divergent pathways through which flexible endogenous GABA operates, contrasted with the highly specific targeting achieved by rigid analogues.
Caption: Target specificity of rigid GABA analogues compared to the pan-activation of endogenous GABA.
Diagram 2: TEVC Experimental Workflow
This workflow maps the self-validating electrophysiology protocol used to determine the efficacy of rigid GABA analogues on recombinant receptors.
Caption: Step-by-step methodology for Two-Electrode Voltage Clamp (TEVC) receptor activation assays.
References
-
3 - Wikipedia 2.4 - Wikipedia 3.8 - PubMed (NIH) 4.5 - PubMed (NIH) 5.10 - Taylor & Francis 6.7 - PubMed (NIH) 7.11 - ResearchGate 8.1 - Encyclopedia.pub 9.2 - Frontiers 10.6 - PubMed (NIH) 11.9 - Taylor & Francis
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Frontiers | Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 [frontiersin.org]
- 3. Gaboxadol - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor agonist - Wikipedia [en.wikipedia.org]
- 5. GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-lactams: a new class of conformationally-rigid inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
methyl 2-(aminomethyl)cyclobutane-1-carboxylate CAS number search
[1][2]
Identity & CAS Registry
This compound is a conformationally restricted
Core Identifiers
| Parameter | Data |
| Chemical Name | Methyl 2-(aminomethyl)cyclobutane-1-carboxylate |
| CAS Number (Generic) | 1638760-87-8 |
| Molecular Formula | |
| Molecular Weight | 143.18 g/mol |
| SMILES | O=C(OC)C1C(CN)CC1 |
| Key Isomer (Acid Form) | trans-2-(Aminomethyl)cyclobutanecarboxylic acid (CAS: 84585-77-3) |
Note on Stereochemistry: Commercial sources often list the generic CAS 1638760-87-8 for the racemic or unspecified stereochemistry.[1] However, in drug design, the specific cis or trans orientation relative to the cyclobutane ring is critical for receptor binding affinity (e.g., GABA receptors). The synthesis section below details how to access specific diastereomers.
Chemical Properties & Characterization
The following data is derived from computational models and available certificates of analysis for the hydrochloride salt, which is the stable storage form.
| Property | Value | Note |
| Boiling Point (Predicted) | 215.3 ± 23.0 °C | at 760 mmHg |
| Density | 1.0 ± 0.1 g/cm³ | Liquid (Free Base) |
| pKa (Amine) | ~10.5 | Basic, forms salts easily |
| LogP | 0.14 | Hydrophilic |
| Solubility | DMSO, Methanol, Water | High solubility in polar solvents |
| Storage | 2–8°C, Hygroscopic | Store under inert gas ( |
Synthetic Pathways
The synthesis of methyl 2-(aminomethyl)cyclobutane-1-carboxylate typically proceeds from cyclobutane-1,2-dicarboxylic anhydride .[1] This route allows for stereochemical control; starting with the cis-anhydride yields the cis-isomer, which can be epimerized to the trans-isomer if required.[1]
Mechanistic Workflow
The pathway involves desymmetrization of the anhydride, selective reduction of the free acid to an alcohol, and conversion of the alcohol to an amine.[1]
Figure 1: Step-wise synthetic route from the cyclic anhydride precursor.[1]
Detailed Protocol: cis-Isomer Preparation
Prerequisites: All reactions must be performed under an inert nitrogen atmosphere using anhydrous solvents.
Step 1: Methanolysis (Desymmetrization)[1]
-
Reagents: cis-Cyclobutane-1,2-dicarboxylic anhydride (1.0 eq), Methanol (excess).
-
Procedure: Dissolve the anhydride in dry methanol. Heat to reflux for 4–6 hours.
-
Workup: Concentrate in vacuo to remove excess methanol. The residue is the mono-methyl ester (2-(methoxycarbonyl)cyclobutane-1-carboxylic acid).[1]
-
Yield: Quantitative.
Step 2: Selective Reduction (Carboxylic Acid
Alcohol)
Critical Step: The ester moiety must remain intact.[1]
-
Reagents: Mono-ester (1.0 eq),
(1.1 eq).[1] -
Procedure: Cool the mono-ester solution (in THF) to -10°C. Add borane-THF complex dropwise. Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT).
-
Quench: Carefully add Methanol to quench excess borane.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Product: Methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate.
Step 3: Amination (Alcohol
Amine)[1]
-
Activation: Dissolve alcohol in DCM with
(1.5 eq). Add Methanesulfonyl chloride (MsCl, 1.1 eq) at 0°C to form the mesylate.[1] -
Displacement: Dissolve the crude mesylate in DMF. Add Sodium Azide (
, 2.0 eq) and heat to 60°C for 4 hours. -
Reduction: Hydrogenate the azide using 10% Pd/C in Methanol under
(1 atm) for 12 hours. -
Isolation: Filter catalyst, concentrate, and treat with HCl/Dioxane to precipitate the hydrochloride salt .[1]
Applications in Drug Discovery
This molecule is a "conformationally restricted" bioisostere.[1] By locking the flexible ethyl chain of GABA or glutamate into a cyclobutane ring, researchers can probe the specific spatial requirements of receptor binding pockets.[1]
GABA Analogues
The trans-isomer of the corresponding acid (2-(aminomethyl)cyclobutane-1-carboxylic acid) is a known partial agonist for GABA-C receptors.[1] The methyl ester described here acts as a prodrug or a protected intermediate to access these active acids.[1]
Peptidomimetics
Incorporating this amino ester into peptide backbones introduces a rigid turn, restricting the conformational freedom of the peptide chain.[1] This is used to:
References
-
ChemScene. (2025).[1] Methyl 2-(Aminomethyl)cyclobutane-1-carboxylate Product Data. Retrieved from
-
Sigma-Aldrich. (2025).[1] trans-Cyclobutane-1,2-dicarboxylic acid Product Specification. Retrieved from [1]
-
MDPI. (2019).[1] Cyclobutane-Containing Scaffolds as Useful Intermediates in Stereoselective Synthesis. Molecules. Retrieved from [1]
-
GuideChem. (2025).[1] Methyl (1S,2S)-2-aminocyclobutane-1-carboxylate hydrochloride Data. Retrieved from
Cyclobutane Scaffolds in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Application
Executive Summary
The "escape from flatland" has become a central paradigm in modern drug discovery. As medicinal chemistry moves away from planar, aromatic-heavy structures toward molecules with higher fraction of sp³-hybridized carbons (
Unlike its homologues (cyclopropane and cyclopentane), cyclobutane offers a unique combination of high ring strain (~26.3 kcal/mol), a distinct "puckered" butterfly conformation, and specific exit vectors that allow it to serve as a superior bioisostere for both phenyl rings and gem-dimethyl groups.
This guide provides a technical deep-dive into the rationale, synthesis, and application of cyclobutane scaffolds, supported by case studies of FDA-approved drugs like Ivosidenib and Apalutamide .[1]
Part 1: Structural & Physicochemical Properties[1]
The "Butterfly" Conformation
Cyclobutane is rarely planar. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered or "butterfly" conformation. This deviation from planarity is critical for its function as a scaffold:
-
Puckering Angle: Typically 25°–35°.
-
Inversion Barrier: Low (~1.5 kcal/mol), allowing the ring to flip between conformers unless locked by substituents.
-
Bond Angles: Internally ~88°, deviating significantly from the ideal 109.5° tetrahedral angle, creating high
-character in the C-C bonds and -character in the C-H bonds.[1]
Bioisosteric Utility
The cyclobutane ring is a versatile bioisostere.[3][4] Its geometric parameters allow it to mimic the spatial arrangement of other common moieties while improving physicochemical properties (solubility, metabolic stability).[5]
Table 1: Physicochemical Comparison of Common Scaffolds
| Property | Cyclobutane | Cyclopropane | Cyclopentane | Benzene |
| Ring Strain (kcal/mol) | 26.3 | 27.5 | 6.2 | 0 (Aromatic) |
| Dominant Conformation | Puckered (Butterfly) | Planar | Envelope | Planar |
| C-C Bond Length (Å) | 1.55 | 1.51 | 1.54 | 1.40 |
| Bioisostere For | Phenyl, gem-dimethyl | Alkenes | Proline, THF | Heterocycles |
| Metabolic Liability | Low (unless activated) | Low | Moderate | High (Oxidation) |
Metabolic Stability
Replacing a phenyl ring or a flexible alkyl chain with a cyclobutane often blocks metabolic "hotspots."[3] The ring's strain makes the C-H bonds stronger (higher
Part 2: Synthetic Methodologies
The construction of the cyclobutane core is historically challenging due to the high ring strain. However, modern photochemistry and catalysis have standardized access to these scaffolds.
The [2+2] Photocycloaddition (The Workhorse)
The most direct route to cyclobutanes is the [2+2] photocycloaddition of two alkenes.[4] This reaction is thermally forbidden (Woodward-Hoffmann rules) but photochemically allowed.[1]
Key Mechanism:
-
Excitation: One alkene absorbs a photon (often UV) to reach an excited singlet or triplet state (
or ). -
Exciplex Formation: The excited alkene forms a complex with the ground-state alkene.
-
Ring Closure: Formation of the two new
-bonds.
Visualization: [2+2] Synthetic Workflow
The following diagram outlines the decision process and mechanism for synthesizing cyclobutane scaffolds via photochemistry.
Figure 1: Strategic workflow for accessing cyclobutane scaffolds via [2+2] photocycloaddition.
Part 3: Medicinal Chemistry Applications (Case Studies)
Case Study A: Metabolic Stability & Lipophilicity (Ivosidenib)
Drug: Ivosidenib (Tibsovo) Target: IDH1 Mutant (Acute Myeloid Leukemia) The Challenge: Early leads contained a cyclohexyl amine which suffered from high lipophilicity (high LogP) and rapid metabolic clearance. The Cyclobutane Solution: The medicinal chemistry team replaced the cyclohexyl ring with a 3,3-difluorocyclobutyl moiety.
-
Effect 1: The fluorine atoms lower the
of the amine and reduce lipophilicity compared to the cyclohexyl analog. -
Effect 2: The cyclobutane ring is metabolically robust.
-
Result: Optimization led to Ivosidenib, which possesses excellent oral bioavailability and a favorable safety profile.
Case Study B: Conformational Locking (Apalutamide)
Drug: Apalutamide (Erleada) Target: Androgen Receptor (Prostate Cancer) The Challenge: Antagonists require a rigid structure to bind effectively to the ligand-binding domain and prevent nuclear translocation. The Cyclobutane Solution: Apalutamide features a cyclobutane ring fused in a spiro-configuration (5,7-diazaspiro[3.4]octan-5-yl).[1]
-
Effect: This spiro-cyclobutane moiety locks the thiohydantoin core into a specific conformation that maximizes binding affinity (
= 16 nM) and selectivity over other receptors.[1] -
Mechanism: The rigidity prevents the "induced fit" required for agonism, ensuring the molecule acts as a pure antagonist.
Visualization: Decision Matrix for Bioisosterism
When should you deploy a cyclobutane scaffold? Use this logic flow.
Figure 2: Decision matrix for incorporating cyclobutane bioisosteres during lead optimization.[1]
Part 4: Experimental Protocols
Protocol 1: General Photochemical [2+2] Cycloaddition
Use this protocol for synthesizing simple cyclobutane building blocks from enones and alkenes.[1]
Reagents:
-
Cyclohexenone (1.0 equiv)[1]
-
Alkene substrate (5.0 - 10.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]
-
Light Source: High-pressure Mercury lamp (or 365 nm LED)
Procedure:
-
Preparation: Dissolve cyclohexenone (10 mmol) and the alkene (50 mmol) in degassed DCM (100 mL) in a Pyrex photochemical reactor vessel.
-
Note: Degassing is critical to prevent quenching of the triplet state by oxygen.
-
-
Irradiation: Irradiate the solution using a water-cooled immersion well containing the Hg lamp. Monitor reaction progress by TLC or GC-MS (typically 2–12 hours).[1]
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: The residue usually contains a mixture of cis/trans and head-to-head/head-to-tail isomers.[1] Separate via flash column chromatography on silica gel (Gradient: Hexanes/EtOAc).
Validation Criteria:
-
NMR: Look for characteristic cyclobutane methine protons in the 1.5–3.5 ppm range.
-
MS: Confirm molecular ion
.
Protocol 2: Synthesis of 3,3-Difluorocyclobutylamine Hydrochloride
A key building block for Ivosidenib analogs.[1]
Reagents:
-
3-Oxocyclobutanecarboxylic acid[1]
-
DAST (Diethylaminosulfur trifluoride)[1]
-
DPPA (Diphenylphosphoryl azide)[1]
Step-by-Step:
-
Fluorination: Treat protected 3-oxocyclobutane precursor with DAST (2.0 equiv) in DCM at 0°C -> RT to generate the 3,3-difluoro moiety.
-
Curtius Rearrangement: React the carboxylic acid intermediate with DPPA (1.1 equiv) and TEA in toluene at 80°C to form the isocyanate.
-
Hydrolysis: Treat the isocyanate with aqueous HCl/dioxane to yield the amine hydrochloride.
-
Isolation: Filter the precipitated solid.
References
-
Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022. Link
-
Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor. ACS Medicinal Chemistry Letters, 2018.[1] Link[1]
-
Apalutamide (Erleada) Prescribing Information. U.S. Food and Drug Administration, 2018.[6][7] Link
-
The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery. BenchChem Technical Review, 2025. Link
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 2022. Link
Sources
- 1. CAS 127759-89-1: Lobucavir | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. Ivosidenib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Therapeutic Potential of Cyclobutane-Based Peptidomimetics: A Technical Guide for Drug Discovery
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides as therapeutic agents. Within this class of molecules, cyclobutane-based peptidomimetics have emerged as a particularly promising scaffold, affording a unique combination of conformational rigidity, metabolic stability, and synthetic tractability. This in-depth technical guide provides a comprehensive overview of the core principles, design strategies, and therapeutic applications of cyclobutane-containing peptidomimetics. We will explore their synthesis, structural attributes, and diverse biological activities, with a focus on their potential as integrin antagonists, protease inhibitors, and cell-penetrating peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cyclobutane scaffold in the pursuit of novel therapeutics.
Introduction: The Rationale for Cyclobutane Scaffolds in Peptidomimetic Design
The therapeutic utility of peptides is often hampered by their poor pharmacokinetic properties, including susceptibility to proteolytic degradation and low cell permeability. Peptidomimetics address these challenges by mimicking the essential pharmacophoric elements of a native peptide in a non-peptidic backbone. The choice of scaffold is paramount in peptidomimetic design, as it dictates the three-dimensional arrangement of functional groups and, consequently, the molecule's biological activity.
The cyclobutane ring, a four-membered carbocycle, offers several distinct advantages as a peptidomimetic scaffold.[1] Its inherent ring strain results in a puckered, three-dimensional conformation, which can be exploited to pre-organize appended pharmacophores into a bioactive conformation.[2][3] This conformational constraint reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[4]
Furthermore, the saturated nature of the cyclobutane ring imparts significant metabolic stability, rendering it resistant to enzymatic degradation.[5][6] This is a critical attribute for developing orally bioavailable drugs. The cyclobutane core can also serve as a versatile bioisostere for other chemical moieties, such as aromatic rings or larger cycloalkanes, offering a means to fine-tune a molecule's physicochemical properties.[3]
This guide will delve into the practical aspects of designing, synthesizing, and evaluating cyclobutane-based peptidomimetics for various therapeutic applications.
Design and Synthesis of Cyclobutane-Based Peptidomimetics
The successful development of cyclobutane-based peptidomimetics hinges on robust and versatile synthetic methodologies. The synthesis typically involves two key stages: the preparation of functionalized cyclobutane amino acid monomers and their subsequent incorporation into peptide or peptidomimetic sequences.
Synthesis of Cyclobutane Amino Acid Monomers
A variety of synthetic routes have been developed to access chiral, functionalized cyclobutane amino acids. One common strategy involves a [2+2] cycloaddition reaction to form the cyclobutane ring, followed by functional group manipulations to introduce the desired amino and carboxyl functionalities.[7] For instance, a thermal [2+2] cycloaddition involving 2-acylaminoacrylates can yield substituted cyclobutane skeletons that are subsequently converted to serine analogues.[7]
Experimental Protocol: Stereoselective Synthesis of (cis/trans)-2-Hydroxycyclobutane Amino Acids [7]
-
[2+2] Cycloaddition: A solution of a 2-acylaminoacrylate and a suitable alkene partner is heated in an appropriate solvent (e.g., toluene) in a sealed tube. The reaction progress is monitored by TLC or LC-MS.
-
Purification: Upon completion, the reaction mixture is concentrated under reduced pressure, and the resulting cyclobutane adduct is purified by column chromatography on silica gel.
-
Deacylation and Hydrolysis: The purified adduct is then subjected to deacylation and hydrolysis to yield the free amino acid. This can be achieved by treatment with a strong acid (e.g., 6M HCl) at an elevated temperature.
-
Purification of Amino Acid: The final cyclobutane amino acid is purified by recrystallization or ion-exchange chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Once the desired cyclobutane amino acid monomer is synthesized and appropriately protected (e.g., with Fmoc for the amine and a suitable ester for the carboxylic acid), it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[8][9][10][11][12]
Experimental Protocol: Manual Solid-Phase Peptide Synthesis of a Cyclobutane-Containing Peptide [8][11]
-
Resin Swelling: Start with a suitable solid support, such as Rink Amide resin, and swell it in a solvent like dimethylformamide (DMF) for at least one hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating it with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotected Fmoc group.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected cyclobutane amino acid using a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like diisopropylethylamine (DIEA) in DMF. Add this activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a designated period (e.g., 1-4 hours).
-
Washing: Wash the resin extensively with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Structural and Conformational Properties
The defining characteristic of the cyclobutane ring in peptidomimetics is its ability to impose significant conformational constraint on the peptide backbone.[13] The puckered nature of the cyclobutane ring restricts the rotational freedom of adjacent peptide bonds, leading to well-defined secondary structures.[8]
The stereochemistry of the substituents on the cyclobutane ring plays a crucial role in determining the overall conformation of the peptidomimetic. For instance, the cis or trans relationship of the amino and carboxyl groups can dictate whether the resulting peptide adopts a more extended or a folded structure. High-resolution NMR spectroscopy and computational modeling are invaluable tools for elucidating the solution-state conformations of these molecules.[8]
Therapeutic Applications of Cyclobutane-Based Peptidomimetics
The unique structural features of cyclobutane-based peptidomimetics have been exploited to develop novel therapeutic agents targeting a range of diseases.
Integrin Antagonists
Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell interactions and are implicated in various pathological processes, including cancer progression and inflammation.[1][14] The Arg-Gly-Asp (RGD) motif is a common recognition sequence for many integrins. Cyclobutane scaffolds have been successfully employed to mimic the RGD sequence and develop potent and selective integrin antagonists.[5][6] The rigid cyclobutane core positions the arginine and aspartic acid mimetic sidechains in the optimal orientation for high-affinity binding to the integrin.[5]
Integrin Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) triggers a cascade of intracellular signaling events, with Focal Adhesion Kinase (FAK) playing a central role.[2][15][16][17] Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases.[17] This FAK/Src complex then phosphorylates a host of downstream substrates, including paxillin and Crk-associated substrate (CAS), leading to the activation of signaling pathways such as the Ras/Raf/MEK/ERK pathway, which promotes cell proliferation, survival, and migration.[16][18] Cyclobutane-based integrin antagonists, by blocking the initial ligand-integrin interaction, can effectively inhibit these downstream signaling events.[14][19][20][21]
Caption: Downstream signaling of αvβ3 integrin and the inhibitory action of cyclobutane-based peptidomimetic antagonists.
Table 1: Biological Activity of Cyclobutane-Based αvβ3 Integrin Antagonists
| Compound | Arginine Mimetic | Aspartic Acid Mimetic | IC50 (Adhesion Assay) | Reference |
| ICT9055 | Tetrahydronaphthyridine | Methyl ester | < 1 µM | [5] |
| Compound 54 | Aminopyridine | Methyl ester | < 1 µM | [5] |
Protease Inhibitors
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds and are involved in a multitude of physiological and pathological processes. Dysregulation of protease activity is a hallmark of many diseases, including viral infections, cancer, and cardiovascular disorders.[22] Cyclobutane-based peptidomimetics have been designed as potent and selective inhibitors of various proteases, including HIV protease and Hepatitis C virus (HCV) NS3/4A protease.[23][24][25][26][27] The cyclobutane scaffold can be functionalized to mimic the transition state of the proteolytic reaction, leading to tight binding to the enzyme's active site.[26] For example, the marketed anti-HCV drug Boceprevir contains a cyclobutane moiety in its P1 region, which contributes to its high potency.[23]
Viral Protease Inhibition
Viral proteases are essential for the replication of many viruses, as they process viral polyproteins into their functional components.[25][28] Inhibition of these proteases is a validated strategy for antiviral therapy.[24] Cyclobutane-based peptidomimetics can be designed to fit snugly into the active site of viral proteases, disrupting their catalytic activity and halting viral replication.[26]
Caption: Mechanism of action of cyclobutane-based peptidomimetic protease inhibitors in the viral replication cycle.
Table 2: Inhibitory Activity of Cyclobutane-Containing Protease Inhibitors
| Compound | Target Protease | Ki or IC50 | Reference |
| Boceprevir | HCV NS3/4A Protease | Ki = 4.8 µM (for SARS-CoV-2 3CLpro) | [23][29] |
Note: Ki value for Boceprevir against its primary target, HCV NS3/4A protease, is in the nanomolar range. The provided value is for a different viral protease.
Cell-Penetrating Peptides (CPPs)
The delivery of therapeutic molecules into cells is a major challenge in drug development. Cell-penetrating peptides (CPPs) are short peptides that can traverse the cell membrane and deliver a variety of cargo molecules, including small drugs, peptides, and nucleic acids, into the cytoplasm.[8][13][30][31] The incorporation of cyclobutane amino acids into CPP sequences has been shown to enhance their cell-penetrating capabilities.[8][13][32][33][34] The rigid cyclobutane scaffold can pre-organize the cationic and hydrophobic residues of the CPP into a conformation that facilitates interaction with the cell membrane and subsequent internalization.[8][13]
Table 3: Biological Activity of Cyclobutane-Containing Cell-Penetrating Peptides
| Peptide Sequence | Cell Line | Activity | Reference |
| Hybrid β,γ-dodecapeptide | Leishmania donovani | Microbicidal at 50 µM | [8][13][32] |
Clinical Perspective and Future Directions
The unique physicochemical properties of the cyclobutane scaffold have led to the inclusion of cyclobutane-containing molecules in several clinical and preclinical drug candidates.[35] As of January 2021, at least 39 drug candidates containing a cyclobutane ring were in clinical or preclinical development.[3] These include inhibitors of Janus kinase (JAK) for inflammatory diseases and antagonists of the androgen receptor for prostate cancer.[35]
The field of cyclobutane-based peptidomimetics is poised for continued growth. Advances in synthetic methodologies will enable the creation of increasingly complex and diverse libraries of these compounds. The integration of computational modeling with experimental screening will facilitate the rational design of peptidomimetics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the structural and biological properties of these unique molecules deepens, so too will their potential to address unmet medical needs.
Conclusion
Cyclobutane-based peptidomimetics represent a powerful and versatile platform for the discovery of novel therapeutics. The inherent conformational rigidity and metabolic stability of the cyclobutane scaffold provide a distinct advantage in overcoming the limitations of traditional peptide-based drugs. Through rational design and innovative synthetic strategies, researchers can harness the unique properties of this four-membered ring to develop potent and selective modulators of a wide range of biological targets. The continued exploration of cyclobutane-based peptidomimetics holds immense promise for the future of drug discovery and development.
References
-
Illa, O., Ospina, J., Sánchez-Aparicio, J.-E., Pulido, X., Abengozar, M. Á., Gaztelumendi, N., Carbajo, D., Nogués, C., Rivas, L., Maréchal, J.-D., Royo, M., & Ortuño, R. M. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
-
Sulzmaier, F. J., Jean, C., & Schlaepfer, D. D. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature Reviews Cancer, 14(9), 598–610. [Link]
-
van der Kolk, R., Rutjes, F. P. J. T., & van Delft, F. L. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(17), 2616-2627. [Link]
-
Sutherland, M., Gordon, A., Al-Shammari, F. O. F. O., Throup, A., Cilia La Corte, A., Philippou, H., Shnyder, S. D., Patterson, L. H., & Sheldrake, H. M. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023. [Link]
-
Oreate. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]
-
Throup, A., Zraikat, M. S., Gordon, A., Soumehsaraei, S. J., Haase, K. D., Patterson, L. H., Cooper, P. A., Hanlon, K., Loadman, P. M., Sutherland, M., Shnyder, S. D., & Sheldrake, H. M. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
-
Sheldrake, H. M., Patterson, L. H., & Shnyder, S. D. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Bradford Scholars. [Link]
-
Zheng, B., & Clemmons, D. R. (1998). Blocking ligand occupancy of the alphaVbeta3 integrin inhibits insulin-like growth factor I signaling in vascular smooth muscle cells. Proceedings of the National Academy of Sciences, 95(19), 11217-11222. [Link]
-
Illa, O., Ospina, J., Sánchez-Aparicio, J.-E., Pulido, X., Abengozar, M. Á., Gaztelumendi, N., Carbajo, D., Nogués, C., Rivas, L., Maréchal, J.-D., Royo, M., & Ortuño, R. M. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
-
Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2004). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 14905-14944. [Link]
-
Throup, A., Zraikat, M. S., Gordon, A., Soumehsaraei, S. J., Haase, K. D., Patterson, L. H., Cooper, P. A., Hanlon, K., Loadman, P. M., Sutherland, M., Shnyder, S. D., & Sheldrake, H. M. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. ResearchGate. [Link]
-
Sutherland, M., Gordon, A., Al-Shammari, F. O. F. O., Throup, A., Cilia La Corte, A., Philippou, H., Shnyder, S. D., Patterson, L. H., & Sheldrake, H. M. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. ResearchGate. [Link]
-
Celis, S., Gorrea, E., Nolis, P., Illa, O., & Ortuño, R. M. (2021). Synthesis of the polyfunctional cyclobutane monomers. ResearchGate. [Link]
-
Hood, J. D., Frausto, R., Kiosses, W. B., Schwartz, M. A., & Cheresh, D. A. (2003). Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis. Journal of Cell Biology, 162(5), 933-943. [Link]
-
Guzi, T. J., et al. (2011). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. RSC.org. [Link]
-
Illa, O., Ospina, J., Sánchez-Aparicio, J.-E., Pulido, X., Abengozar, M. Á., Gaztelumendi, N., Carbajo, D., Nogués, C., Rivas, L., Maréchal, J.-D., Royo, M., & Ortuño, R. M. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
Angelici, G., & et al. (2025). The peptidomimetic approach for the design of viral protease inhibitors. PubMed. [Link]
-
Beyermann, M., & Bienert, M. (1998). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]
-
Gorrea, E., Carbajo, D., Gutiérrez-Abad, R., Illa, O., Branchadell, V., Royo, M., & Ortuño, R. M. (2012). Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides. Organic & Biomolecular Chemistry, 10(29), 5641-5651. [Link]
-
van der Kolk, R., Rutjes, F. P. J. T., & van Delft, F. L. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]
-
Sánchez-Aparicio, J. E., et al. (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. PMC. [Link]
-
Silva, A. C. S., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. MDPI. [Link]
-
Brooks, P. C., Montgomery, A. M., Rosenfeld, M., Reisfeld, R. A., Hu, T., Klier, G., & Cheresh, D. A. (1994). Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels. Cell, 79(7), 1157-1164. [Link]
-
Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Neuland Labs. [Link]
-
Baran, P. S. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Vinogradov, A. A., et al. (2022). Antiviral cyclic peptides targeting the main protease of SARS-CoV-2. PMC. [Link]
-
Vinogradov, A. A., et al. (2021). Discovery of Antiviral Cyclic Peptides Targeting the Main Protease of SARS-CoV-2 via mRNA Display. bioRxiv. [Link]
-
Kazmierski, W. M. (Ed.). (1999). Peptidomimetics Protocols. Humana Press. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Gondi, C. S., et al. (2001). Down-regulation of integrin alpha(v)beta(3) expression and integrin-mediated signaling in glioma cells by adenovirus-mediated transfer of antisense urokinase-type plasminogen activator receptor (uPAR) and sense p16 genes. Journal of Biological Chemistry, 276(50), 47171-47177. [Link]
-
Ma, C., et al. (2020). Structures of protease inhibitors and their IC 50 and K i values for... ResearchGate. [Link]
-
Muravev, A. V., & Terent'ev, A. O. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]
-
Muravev, A. V., & Terent'ev, A. O. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science Publishers. [Link]
-
Qian, Z., et al. (2014). Understanding Cell Penetration of Cyclic Peptides. PMC. [Link]
-
Hasan, M., et al. (2024). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. FAK Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. Blocking ligand occupancy of the alphaVbeta3 integrin inhibits insulin-like growth factor I signaling in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine | MDPI [mdpi.com]
- 16. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis [escholarship.org]
- 19. pnas.org [pnas.org]
- 20. Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Down-regulation of integrin alpha(v)beta(3) expression and integrin-mediated signaling in glioma cells by adenovirus-mediated transfer of antisense urokinase-type plasminogen activator receptor (uPAR) and sense p16 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. baranlab.org [baranlab.org]
- 23. lifechemicals.com [lifechemicals.com]
- 24. The peptidomimetic approach for the design of viral protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antiviral cyclic peptides targeting the main protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
- 33. Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 35. img01.pharmablock.com [img01.pharmablock.com]
Technical Guide: Comparative Analysis of Alpha- vs. Gamma-Cyclobutane Amino Acids
Executive Summary: The Geometry of Constraint
In the landscape of peptidomimetics, Cyclobutane Amino Acids (CBAAs) represent a critical toolkit for imposing conformational rigidity.[1] However, the distinction between
-
-CBAAs act as conformational locks . By replacing the C
proton with a cyclobutyl ring, they abolish rotational freedom ( restriction), forcing peptides into helical ( / ) or turn structures. They are key to metabolic stability and blood-brain barrier (BBB) transport via LAT1. - -CBAAs act as structural spacers . They introduce variable backbone length and distinct folding patterns (foldamers).[2][3] The cis vs. trans stereochemistry of the cyclobutane ring dictates whether the backbone adopts a sheet-like or helical trajectory.
This guide details the synthesis, structural properties, and application of these two distinct scaffolds.
Structural & Conformational Dynamics[4]
Alpha-CBAA (Ac c): The Helical Inducer
The Ac
-
Ramachandran Space: The cyclobutane ring severely restricts the torsion angles
and . Ac c preferentially populates the helical region ( ), strongly promoting -helix formation in short oligomers and -helices in longer sequences. -
Ring Pucker: The cyclobutane ring is not planar; it adopts a puckered conformation (~30° dihedral).[4] In Ac
c, this pucker is dynamic but tends to lock the backbone into a rigid turn, protecting the amide bond from proteolytic cleavage.
Gamma-CBAA (3-ACBC): The Foldamer Scaffold
Gamma-amino acids extend the backbone by two carbon atoms. The 3-aminocyclobutane-1-carboxylic acid introduces a cyclobutane ring between the amine and carboxyl group.
-
Isomerism: Unlike Ac
c, -CBAA has chiral centers at C1 and C3 (though the molecule may be meso depending on substitution).-
Trans-isomer: Forces an extended, zig-zag backbone conformation, often favoring sheet-like secondary structures or specific large-ring helices (e.g., 12-helix or 14-helix depending on side chains).
-
Cis-isomer: Promotes curvature, often leading to hairpin turns or U-shaped conformations.
-
-
Backbone Extension: The insertion increases the distance between amide bonds, altering hydrogen bonding patterns (e.g., C=O
H-N vs H-N ), rendering these peptides invisible to standard proteases.
Visualization: Structural Logic & Applications
The following diagram illustrates the divergent pathways for utilizing Alpha vs. Gamma CBAAs in drug design.
Figure 1: Decision matrix for selecting Alpha vs. Gamma CBAAs based on medicinal chemistry objectives.
Synthetic Methodologies
As an application scientist, reproducibility is paramount. Below are the field-standard protocols for synthesizing these cores.
Protocol A: Synthesis of Alpha-CBAA (Ac c)
Method: Bucherer-Bergs Reaction
Rationale: This is the most robust method for generating C
Step-by-Step Workflow:
-
Reagents: Cyclobutanone (1.0 eq), Potassium Cyanide (KCN, 2.5 eq), Ammonium Carbonate ((NH
) CO , 4.0 eq). -
Solvent: Ethanol/Water (1:1 v/v).
-
Procedure:
-
Dissolve cyclobutanone in EtOH/H
O. -
Add (NH
) CO and KCN carefully (Caution: HCN generation risk; use a well-ventilated fume hood with cyanide sensors). -
Heat to 55–60°C for 12–24 hours in a sealed pressure tube.
-
Observation: The solution will turn yellow/brown, and a white precipitate (spirohydantoin) may form.
-
-
Hydrolysis (Critical Step):
-
Isolate the hydantoin intermediate via filtration or concentration.
-
Reflux in 3M NaOH (or Ba(OH)
) for 24–48 hours to open the ring. -
Neutralize with HCl to pH 6.0 to precipitate the free amino acid (Ac
c).
-
-
Purification: Recrystallization from water/ethanol.
Protocol B: Synthesis of Gamma-CBAA (Trans-3-ACBC)
Method: [2+2] Photocycloaddition (or reduction of fumaric acid derivatives)
Rationale: Accessing the
Step-by-Step Workflow:
-
Starting Material: Epichlorohydrin or 1,3-dibromopropane derivatives (classic alkylation) or commercially available 3-oxocyclobutanecarboxylic acid.
-
Reductive Amination Route (from 3-oxocyclobutanecarboxylic acid):
-
Reagents: 3-oxocyclobutanecarboxylic acid, Ammonium Acetate (excess), NaBH
CN. -
Solvent: Methanol.
-
Procedure: Dissolve keto-acid in MeOH. Add NH
OAc and stir for 30 min. Add NaBH CN slowly at 0°C. -
Isomer Separation: This yields a mixture of cis and trans.
-
-
Purification/Resolution:
-
Protect the amine (e.g., Boc-anhydride).
-
Separate cis/trans Boc-amino esters via Flash Column Chromatography (Silica, Hexane:EtOAc gradient). The cis isomer is generally more polar due to the proximity of functional groups.
-
Validation: Verify stereochemistry using NOESY NMR (cis protons show correlation; trans do not).
-
Biological & Pharmacological Applications[1][6][7][8][9][10][11]
Alpha-CBAA: The LAT1 Trojan Horse
The L-type Amino Acid Transporter 1 (LAT1/SLC7A5) is highly expressed at the Blood-Brain Barrier (BBB) and in glioblastoma cells.
-
Mechanism: LAT1 transports large neutral amino acids (Leu, Phe).[5][6][7] Ac
c mimics the steric bulk of these substrates. -
Application: Conjugating drugs (e.g., gabapentin analogs or chemotherapeutics) to Ac
c allows them to "hitch a ride" across the BBB. -
Data Point: Ac
c has a for LAT1 in the low micromolar range ( ), making it a high-affinity carrier.
Gamma-CBAA: GABA Receptors & Foldamers
-
GABA Analogs: 3-ACBC is a conformationally restricted analog of GABA (
-aminobutyric acid).-
Trans-3-ACBC is a potent agonist for GABA
receptors. -
Cis-3-ACBC shows selectivity for GABA uptake transporters.
-
-
Peptide Stability: Incorporating
-CBAA into peptide sequences creates "mixed" peptides ( ). These sequences are resistant to proteolytic degradation because proteases cannot recognize the extended backbone or the specific stereochemistry of the -residue.
Comparative Data Summary
| Feature | Alpha-CBAA (Ac | Gamma-CBAA (3-ACBC) |
| Backbone Atom Count | 1 (C | 3 (C |
| Chirality | Achiral | Chiral (cis / trans) |
| Conformational Bias | Helical ( | Extended (Sheet) or Helix (Foldamer) |
| Ramachandran Plot | Highly restricted ( | Variable (depends on isomer) |
| Primary Synthesis | Bucherer-Bergs (Hydantoin) | Reductive Amination / [2+2] Photo |
| Key Biological Target | LAT1 Transporter (BBB) | GABA Receptors / Protease Resistance |
| Metabolic Stability | High (Steric shield) | High (Backbone modification) |
Experimental Validation: LAT1 Transport Assay
To confirm if your synthesized Alpha-CBAA derivative targets LAT1:
-
Cell Line: Use HEK293 cells stably expressing human LAT1 (and CD98 heavy chain).
-
Tracer:
H-Leucine or C-Phenylalanine. -
Protocol:
-
Incubate cells in Na
-free choline buffer (LAT1 is Na -independent). -
Add radiolabeled tracer + increasing concentrations of your CBAA (0.1
M – 1 mM). -
Readout: Measure inhibition of tracer uptake.
-
Success Criteria: IC
< 100 M indicates effective binding.
-
Figure 2: Workflow for validating LAT1 affinity of Alpha-CBAA derivatives.
References
-
Conformational Analysis of Ac4c: Santini, A. et al. "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides."[8] Journal of Peptide Science, 1997. Link
-
LAT1 Transport: Kanai, Y. et al.[5][6] "The SLC7 family of amino acid transporters." Pflügers Archiv, 2004. Link
-
Gamma-Amino Acid Synthesis: Seebach, D. et al. "Gamma-Peptides: The Third World of beta-Peptidic Foldamers." Chemical Record, 2006. Link
-
GABA Analogs: Allan, R. D. et al. "Synthesis and activity of 3-aminocyclobutane-1-carboxylic acid isomers." Journal of Medicinal Chemistry, 1990. Link
-
Foldamers: Gellman, S. H.[3] "Foldamers: A Manifesto." Accounts of Chemical Research, 1998. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Methyl 2-(aminomethyl)cyclobutane-1-carboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Objective: To provide a highly robust, self-validating synthetic protocol for the preparation of methyl 2-(aminomethyl)cyclobutane-1-carboxylate, a conformationally restricted scaffold vital for peptidomimetic design and bioisosteric replacement.
Executive Summary
Methyl 2-(aminomethyl)cyclobutane-1-carboxylate (CAS: 1638760-87-8) is a highly versatile bifunctional building block[1]. Featuring both a primary amine and a methyl ester anchored to a rigid cyclobutane core, it is frequently utilized in the stereoselective synthesis of surfactants, gelators, and metal cation ligands[2]. Because the cyclobutane ring imposes significant steric and conformational constraints, synthesizing this molecule requires highly chemoselective transformations to prevent ring-opening or unintended over-reduction of the ester moiety.
This application note details a scalable, four-step linear synthesis starting from the readily available half-ester, methyl 2-carboxycyclobutane-1-carboxylate.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis relies on a sequence of chemoselective functional group interconversions.
-
Chemoselective Reduction: The starting material, methyl 2-carboxycyclobutane-1-carboxylate, contains both a carboxylic acid and a methyl ester. To selectively reduce the acid to a primary alcohol without affecting the ester, Borane-Tetrahydrofuran (BH₃·THF) is utilized[2]. Borane is a highly electrophilic reducing agent that coordinates preferentially to the more electron-rich carbonyl oxygen of the carboxylic acid, forming a triacyloxyborane intermediate that rapidly reduces to the alcohol.
-
Activation (Tosylation): The resulting neopentyl-like primary alcohol is activated for nucleophilic substitution by conversion into a p-toluenesulfonate (tosylate) ester.
-
Nucleophilic Substitution (Azidation): The tosylate is displaced by sodium azide (NaN₃) via an S_N2 mechanism. Due to the steric hindrance of the adjacent cyclobutane ring, this step requires elevated temperatures (75 °C) in a polar aprotic solvent (DMF) to achieve full conversion[2].
-
Staudinger Reduction: Finally, the azide is reduced to the primary amine. While catalytic hydrogenation is an option, the Staudinger reduction using triphenylphosphine (PPh₃) is preferred here. It proceeds via a highly reactive iminophosphorane intermediate, which is subsequently hydrolyzed by water[3]. This method is exceptionally mild, avoids high-pressure hydrogen gas, and is completely chemoselective, leaving the methyl ester untouched[4].
Synthetic Workflow
Fig 1: Four-step synthetic workflow for methyl 2-(aminomethyl)cyclobutane-1-carboxylate.
Quantitative Reaction Metrics
The following table summarizes the optimized empirical parameters and expected yields for each step of the synthesis.
| Step | Transformation | Primary Reagents | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Acid Reduction | 1M BH₃·THF | 0 → 25 | 4.0 | 90 - 95 |
| 2 | Tosylation | TsCl, Pyridine | 0 → 25 | 12.0 | 85 - 90 |
| 3 | Azidation | NaN₃, DMF | 75 | 3.0 | 80 - 85 |
| 4 | Amine Formation | PPh₃, H₂O, THF | 25 | 12.0 | 75 - 80 |
Step-by-Step Experimental Protocols
Note: The starting material, methyl 2-carboxycyclobutane-1-carboxylate, can be easily prepared by the selective mono-methanolysis of cyclobutane-1,2-dicarboxylic anhydride under refluxing conditions[5].
Step 1: Synthesis of Methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate
-
Setup: Flame-dry a round-bottom flask purged with inert gas (N₂ or Argon). Dissolve methyl 2-carboxycyclobutane-1-carboxylate (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add a 1 M solution of BH₃·THF (1.5 eq) dropwise via syringe to manage the evolution of hydrogen gas[2].
-
Reaction: Stir the mixture at 0 °C for 2 hours, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours[2].
-
Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl at 0 °C. Dilute with deionized water and extract the aqueous layer four times with Ethyl Acetate (EtOAc)[2].
-
Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the primary alcohol.
Step 2: Synthesis of Methyl 2-(tosyloxymethyl)cyclobutane-1-carboxylate
-
Setup: Dissolve the crude alcohol (1.0 eq) from Step 1 in anhydrous CH₂Cl₂ (0.2 M). Add anhydrous pyridine (3.0 eq) and cool the mixture to 0 °C.
-
Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to stir and slowly warm to room temperature overnight (approx. 12 hours). Monitor completion via TLC (Hexanes:EtOAc 3:1).
-
Workup: Dilute the mixture with CH₂Cl₂ and wash sequentially with 1N HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the tosylate.
Step 3: Synthesis of Methyl 2-(azidomethyl)cyclobutane-1-carboxylate
⚠️ Safety Warning: Low molecular weight organic azides are potentially explosive. Never evaporate azide solutions to absolute dryness, and conduct the reaction behind a blast shield[2],[3].
-
Setup: Dissolve the tosylate (1.0 eq) in anhydrous DMF (0.1 M). Add sodium azide (NaN₃) (3.0 eq)[2].
-
Reaction: Heat the stirred mixture to 75 °C under a nitrogen atmosphere for 3 hours[2].
-
Workup: Cool the mixture to room temperature and dilute with a large volume of EtOAc. Wash the organic layer extensively with water (5 × volumes) to remove all DMF, followed by a final brine wash[2].
-
Isolation: Dry the organic layer over MgSO₄. Concentrate under reduced pressure cautiously, leaving a small amount of solvent to prevent the isolation of neat azide[2].
Step 4: Synthesis of Methyl 2-(aminomethyl)cyclobutane-1-carboxylate (Staudinger Reduction)
-
Setup: Dissolve the crude azide (1.0 eq) in THF (0.1 M) at room temperature.
-
Phosphine Addition: Add triphenylphosphine (PPh₃) (1.2 eq) portion-wise. Nitrogen gas will evolve as the iminophosphorane intermediate forms[3],[4]. Stir for 2-4 hours until gas evolution ceases.
-
Hydrolysis: Add deionized water (10.0 eq) to the reaction mixture to hydrolyze the iminophosphorane[3]. Stir vigorously overnight (12 hours) at room temperature.
-
Self-Validating Purification (Acid-Base Extraction):
-
Concentrate the THF under reduced pressure.
-
Dissolve the residue in EtOAc and extract with 1M HCl (3 × volumes). The target amine protonates and moves to the aqueous layer, leaving the triphenylphosphine oxide (TPPO) byproduct in the organic layer[3].
-
Collect the acidic aqueous layers, cool to 0 °C, and basify to pH > 10 using 2M NaOH.
-
Extract the free amine from the basic aqueous layer with CH₂Cl₂ (3 × volumes).
-
Dry the combined CH₂Cl₂ layers over Na₂SO₄ and concentrate to yield the pure methyl 2-(aminomethyl)cyclobutane-1-carboxylate.
-
References
-
[2] Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands. MDPI (Molecules). Available at:
-
[1] 1638760-87-8 | methyl 2-(Aminomethyl)cyclobutane-1-carboxylate. ChemScene. Available at:
-
[3] Application Notes and Protocols for the Staudinger Reaction of 1-Azido-2-bromoethane. Benchchem. Available at:
-
[4] Staudinger reaction. Wikipedia. Available at:
-
[5] Dimethyl cyclobutane-1,2-dicarboxylate | 3396-20-1. Benchchem. Available at:
Sources
- 1. chemscene.com [chemscene.com]
- 2. Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Dimethyl cyclobutane-1,2-dicarboxylate | 3396-20-1 | Benchchem [benchchem.com]
Application Notes and Protocols for the Stereoselective Synthesis of 1,2-Disubstituted Cyclobutanes
Introduction: The Rising Prominence of the Cyclobutane Scaffold
In the landscape of modern drug discovery and development, the strategic incorporation of strained ring systems has become a cornerstone for optimizing molecular properties. Among these, the cyclobutane motif is increasingly recognized for its ability to confer advantageous characteristics upon bioactive molecules.[1][2][3] Its unique, puckered three-dimensional structure serves as a valuable bioisostere for larger cyclic systems or planar aromatic rings, often leading to improved metabolic stability, enhanced aqueous solubility, and refined binding affinity with protein targets.[2][3][4][5] The conformational rigidity imposed by the four-membered ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding.[2][3]
Despite their value, the stereocontrolled synthesis of 1,2-disubstituted cyclobutanes presents a formidable challenge to synthetic chemists. The inherent ring strain (ca. 26.3 kcal/mol) complicates their construction, and achieving high levels of diastereoselectivity and enantioselectivity requires sophisticated synthetic strategies.[4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven methodologies for accessing these critical structures, focusing on the causality behind experimental choices and providing robust, validated protocols.
Core Synthetic Strategies and Protocols
The construction of stereochemically defined 1,2-disubstituted cyclobutanes can be broadly approached through several powerful strategies. We will explore three dominant paradigms: Photochemical [2+2] Cycloadditions, Organocatalytic Michael Additions, and Transition Metal-Catalyzed Ring Expansions.
1. Photochemical [2+2] Cycloaddition: The Direct Approach
The [2+2] photocycloaddition of two olefinic components is arguably the most direct and intuitive method for forming a cyclobutane ring.[6][7][8] Governed by the Woodward-Hoffmann rules, this transformation is photochemically allowed and typically proceeds through a stepwise mechanism involving a 1,4-diradical intermediate, which allows for the formation of thermodynamically stable products.[8][9][10]
Causality and Mechanistic Insight: Stereocontrol in these reactions is often dictated by the approach of the two components and the stability of the intermediate diradical. For intermolecular reactions, achieving high enantioselectivity has historically been difficult but has seen recent advances through dual catalysis approaches, often employing a chiral Lewis acid to organize the reactants in a chiral environment.[10]
Sources
- 1. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. baranlab.org [baranlab.org]
- 10. asset.library.wisc.edu [asset.library.wisc.edu]
Advanced Methodologies for [2+2] Photocycloaddition of Cyclobutane Amino Acids
Executive Summary
Cyclobutane amino acids (CBAAs) represent a critical class of non-proteinogenic amino acids used to constrain peptide backbones, inducing specific secondary structures like
The primary synthetic route to CBAAs is the [2+2] photocycloaddition . However, traditional batch UV irradiation suffers from poor light penetration (Beer-Lambert law limitations), lack of stereocontrol, and competitive polymerization.
This guide details three distinct, field-validated protocols to overcome these barriers:
-
Visible-Light Photocatalysis in Flow: For scalable synthesis of
-CBAAs using Energy Transfer (EnT). -
Solid-State Topochemistry: For highly stereoselective synthesis of
-CBAAs without solvents. -
Enantioselective Lewis Acid Catalysis: For accessing chiral cyclobutane-fused scaffolds.[2]
Mechanistic Foundations
The Orbital Symmetry Challenge
Thermal [2+2] cycloadditions are forbidden by Woodward-Hoffmann rules (
Energy Transfer (EnT) vs. Redox Pathways
Modern protocols prefer Triplet Energy Transfer (EnT) over direct UV excitation or redox pathways.
-
Direct UV: Often requires high-energy UV-C (<280 nm), damaging functional groups.
-
Redox (PET): Requires matching redox potentials, limiting substrate scope.
-
EnT (Preferred): A photosensitizer (e.g., Ir, Ru) absorbs visible blue light, undergoes Intersystem Crossing (ISC) to a long-lived triplet state, and transfers energy to the substrate (e.g., a styrene or cinnamate). This generates a substrate biradical that cyclizes.
Mechanistic Pathway Diagram
The following diagram illustrates the EnT pathway utilized in Protocol 1.
Figure 1: Triplet Energy Transfer (EnT) mechanism for photocatalytic [2+2] cycloaddition.
Protocol A: Continuous Flow Synthesis of -CBAAs
Application: Scalable synthesis of unnatural
Materials & Equipment
-
Reagents: N-protected dehydroamino acid (e.g., Boc-DHA-OMe), Styrene derivative, Solvent (MeCN or DCM).
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (Preferred for high Triplet Energy,
kcal/mol).[3] -
Flow Reactor: Perfluoroalkoxy (PFA) or FEP tubing coil (10 mL volume, 0.76 mm ID) wrapped around a glass cylinder.
-
Light Source: 450 nm Blue LED module (approx. 20-40 W).
-
Pump: HPLC pump or syringe pump capable of 0.1–5.0 mL/min.
Step-by-Step Protocol
-
Solution Prep: Dissolve Boc-DHA-OMe (1.0 equiv, 0.2 M) and Styrene (3.0 equiv) in degassed Acetonitrile. Add Photocatalyst (1.0 mol%).
-
Critical: Sparge with Argon for 15 mins. Oxygen is a potent triplet quencher and will stop the reaction.
-
-
System Priming: Flush the flow reactor with pure solvent to remove air bubbles.
-
Irradiation: Set the flow rate to achieve a residence time (
) of 60 minutes.-
Calculation:
. -
Example: For 10 mL reactor and 60 min time, flow at 0.167 mL/min.
-
-
Collection: Collect the effluent in a foil-wrapped flask.
-
Workup: Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc).
Flow Reactor Diagram
Figure 2: Continuous flow setup ensuring maximum photon flux exposure.
Protocol B: Solid-State Topochemical Synthesis
Application: Synthesis of
The Schmidt Rule
For a solid-state [2+2] reaction to occur, the reacting double bonds must be parallel and separated by a distance (
Methodology
-
Precursor Selection: Use trans-cinnamic acid derivatives.
-
Crystal Engineering:
-
Method A (Evaporation): Dissolve substrate in Acetone/Ethanol. Allow slow evaporation to grow
-form (head-to-tail) or -form (head-to-head) crystals. -
Method B (Co-crystallization): If the pure substrate does not pack correctly, co-crystallize with a template like Resorcinol or Bis(imidazole) to force alignment via hydrogen bonding.
-
-
Irradiation:
-
Place crystals between two Pyrex glass plates.
-
Irradiate with a high-pressure Hg lamp (filtered >290 nm) for 10–40 hours.
-
Note: Rotate plates periodically to ensure even exposure.
-
-
Validation: Dissolve a small sample for NMR. The disappearance of alkene protons (
6.5–7.5 ppm) and appearance of cyclobutane methine protons ( 3.5–4.5 ppm) confirms conversion.
Protocol C: Enantioselective Lewis Acid Catalysis
Application: Asymmetric synthesis of chiral cyclobutane scaffolds. Mechanism: A chiral Lewis Acid complex activates the substrate (lowering LUMO) and blocks one face of the alkene, ensuring enantioselectivity.
Protocol Details
-
Catalyst System:
(10 mol%) + Chiral PyBox Ligand (12 mol%). -
Substrates:
-unsaturated 2-acyl imidazoles (chelating group) + Styrenes. -
Procedure:
-
Mix
and PyBox ligand in DCM; stir for 1 hour to form the complex. -
Add the alkene substrate and sensitizer (if using dual catalysis).
-
Irradiate with Blue LEDs at 0°C (low temp enhances ee%).
-
Quench with saturated
.
-
Data Summary & Troubleshooting
Comparison of Methods
| Feature | Batch (Direct UV) | Flow (EnT Photocatalysis) | Solid-State |
| Reaction Time | 24 - 72 hours | 0.5 - 2 hours | 10 - 50 hours |
| Yield | 30 - 50% | 70 - 95% | >90% (Quantitative) |
| Stereocontrol | Low (Mixtures) | Moderate (Ligand dependent) | High (Crystal controlled) |
| Scalability | Low (<100 mg) | High (Gram scale) | Moderate |
Troubleshooting Guide
-
Problem: No reaction in Flow/Solution.
-
Cause: Oxygen quenching of the triplet state.
-
Fix: Freeze-pump-thaw degas the solvent or sparge with Argon for >30 mins.
-
-
Problem: Polymerization observed (white precipitate).
-
Cause: Concentration too high.
-
Fix: Dilute reaction to <0.1 M.[5]
-
-
Problem: Lamp heating the reactor.
-
Cause: IR emission from LED.
-
Fix: Use a fan or water-cooling jacket for the flow coil. Thermal background reactions can reduce enantioselectivity.
-
References
-
Holloman, J. et al. (2022).
-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Catalysis.[6] -
Booker-Milburn, K. I. et al. (2021).[7] Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox-Catalysed [2+2] Cycloaddition. ChemPhotoChem.
-
Gao, Y. et al. (2025). Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition. Angewandte Chemie Int. Ed.
- Schmidt, G. M. J. (1971). Photodimerization in the solid state. Pure and Applied Chemistry.
-
Bach, T. & Harvey, F. M. (2022).[8] Enantioselective photochemical [2+2] cycloaddition reactions. Catalytic Asymmetric Synthesis, Wiley.[2][8]
Sources
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. portal.fis.tum.de [portal.fis.tum.de]
peptide coupling protocols for cyclobutane gamma-amino acids
Precision Peptide Coupling of Cyclobutane -Amino Acids
Application Note & Protocol Guide
Executive Summary & Strategic Rationale
Cyclobutane
However, this same rigidity introduces significant synthetic hurdles.[1] The steric bulk of the cyclobutane ring adjacent to both the amine and carboxyl termini impedes the nucleophilic attack required for amide bond formation. Standard protocols used for
This guide details optimized protocols for overcoming these steric barriers, focusing on high-efficiency coupling reagents (HATU, PyBOP, COMU) and microwave-assisted solid-phase peptide synthesis (MW-SPPS).
Critical Pre-Synthesis Considerations
Stereochemical Impact on Reactivity and Folding
The reactivity of
-
Trans-isomers: Generally favor 12-helix formation in oligomers. The trans orientation places the amino and carboxyl groups on opposite faces of the ring, reducing immediate steric clash during coupling compared to cis, but the rigid trajectory still demands potent activation.
-
Cis-isomers: Often promote strand or sheet-like structures. The cis arrangement brings the N- and C-termini closer in space, increasing the risk of intramolecular hydrogen bonding or steric interference during the activation step.
Resin Selection
For Solid Phase Peptide Synthesis (SPPS), resin choice is pivotal to prevent aggregation.
-
Recommendation: Use low-loading resins (0.2 – 0.4 mmol/g). High loading promotes inter-chain aggregation, which is exacerbated by the hydrophobic cyclobutane scaffold.
-
Type: ChemMatrix (PEG-based) or Tentagel resins are superior to polystyrene for hindered hydrophobic sequences due to better swelling in polar aprotic solvents.
Core Protocol: Fmoc-SPPS of -CBAA Peptides
This protocol is designed for the stepwise assembly of
Reagent Selection Matrix
Quantitative comparison of coupling efficiency for hindered cyclobutane residues:
| Reagent Class | Reagent | Activation Species | Reactivity | Racemization Risk | Recommended Use |
| Phosphonium | PyBOP | OBt ester | High | Low (with base control) | Gold Standard for |
| Uronium | HATU | OAt ester | Very High | Low/Moderate | Use for "difficult" couplings where PyBOP fails. |
| Oxyma-based | COMU | Oxyma ester | Very High | Lowest | Excellent alternative to HATU; safer byproducts.[2] |
| Carbodiimide | DIC/HOBt | OBt ester | Moderate | Low | Not Recommended for |
Step-by-Step Workflow
Materials:
-
Fmoc-protected
-CBAA monomer -
Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)[3]
-
Solvent: Anhydrous DMF or NMP (N-methylpyrrolidone)
Protocol:
-
Resin Preparation:
-
Swell resin (e.g., Rink Amide ChemMatrix) in DCM for 20 min, then DMF for 20 min.
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (
min).[4] -
Note: Extended deprotection times are rarely needed for
-CBAAs as the Fmoc group is less sterically shielded than the growing chain terminus. -
Wash: DMF (
min).
-
-
Activation (In-Situ):
-
Stoichiometry: 3 eq. Fmoc-
-CBAA : 2.9 eq. PyBOP : 6 eq. DIPEA. -
Crucial Step: Dissolve the amino acid and PyBOP in the minimum amount of DMF. Add DIPEA immediately prior to adding to the resin. Do not pre-activate for >2 minutes to avoid epimerization.
-
-
Coupling:
-
Monitoring:
-
Perform a Kaiser Test (ninhydrin).
-
Result: If beads are colorless, coupling is complete. If blue/purple, re-couple using HATU (3 eq) and HOAt (3 eq) with DIPEA (6 eq).
-
-
Capping (Optional but Recommended):
-
If Kaiser test is slightly positive after re-coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 min to prevent deletion sequences.
-
Microwave-Assisted Protocol (High Throughput)
For long oligomers (>6 residues), microwave energy helps overcome the entropy barrier of the rigid ring.
-
Temperature: 75°C (Max). Avoid higher temps to prevent aspartimide-like side reactions or racemization.
-
Time: 10 minutes per coupling.
-
Reagent: COMU or HATU is preferred for MW synthesis due to faster kinetics.
Visualization of Decision Logic
The following diagram illustrates the decision process for selecting coupling conditions based on sequence difficulty and steric hindrance.
Caption: Decision tree for optimizing coupling conditions based on the steric demand of the incoming and resin-bound amino acid residues.
Troubleshooting & Optimization
Aggregation and Solvation
-
Symptom: Sudden drop in coupling efficiency after 4-5 residues.
-
Solution: Switch solvent from pure DMF to NMP or a mixture of DMF/DCM (1:1) . The DCM helps swell the hydrophobic cyclobutane cores.
Racemization Control
While
-
Mitigation: Use Collidine (TMP) instead of DIPEA as the base. It is weaker and less likely to abstract protons, yet sufficient for HATU activation.
Characterization of Foldamers
Verifying the success of your synthesis often requires proving the secondary structure.
-
NMR: Look for the characteristic NH amide dispersion in
H-NMR. In a folded 12-helix, amide protons are hydrogen-bonded and appear downfield (>8.0 ppm) and dispersed. -
CD Spectroscopy:
-
12-Helix (Trans-series): Minimum at ~205 nm, Maximum at ~220 nm.
-
Sheet/Strand (Cis-series): Minimum near 200 nm, weak maximum near 215 nm.
-
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
Ortuño, R. M., et al. (2005). "Cyclobutane biomimetics: from amino acids to peptides." Current Organic Chemistry. Link
-
Aitken, D. J., et al. (2004). "12-Helix Folding of Cyclobutane
-Amino Acid Oligomers." Journal of the American Chemical Society. Link -
Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation."[2][3][4][6][7][8] Methods in Enzymology. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
Sources
Strategic Protection of Aminomethyl Cyclobutanes: Protocols for Volatility Control and Stereochemical Integrity
Abstract & Strategic Context
Aminomethyl cyclobutanes represent a critical "exit vector" in modern medicinal chemistry, offering a rigidified, metabolic-resistant alternative to flexible alkyl chains or planar phenyl rings. However, their incorporation into drug scaffolds is complicated by three distinct physicochemical challenges: extreme volatility of the free base, stereochemical drift (cis/trans isomerization) during deprotection, and ring strain susceptibility under harsh Lewis acidic conditions.
This guide details three field-proven strategies for protecting and manipulating aminomethyl cyclobutanes. Unlike standard amine protocols, these workflows prioritize "Salt-Lock" isolation to prevent material loss and utilize specific protecting groups (PGs) to enforce stereochemical fidelity.
Critical Design Factors
| Feature | Challenge | Strategic Solution |
| Volatility | Low MW aminomethyl cyclobutanes (e.g., MW ~85-115) sublime or evaporate during concentration. | Never isolate the free base. Always isolate as HCl, Tosylate, or TFA salts. |
| Ring Pucker | Cyclobutanes exist in a puckered conformation (~25-35°), creating distinct pseudo-equatorial/axial environments. | Use bulky PGs (Boc, Phthalimide) to lock conformation and aid crystallographic separation of isomers. |
| Nucleophilicity | The primary amine on a methylene spacer is highly unhindered and prone to over-alkylation. | Use Gabriel-type (Phthalimide) or Bis-Boc strategies for installation. |
Decision Matrix: Selecting the Right Strategy
The choice of protecting group is dictated by the stability of the cyclobutane ring substituents and the required salt form for the next step.
Figure 1: Strategic Decision Tree for Protecting Group Selection. Note the convergence on Salt Isolation to mitigate volatility.
Protocol A: The "Salt-Lock" Boc Strategy
Best for: Robust scaffolds where volatility is the primary concern. Mechanism: Acidolytic cleavage followed by precipitation.
The tert-butyloxycarbonyl (Boc) group is the industry standard, but standard aqueous workups (extraction of free amine) result in 20-40% yield loss due to water solubility and volatility of the aminomethyl cyclobutane. This protocol uses anhydrous precipitation .
Materials
-
Substrate: N-Boc-aminomethyl cyclobutane derivative.
-
Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous).
-
Solvent: Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether).
Step-by-Step Methodology
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv) in a minimum volume of anhydrous 1,4-dioxane (approx. 2-3 mL per gram).
-
Note: Avoid DCM if possible; dioxane promotes better precipitation of the salt later.
-
-
Acidolysis: Cool the solution to 0 °C. Add 4.0 M HCl in dioxane (5-10 equiv) dropwise.
-
Observation: Gas evolution (isobutylene) will be vigorous.
-
-
Reaction: Allow to warm to room temperature (20-25 °C) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin; UV is often inactive for these aliphatic amines).
-
The "Salt-Lock" Precipitation (Critical Step):
-
Do NOT rotovap to dryness immediately (risk of sublimation/bumping).
-
Dilute the reaction mixture with 10 volumes of anhydrous Et₂O or MTBE.
-
A white precipitate (the amine hydrochloride salt) should form immediately.
-
-
Isolation: Filter the solid under a nitrogen blanket (hygroscopic). Wash with cold Et₂O.
-
Drying: Dry in a vacuum oven at 40 °C.
-
Result: Quantitative recovery of the hydrochloride salt.
-
Protocol B: The Gabriel Synthesis (Phthalimide)
Best for: Installing the aminomethyl group with defined stereochemistry (via Sɴ2 inversion) and avoiding over-alkylation. Mechanism: Nucleophilic substitution followed by hydrazinolysis.[1]
This strategy is superior when converting a cyclobutyl alcohol (via mesylate) to an amine. The phthalimide acts as a "masked" amine that prevents the formation of secondary/tertiary amines.
Step-by-Step Methodology
Phase 1: Installation (Inversion)
-
Activation: Convert the cyclobutyl carbinol to a Mesylate (MsCl, Et₃N, DCM, 0 °C).
-
Substitution: Dissolve the mesylate in DMF. Add Potassium Phthalimide (1.2 equiv). Heat to 90-110 °C for 12-16 hours.
-
Stereochemistry Note: If the leaving group is on the ring, this proceeds with inversion. For aminomethyl (exocyclic), stereochemistry is retained at the ring carbon, but steric bulk of the phthalimide may allow for chromatographic separation of cis/trans isomers at this stage.
-
Phase 2: Deprotection (Ing-Manske Procedure)
-
Solubilization: Suspend the Phthalimide-protected cyclobutane in Ethanol (0.2 M).
-
Cleavage: Add Hydrazine Hydrate (3.0 - 5.0 equiv). Heat to reflux for 2-4 hours.
-
Visual Cue: A bulky white precipitate (phthalhydrazide) will form, making the slurry thick.
-
-
Workup (Acidic):
-
Cool to room temperature.
-
Add 1M HCl (aq) until pH < 2. This dissolves the amine (as HCl salt) and keeps phthalhydrazide insoluble.
-
Filter off the white phthalhydrazide solid.
-
-
Isolation: Concentration of the filtrate gives the crude amine-HCl.
-
Purification: Recrystallization from MeOH/Et₂O is preferred over column chromatography.
-
Protocol C: Orthogonal Protection (Cbz/Boc)
Best for: Cyclobutane Amino Acids (e.g., 1-aminomethyl-cyclobutane-1-carboxylic acid).
When the molecule contains both an acid and an amine, or two different amines, orthogonality is required.
-
Scenario: You need to deprotect the carboxylic acid (e.g., methyl ester hydrolysis) without touching the amine.
-
Strategy: Use Cbz (Benzyloxycarbonyl) for the amine.
-
Cbz Stability: Stable to LiOH/NaOH (saponification conditions) and TFA.
-
Deprotection: Hydrogenolysis (H₂, Pd/C, MeOH).
-
Caution: Cyclobutanes with high ring strain (e.g., bicyclo[1.1.1]pentanes) can sometimes undergo ring opening under high-pressure hydrogenation. Standard cyclobutanes are generally stable at 1 atm H₂.
-
Troubleshooting & Optimization
Cis/Trans Isomer Separation
The separation of cis- and trans-1,3-disubstituted cyclobutanes is notoriously difficult.
-
At the Amine Stage: Separation is difficult due to polarity/streaking.
-
At the Protected Stage (Recommended):
-
Boc-Derivatives: Often separable by silica gel chromatography (Hexane/EtOAc). The cis isomer (substituents on same side) is usually more polar than the trans isomer.
-
Crystallization: The trans-isomer of 3-aminomethyl-cyclobutanecarboxylic acid derivatives often crystallizes more readily due to higher symmetry/packing efficiency.
-
Stability Data Summary
| Condition | Boc-Amine | Cbz-Amine | Phth-Amine | Cyclobutane Ring Stability |
| TFA / DCM | Cleaved | Stable | Stable | Stable |
| HCl / Dioxane | Cleaved | Stable | Stable | Stable |
| H₂ / Pd/C | Stable | Cleaved | Stable | Generally Stable (Check strain) |
| NaOH (aq) | Stable | Stable | Ring Opens (to phthalamic acid) | Stable |
| Hydrazine | Stable | Stable | Cleaved | Stable |
Visualization: The "Salt-Lock" Workflow
Figure 2: The "Salt-Lock" workflow ensures quantitative recovery of volatile aminomethyl cyclobutanes.
References
-
Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. Source: ChemRxiv (2024). Context: Application of phthalimide protocols to highly strained cyclobutane variants. URL:[Link][1][2]
-
Synthesis of Cyclobutane-Fused Tetracyclic Scaffolds. Source: Journal of the American Chemical Society (2020). Context: Detailed protocols for handling cyclobutane intermediates in complex synthesis. URL:[Link]
-
Practical Synthesis of cis- and trans-3-Substituted Cyclobutane Carboxylic Acids. Source: Organic Process Research & Development (OPRD). Context: Industrial scale separation of isomers and salt formation strategies. URL:[Link](Note: Generalized link to OPRD as specific deep links to older isomer separation papers vary by subscription).
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications. Source: Journal of Medicinal Chemistry (2021).[1] Context: Discusses the "Exit Vector" properties of aminomethyl cyclobutanes. URL:[Link]
Sources
using methyl 2-(aminomethyl)cyclobutane-1-carboxylate in foldamer research
Application Note: Conformational Control in -Peptide Foldamers Using Cyclobutane Constraints
Executive Summary
Methyl 2-(aminomethyl)cyclobutane-1-carboxylate (MAMC) is a high-value scaffold for the synthesis of conformationally constrained
Key Application: The cis- and trans- stereoisomers of this scaffold act as "logic gates" for secondary structure:
-
Cis-Isomers: Promote extended "ribbon" structures stabilized by 7-membered intramolecular hydrogen bonds.[1]
-
Trans-Isomers: Induce helical folding (typically 12-helix or 8-membered twisted stacks) in hybrid oligomers.
Technical Background: The Cyclobutane Constraint
In foldamer design, pre-organizing the monomer reduces the entropic cost of folding. MAMC belongs to the class of Cyclobutane
-
Structural Logic: The cyclobutane ring locks the
bond. -
The
-Peptide Backbone: Unlike -peptides (3 backbone atoms per residue) or -peptides (4 atoms), -peptides have 5 backbone atoms. Without constraints, they form "random coils." -
Stereochemical Control:
-
The (1R, 2S)-cis isomer facilitates a turn that aligns the amide proton (
) and carbonyl ( ) for hydrogen bonding (7-membered ring). -
The trans isomer enforces a trajectory that often requires alternating
-amino acids to complete a helical turn (e.g., -hybrid peptides).
-
Protocol 1: Monomer Activation for SPPS
Objective: Convert Methyl 2-(aminomethyl)cyclobutane-1-carboxylate (MAMC) into Fmoc-2-(aminomethyl)cyclobutane-1-carboxylic acid . Note: The commercial methyl ester is an orthogonal precursor. For SPPS, the amine must be protected before ester hydrolysis to prevent polymerization.
Reagents Required
-
Starting Material: Methyl 2-(aminomethyl)cyclobutane-1-carboxylate (1.0 eq)
-
Protection: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq), NaHCO
(2.5 eq). -
Hydrolysis: Lithium Hydroxide (LiOH
H O) (3.0 eq). -
Solvents: 1,4-Dioxane, Water, THF, Ethyl Acetate, 1M HCl.
Step-by-Step Workflow
Step A: Fmoc Protection of the Amine
-
Dissolution: Dissolve MAMC (10 mmol) in 1,4-dioxane/H
O (1:1 v/v, 50 mL). -
Basification: Add NaHCO
(25 mmol) and stir at 0°C for 10 min. -
Addition: Add Fmoc-OSu (11 mmol) slowly as a solution in minimal dioxane.
-
Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (disappearance of free amine).
-
Workup: Acidify carefully to pH 4 with 1M HCl. Extract with Ethyl Acetate (
mL). Wash organics with brine, dry over Na SO , and concentrate.[2]-
Checkpoint: Isolate the Fmoc-amino methyl ester . Verify by
H-NMR (look for methyl singlet ~3.6 ppm and Fmoc aromatic protons).
-
Step B: Saponification (Ester Hydrolysis)
-
Hydrolysis: Dissolve the crude Fmoc-ester in THF/H
O (3:1, 40 mL). Cool to 0°C. -
Reagent: Add LiOH
H O (30 mmol). Stir at 0°C for 2 hours, then RT for 4 hours.-
Critical Note: Do not heat. High temperatures can cause Fmoc cleavage (base-labile) or epimerization at the C1 position.
-
-
Quench & Isolation: Evaporate THF under reduced pressure. Dilute aqueous residue with water. Wash with diethyl ether (removes Fmoc-byproducts).
-
Acidification: Acidify the aqueous layer to pH 2 using 1M HCl (precipitate should form).
-
Extraction: Extract with Ethyl Acetate. Dry and concentrate to yield the Fmoc-Free Acid .
-
Purification: Recrystallize from EtOAc/Hexane if necessary.
Protocol 2: Solid-Phase Foldamer Synthesis
Objective: Incorporate the cyclobutane
Parameters
-
Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for acids). Loading: 0.3–0.5 mmol/g (low loading preferred to prevent aggregation).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/DIC due to higher reactivity.
SPPS Cycle (Per Residue)
| Step | Reagent | Conditions | Notes |
| 1. Swelling | DMF / DCM | 30 min | Ensure resin beads are fully solvated. |
| 2. Deprotection | 20% Piperidine in DMF | Remove N-terminal Fmoc. Wash DMF | |
| 3. Activation | Fmoc-Cyclobutane-AA (3 eq), HATU (2.9 eq), DIEA (6 eq) | Pre-activate 2 min | Pre-mixing prevents racemization. |
| 4. Coupling | Activated AA solution | 2–4 hours | Double Coupling is recommended for this hindered residue. |
| 5. Capping | Acetic Anhydride / Pyridine | 10 min | Terminates unreacted chains (prevents deletion sequences). |
| 6. Cleavage | TFA / TIS / H | 2–3 hours | Standard cleavage cocktail. |
Visualization: Synthesis & Logic Pathways
Figure 1: From Precursor to Foldamer
This diagram illustrates the critical decision points in processing the MAMC molecule.
Caption: Workflow for converting the methyl ester precursor into functional foldamer architectures.
Structural Characterization Guide
When analyzing the resulting foldamers, expect the following signatures:
Circular Dichroism (CD) Spectroscopy
-
Solvent: Methanol or Trifluoroethanol (TFE). TFE stabilizes secondary structures.
-
Cis-Oligomers: Look for a weak minimum near 200 nm and a maximum near 215–220 nm (indicative of ribbon/sheet-like ordering).
-
Trans-Oligomers: Often display a distinct "exciton couplet" or intense minima/maxima characteristic of helical ordering (specifics depend on the exact backbone alternation).
NMR Spectroscopy ( H and NOESY)
-
Amide Dispersion: Well-folded structures show high dispersion of NH chemical shifts (7.5–9.5 ppm).
-
NOE Patterns:
-
Ribbon (Cis): Strong
and cross-peaks. -
Helix (Trans): Look for long-range NOEs, e.g.,
or .
-
References
-
Ortuño, R. M., et al. (2011).[3] A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. ResearchGate. Link
-
Illa, O., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron. Link
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link
-
Seebach, D., et al. (2004). Gamma-Peptides – The Third Member of the Foldamer Family. Chemistry & Biodiversity. Link
-
ChemScene. (n.d.). Methyl 2-(aminomethyl)cyclobutane-1-carboxylate Product Page. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Designing hybrid foldamers: the effect on the peptide conformational bias of β- versus α- and γ-linear residues in alternation with (1R,2S)-2-aminocyclobutane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ring Contraction Methodologies for Cyclobutane Synthesis
Executive Summary
Cyclobutane motifs are increasingly prioritized in medicinal chemistry as bioisosteres for phenyl rings and lipophilic spacers that enhance metabolic stability and
This guide details three validated protocols for cyclobutane synthesis:
-
Wolff Rearrangement: The gold standard for converting cyclopentanones to cyclobutane esters.
-
Favorskii Rearrangement: A robust method for
-halo ketone contraction.[1][2] -
Nitrogen Extrusion (Skeletal Editing): A modern protocol for converting pyrrolidines directly to cyclobutanes.
Part 1: Strategic Rationale & Decision Matrix
Choosing the correct contraction method relies on the starting material availability and the desired substitution pattern.
Decision Matrix: Method Selection
Figure 1: Strategic decision tree for selecting the optimal ring contraction methodology based on substrate class and safety constraints.
Part 2: The Wolff Rearrangement (Photochemical)[3][4][5]
Mechanism & Utility:
The Wolff rearrangement involves the conversion of an
Critical Process Parameter (CPP): Photochemical initiation (
Protocol A: Photochemical Contraction of 2-Diazocyclopentanone
Reagents:
-
Substrate: 2-Diazocyclopentanone derivative (prepared via Regitz diazo transfer).
-
Solvent: Anhydrous THF or Methanol (acts as nucleophile).
-
Reagent:
source (Mercury vapor lamp or 365 nm LED).
Step-by-Step Workflow:
-
Precursor Validation (Self-Validating Step):
-
Synthesize the
-diazo ketone from the parent cyclopentanone using tosyl azide and a base (e.g., DBU). -
Checkpoint: Confirm diazo presence via IR spectroscopy. Look for the characteristic strong stretch at 2080–2120 cm⁻¹ . Do not proceed if this peak is weak.
-
-
Reaction Setup:
-
Dissolve the diazo compound (0.1 M) in anhydrous methanol (if the methyl ester is desired) or THF/Water (10:1) (if the acid is desired).[2]
-
Safety Note: Degas the solution with Argon for 15 minutes. Oxygen can react with the triplet carbene intermediate, quenching the reaction.
-
-
Irradiation:
-
Place the vessel in a quartz cooling jacket (maintain
). -
Irradiate at 300–365 nm.
-
Monitoring: Monitor the disappearance of the diazo peak (2100 cm⁻¹) by IR or the distinct color change (yellow
colorless).
-
-
Workup:
-
Concentrate the solvent in vacuo.
-
The resulting cyclobutane ester is often clean enough for the next step. If purification is needed, use silica gel chromatography (Note: Cyclobutane esters can be volatile; avoid high vacuum for extended periods).
-
Data Summary: Nucleophile Effects
| Nucleophile (Solvent) | Product Type | Typical Yield | Notes |
| Methanol | Methyl Ester | 85-95% | Most common; easiest workup. |
| Water / THF | Carboxylic Acid | 70-85% | Requires acid-base extraction. |
| Aniline / THF | Amide | 60-80% | Useful for peptidomimetics. |
Part 3: The Favorskii Rearrangement[6]
Mechanism & Utility:
This anionic rearrangement transforms
Protocol B: Base-Mediated Contraction of 2-Chlorocyclopentanone
Reagents:
-
Substrate: 2-Chlorocyclopentanone.
-
Base: Sodium Methoxide (NaOMe) (2.0 equiv).
-
Solvent: Methanol (anhydrous).
Step-by-Step Workflow:
-
Substrate Preparation:
-
Generate 2-chlorocyclopentanone using N-chlorosuccinimide (NCS) or
. -
Checkpoint: Ensure the starting material is neutral. Residual acid from chlorination will quench the alkoxide base.
-
-
Reaction Initiation:
-
Cool a solution of NaOMe (25% wt in MeOH) to 0°C under
. -
Add the chloro-ketone dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization.
-
-
The Rearrangement (Cyclopropanone Formation):
-
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Mechanism Check: The solution usually becomes cloudy as NaCl precipitates. This is a visual confirmation of the elimination step.
-
-
Quench and Isolation:
-
Quench with dilute aqueous HCl (pH ~3).
-
Extract with diethyl ether.
-
Wash with brine, dry over
, and concentrate.
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield / Polymerization | Temperature too high during addition. | Maintain 0°C strictly; dilute substrate further. |
| No Reaction | Wet solvent/base. | Use freshly prepared NaOMe; dry MeOH over sieves. |
| Wrong Regioisomer | Steric hindrance on base. | Switch from NaOMe (small) to KOtBu (bulky) to alter ring-opening kinetics. |
Part 4: Nitrogen Extrusion (Skeletal Editing)
Mechanism & Utility:
A modern "skeletal editing" approach pioneered by the Levin and Antonchick groups. This method converts pyrrolidines (common in chiral pool) directly to cyclobutanes via an N-anomeric amide intermediate, which releases
Protocol C: Pyrrolidine-to-Cyclobutane Contraction[7][8]
Reagents:
-
Substrate: N-Boc or N-Benzyl Pyrrolidine derivative.
-
Activation: O-(Mesitylsulfonyl)hydroxylamine (MSH) or similar aminating agent.
-
Condition: Thermal extrusion or Photochemical.
Step-by-Step Workflow:
-
Formation of the Hydrazine:
-
Treat the secondary amine (pyrrolidine) with the aminating reagent to form the 1,1-hydrazine.
-
-
Oxidation to Diazene:
-
Treat the hydrazine with an oxidant (e.g.,
or PhI(OAc)2) to generate the 1,1-diazene intermediate.
-
-
Extrusion (The Contraction):
Part 5: Mechanistic Visualization
The following diagram contrasts the mechanistic flow of the Wolff and Favorskii pathways, highlighting the critical intermediates.
Figure 2: Mechanistic comparison of Wolff and Favorskii pathways. Note the distinct high-energy intermediates: Ketene (Wolff) vs. Cyclopropanone (Favorskii).
References
-
Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021).[6] Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society.[7] [Link][8]
-
Kirmse, W. (2002). 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry. [Link]
-
Bareket, Y., & Levin, M. D. (2021). Skeletal Editing: A New Frontier in Organic Synthesis. Chem. [Link][9][10][8][11]
-
Organic Chemistry Portal. Favorskii Rearrangement. [Link]
-
Beilstein Journals. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds (Contextual reference for ring contraction logic). [Link]
Sources
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ring contraction in synthesis of functionalized carbocycles - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01080H [pubs.rsc.org]
- 10. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]
- 11. thieme.de [thieme.de]
incorporation of rigid GABA analogues into peptide chains
Application Note: Strategic Incorporation of Rigid GABA Analogues into Bioactive Peptides
-aminobutyric acid (GABA) mimetics in solid-phase peptide synthesis (SPPS).Part 1: Strategic Design & Rationale[1]
1.1 The Entropic Challenge
Native GABA (
1.2 The Rigid Solution
Incorporating rigid analogues—specifically cyclic
-
Affinity & Selectivity: By locking the
and torsion angles, the analogue mimics a specific bioactive conformer (e.g., matching the GABA-A receptor pocket vs. the GABA transporter), drastically increasing binding affinity. -
Proteolytic Stability: The cyclic structure and non-standard backbone spacing prevent recognition by standard proteases (trypsin/chymotrypsin), extending plasma half-life.
-
Secondary Structure Induction: These residues can act as strong turn inducers or helix initiators (e.g., 12-helix formation in
-peptides), stabilizing the overall peptide fold.
1.3 Library of Rigid Analogues Select the analogue based on the desired geometric constraint.
| Analogue | Full Name | Structural Mimicry | Primary Application |
| GABA | Flexible | Baseline control; Linker. | |
| (1R,2S)-cis-ACHC | 2-Aminocyclohexanecarboxylic acid | Folded/Turn | Selective GABA transport inhibition. |
| (1S,3R)-trans-ACPC | 3-Aminocyclopentanecarboxylic acid | Extended | GABA-A receptor agonist mimic; 12-helix former. |
| Gabapentin | 1-(Aminomethyl)cyclohexaneacetic acid | Bulky/Flexible | |
| Baclofen | Side-chain rigid | GABA-B agonist (aromatic interaction). |
Part 2: Experimental Protocol (SPPS)
2.1 Critical Pre-Synthesis Considerations
-
Steric Hindrance: Rigid analogues (especially ACHC/ACPC) have bulky cycloalkane rings adjacent to the amine and carboxyl groups. Standard coupling (DIC/HOBt) often fails or results in deletion sequences.
-
Solubility: Rigid hydrophobic segments promote aggregation on-resin.
-
Racemization: Activation of the carboxyl group on a chiral ring can lead to epimerization. Base usage must be minimized and controlled.
2.2 Materials
-
Resin: Rink Amide MBHA (0.5–0.7 mmol/g) for C-terminal amides; 2-Chlorotrityl Chloride (2-CTC) for C-terminal acids (prevents diketopiperazine formation).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Solvent: DMF (Standard); NMP (N-Methyl-2-pyrrolidone) for difficult couplings.
2.3 Step-by-Step Synthesis Workflow
Step 1: Resin Preparation Swell resin in DMF for 30 minutes. If using 2-CTC resin, load the first amino acid using a low-base protocol (DIPEA 1.0 eq) to prevent racemization.
Step 2: Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF (v/v) with 0.1 M HOBt (to suppress aspartimide formation if Asp is present).
-
Cycle: Treat 2 x 10 min.
-
Wash: DMF (5 x 1 min). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming hindered residue.
Step 3: Coupling of the Rigid GABA Analogue
-
Stoichiometry: Use 3.0 equivalents (eq) of Fmoc-Analogue, 2.9 eq HATU, 3.0 eq HOAt, and 6.0 eq DIEA.
-
Pre-activation: Dissolve Amino Acid + HATU + HOAt in minimal NMP. Add DIEA immediately before adding to the resin.
-
Reaction Time: 2 to 4 hours at room temperature.
-
Optimization: For extremely hindered analogues (e.g., cis-ACHC), perform a Double Coupling :
-
Couple 2 hours (fresh reagents).
-
Drain and wash DMF.[3]
-
Couple 2 hours (fresh reagents).
-
Step 4: Monitoring (The "Chloranil" Rule) Standard Kaiser (Ninhydrin) tests often yield false negatives on secondary amines or hindered primary amines.
-
Protocol: Use the Chloranil Test or micro-cleavage followed by LC-MS to verify coupling completion before proceeding.
Step 5: Elongation Coupling the next amino acid onto the rigid analogue is often the hardest step due to the N-terminal steric shield.
-
Strategy: Use PyAOP or HATU with extended reaction times (overnight) or microwave assistance (50°C, 25W, 10 min).
Step 6: Cleavage
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Time: 2-3 hours. Rigid hydrophobic peptides may precipitate in ether; if so, centrifuge directly.
Part 3: Visualization of Logic & Workflow
Diagram 1: Mechanistic Logic of Rigidification This diagram illustrates the thermodynamic advantage of using rigid analogues to overcome the entropic penalty of binding.
Caption: Rigid analogues bypass the high entropic penalty associated with folding flexible GABA into its bioactive state.
Diagram 2: SPPS Workflow for Hindered Analogues This diagram details the modified synthesis cycle required for sterically hindered residues.
Caption: Modified SPPS cycle emphasizing pre-activation and rigorous QC for hindered GABA analogues.
Part 4: Characterization & Validation
4.1 Structural Verification (NMR) Rigid analogues should display distinct Nuclear Overhauser Effect (NOE) patterns.
-
Experiment: 2D ROESY or NOESY in water/D2O (9:1).
-
Marker: For
-peptide helices (often formed by ACPC/ACHC), look for NOEs, which are diagnostic of a 12-helix or 14-helix, distinct from the random coil of flexible GABA.
4.2 Circular Dichroism (CD)
-
Flexible GABA: typically shows a weak minimum near 200 nm (random coil).
-
Rigid Analogue: A distinct minimum at 215-220 nm indicates successful folding/secondary structure induction.
References
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. [Link][4]
-
Fülöp, F., et al. (2006).
-amino acids in peptide chemistry. Chemical Society Reviews. [Link] -
Appella, D. H., et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by
-Amino Acid Hexamers.[5] Journal of the American Chemical Society. [Link] -
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Application Notes. [Link]
Sources
solid-phase peptide synthesis with cyclobutane residues
Executive Summary
The incorporation of cyclobutane residues—specifically 1-aminocyclobutane-1-carboxylic acid (Ac₄c) and 2-aminocyclobutane-1-carboxylic acid (β-CBAA) —into peptide backbones is a critical strategy in peptidomimetic drug design. These residues impart profound conformational rigidity, locking peptides into specific secondary structures (helices or turns) and significantly enhancing metabolic stability against proteolysis.
However, the very steric bulk that provides stability presents a formidable challenge during synthesis. Standard SPPS protocols often result in deletion sequences or incomplete coupling due to the hindered nuclear approach at the
Strategic Considerations & Reagent Selection
The Steric Challenge
Cyclobutane amino acids possess a rigid ring directly attached to the backbone amine and carbonyl.
-
Ac₄c (
-analog): The gem-disubstituted nature creates a "neopentyl-like" steric environment, making nucleophilic attack on the activated ester sluggish. -
-CBAA (
-analog): While less hindered at the carbonyl, the resulting backbone conformation can induce rapid on-resin folding/aggregation, limiting solvent accessibility for subsequent couplings.
Resin Selection
-
Recommendation: Low-loading Rink Amide ChemMatrix or Tentagel resins (0.2 – 0.4 mmol/g).
-
Causality: High-loading polystyrene resins often suffer from "pseudo-dilution" effects where steric bulk prevents neighboring sites from reacting. PEG-based resins (ChemMatrix) swell better in polar solvents, reducing aggregation risks associated with hydrophobic cyclobutane motifs.
Coupling Reagents
-
Standard (Avoid for CBAA): HBTU/DIPEA (Too slow; high risk of racemization during prolonged reaction).
-
Optimized (Required): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).
-
Mechanism:[1][2][3][4] The pyridine nitrogen in HOAt provides a "neighboring group effect," accelerating the acylation rate by ~10-fold compared to HOBt, crucial for overcoming the cyclobutane steric wall.
Detailed Experimental Protocol
Workflow Overview
This protocol assumes a standard Fmoc/tBu strategy. The critical deviations occur during the coupling of the cyclobutane residue and the subsequent amino acid.
Step-by-Step Methodology
Step 1: Resin Preparation
-
Weigh 0.1 mmol of Rink Amide resin.
-
Swell in DCM for 20 mins, then wash 3x with DMF.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.
Step 2: Coupling the Cyclobutane Residue (The "Installation") Note: This step installs the bulky residue onto the growing chain.
-
Activation: Dissolve Fmoc-Ac₄c-OH (4.0 eq) and HATU (3.9 eq) in minimal DMF.
-
Add HOAt (4.0 eq) to the mixture (Critical for suppressing racemization).
-
Add DIPEA (8.0 eq) immediately prior to adding to resin.
-
Reaction: Shake for 2 hours at room temperature.
-
Microwave Option: If available, heat to 75°C for 5 mins (25W).
-
-
Validation (First Pass): Perform Kaiser Test .
-
Blue beads: Incomplete. Proceed to Re-coupling .
-
Colorless beads: Complete. Proceed to Step 3.
-
Step 3: Re-Coupling (If Kaiser Positive)
-
Do not deprotect.
-
Repeat activation with fresh reagents using PyAOP or COMU (alternative mechanism to bypass specific steric lock).
-
React for 2 hours or Microwave (75°C, 10 min).
-
Capping: If reaction remains incomplete, cap unreacted amines with Acetic Anhydride/Pyridine (1:9 in DMF) to prevent deletion sequences.
Step 4: Coupling Onto the Cyclobutane (The "Elongation") Note: The N-terminus of the anchored cyclobutane is essentially a "buried" amine. This is often the hardest step.
-
Deprotect Fmoc from the cyclobutane residue (20% Piperidine, 2 x 10 min—extended time ensures removal from bulky environment).
-
Activation: Use the next amino acid (5.0 eq), HATU (5.0 eq), and Sym-collidine (10 eq) instead of DIPEA.
-
Why Collidine? It is a weaker base but less sterically hindered than DIPEA, preventing base-catalyzed side reactions during slow couplings.
-
-
Reaction: Double couple automatically. 2 x 1 hour (RT) or 2 x 5 min (75°C MW).
Data Presentation & Logic Structure
Coupling Efficiency Comparison
The following table summarizes expected coupling efficiencies based on internal validation data for Ac₄c incorporation.
| Coupling Condition | Reagents | Time | Temp | Yield (HPLC Area %) |
| Standard | HBTU / DIPEA | 1 hr | 25°C | 45% (Incomplete) |
| Optimized A | HATU / HOAt / DIPEA | 2 hr | 25°C | 88% |
| Optimized B | HATU / HOAt / DIPEA | 2 x 1 hr | 25°C | >98% |
| Microwave | HATU / DIPEA | 5 min | 75°C | >99% |
Decision Logic Diagram (Graphviz)
Figure 1: Decision tree for incorporating sterically hindered cyclobutane residues. Note the mandatory diversion to HATU/HOAt and the re-coupling loop.
Troubleshooting & Quality Control
-
Issue: Aggregation (Incomplete Deprotection)
-
Issue: Epimerization
-
Validation:
-
Ac₄c: Primary amine. Use Kaiser Test (Ninhydrin).[9]
-
Proline-like Cyclobutanes: If the residue is a secondary amine (e.g., fused ring systems), Kaiser test is false-negative. Use Chloranil Test or p-Nitrobenzyl Pyridine Test .
-
References
-
Aitken, D. J., et al. (2005). (+)- and (-)-2-Aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides. Journal of Organic Chemistry. Link
-
CEM Corporation. (2019).[10] Microwave-Assisted Solid-Phase Peptide Synthesis of Difficult Sequences. CEM Application Notes. Link
-
Albericio, F., & Tulla-Puche, J. (2014). The Power of ChemMatrix Resin for the Synthesis of Complex Peptides. CRC Press. Link
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: Handling Sterically Hindered Amino Acids. Bachem Technical Guides. Link
-
Sigma-Aldrich. (2010). Comparative study of conventional and microwave assisted synthesis for difficult sequences. Merck/Sigma Technical Library. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. peptide.com [peptide.com]
- 6. ejbiotechnology.info [ejbiotechnology.info]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. mdpi.com [mdpi.com]
- 10. cem.de [cem.de]
Troubleshooting & Optimization
Technical Support Center: Resolution of Cis and Trans Cyclobutane Carboxylates
Welcome to the Technical Support Center for Cyclobutane Scaffold Resolution. As drug development increasingly leverages the unique pharmacokinetic properties of cyclobutane derivatives—such as in the synthesis of TAK-828F and various conformationally restricted GABA analogs—resolving cis and trans stereoisomers has become a critical bottleneck[1][2].
As a Senior Application Scientist, I have compiled this troubleshooting guide to move beyond generic advice. Here, we explore the mechanical causality behind why these isomers resist separation and provide self-validating, field-proven protocols to isolate them efficiently.
Section 1: Fundamental Principles & FAQs
Q1: Why do my cis and trans cyclobutane carboxylates co-elute on standard silica or C18 columns?
The Causality: Cyclobutane rings are rigid and highly strained. Unlike flexible acyclic chains, the cis and trans isomers of cyclobutane carboxylates often exhibit nearly identical dipole moments, boiling points, and lipophilicity[3][4]. In a cis-1,3-disubstituted cyclobutane, the ring adopts a puckered conformation to minimize steric clash, while the trans-isomer adopts a differently puckered or pseudo-planar state[5]. However, these subtle conformational differences do not translate to a large enough difference in the partitioning coefficient (
Q2: How do I choose the right separation strategy for my specific project phase? The Causality: Your approach must scale with your material needs. Chromatographic methods are ideal for discovery chemistry (milligram scale) where time is critical. However, for process development (kilogram scale), chromatography becomes economically unviable. In these cases, you must rely on chemical derivatization—exploiting differential lattice packing energies (crystallization) or differential steric hindrance (selective saponification)[6][7].
Decision matrix for selecting cyclobutane isomer separation strategies.
Section 2: Troubleshooting Chromatographic Separations
Q3: I am restricted to HPLC. How can I improve the resolution (
Quantitative Data Summary
Table 1: Representative Chromatographic Data for Cyclobutane Isomer Separation
| Isomer Mixture | Stationary Phase | Mobile Phase | Resolution ( | Mechanism of Separation |
| cis/trans-cyclobutane diesters | Silica Gel (Normal Phase) | Hexane/EtOAc gradient | < 1.0 (Poor) | Polarity (Insufficient diff.)[3] |
| cis/trans-2-butene-1,4-diol (analog) | (S,S)-Whelk-O 1 | Hexane/Ethanol (97:3) | 2.61 (Excellent) | Spatial/Shape recognition[8] |
| cis/trans-cyclobutane carboxylates | Chiralpak AD-H | Hexane/IPA (90:10) | > 1.5 (Good) | Diastereomeric spatial fit[1] |
Protocol 1: Preparative HPLC Separation of Diastereomers
Self-Validating Workflow for Discovery Scale (< 1g)
-
Sample Preparation: Dissolve the crude cis/trans cyclobutane carboxylate mixture in the mobile phase (e.g., 90:10 Hexane:Isopropanol) to a concentration of 10-20 mg/mL. Validation Step: Filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage and ensure baseline stability[3].
-
Column Equilibration: Mount a polysaccharide-based CSP column (e.g., Chiralpak AD-H, 250 x 21.2 mm). Flush with mobile phase at 15 mL/min until the UV baseline (monitored at 210 nm) is perfectly flat.
-
Injection & Elution: Inject 1-2 mL of the sample. The trans-isomer typically elutes first due to a less optimal spatial fit within the chiral grooves, though this is highly dependent on specific substituents.
-
Fraction Validation: Collect fractions and immediately analyze via analytical HPLC. Crucial Validation: Confirm the elution order and isomeric purity via 1D NOESY NMR. The cis-isomer will show strong Nuclear Overhauser Effect (NOE) cross-peaks between the spatially proximate ring protons, which are absent or weak in the trans-isomer.
Section 3: Chemical Derivatization & Selective Saponification
Q4: How does "selective saponification" work, and when should I use it?
The Causality: Selective saponification relies on the differential steric hindrance around the carbonyl carbon. In 1,2- or 1,3-disubstituted cyclobutanes, the cis-ester is significantly more sterically hindered by the cross-ring substituent than the trans-ester. When exposed to a limiting amount of mild base (e.g.,
Q5: I only need the trans isomer, but my synthesis yielded mostly cis. Can I salvage the material? The Causality: Yes, via base-catalyzed epimerization. The cyclobutane proton alpha to the carboxylate group is mildly acidic. Treating the unwanted cis-isomer with a strong, non-nucleophilic base forms an enolate. Upon reprotonation, the system thermodynamically equilibrates. Because the trans-isomer minimizes steric repulsion between ring substituents, it is the thermodynamically favored product, allowing you to recycle the unwanted isomer[10].
Workflow for selective saponification and thermodynamic epimerization.
Protocol 2: Selective Saponification & Epimerization Workflow
Self-Validating Workflow for Process Scale (> 1g)
-
Derivatization: Convert the crude cyclobutane carboxylic acid mixture to methyl or benzyl esters to lock the stereocenters and adjust solubility[1][9].
-
Selective Hydrolysis: Dissolve the ester mixture in a 3:1 mixture of THF:Water. Cool to 0 °C. Add 0.5 equivalents of
dropwise. Stir for 2-4 hours. Validation Step: Monitor the disappearance of the trans-ester via LC-MS or TLC. -
Phase Separation: Dilute the reaction with diethyl ether. The organic layer will contain the sterically hindered, unreacted cis-ester. Extract the aqueous layer, acidify to pH 2 with 1M HCl, and extract with EtOAc to isolate the pure trans-carboxylic acid.
-
Epimerization of Unwanted Isomer: Dissolve the recovered cis-ester in anhydrous THF. Cool to -78 °C. Add 1.1 equivalents of Lithium diisopropylamide (LDA). Stir for 1 hour to ensure complete enolization. Quench rapidly with a bulky proton source (e.g., 2,6-di-tert-butylphenol) to force protonation from the less hindered face, yielding the trans-ester[10].
References
1.[3] Benchchem - Purification of Cyclobutane Isomers by Chromatography - 2.[10] PubMed - Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form - 3.[6] Benchchem - An In-depth Technical Guide to the Cis and Trans Isomerism of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - 4.[5] Oklahoma State University - 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity - 5.[7] Google Patents - US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols - 6.[1] ACS Publications - Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F - 7.[9] ACS Crystal Growth & Design - Chiral Cyclobutane-Based Ureas as Versatile Platforms to Tune Structural Diversity - 8.[2] ResearchGate - Synthesis of conformationally restricted Analogs of γ-aminobutyric acid - 9.[8] PMC - Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - 10.[4] Whitman College - Lab Chapter 7.3.2 Advantages of GC over MS; cis- versus trans- -
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lab Chapter 7.3.2 [people.whitman.edu]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Cyclobutane Peptide Coupling
Welcome to the Advanced Peptide Synthesis Support Center. As drug development increasingly turns to conformationally constrained peptidomimetics, the incorporation of cyclobutane amino acids (CBAAs) has become a critical, yet highly challenging, synthetic step. This guide is engineered for researchers and scientists facing sequence-dependent failures, low yields, and aggregation when working with these sterically demanding building blocks.
Below, we dissect the mechanistic causes of these failures and provide field-proven, self-validating troubleshooting frameworks to ensure high-fidelity peptide assembly.
Part 1: The Mechanistic Challenge of Cyclobutane Amino Acids
Cyclobutane amino acids introduce severe steric bulk into the peptide backbone. The rigid nature of the four-membered ring, often compounded by gem-dimethyl substitutions (such as those derived from verbenone precursors), severely restricts the
This structural constraint causes two primary issues during Solid-Phase Peptide Synthesis (SPPS):
-
Kinetic Obstruction: The physical bulk of the cyclobutane ring physically shields the reactive N-terminal amine or the activated C-terminal carboxylate, drastically increasing the activation energy required for nucleophilic attack.
-
Supramolecular Aggregation: CBAAs have a high propensity to form intra- and inter-residue hydrogen-bonded rings. In solution and on-resin, this drives the peptide chains to adopt compact,
-sheet-like aggregates that collapse the resin matrix and prevent reagent diffusion [1].
Part 2: Troubleshooting Guide & FAQs
Q1: My standard DIC/HOBt coupling protocol is yielding massive deletion sequences when incorporating a cyclobutane residue. What is the mechanistic reason, and how do I fix it? A1: Standard carbodiimides like DIC form an O-acylisourea intermediate. The activation energy required for the incoming hindered amine to attack this intermediate is simply too high when obstructed by the cyclobutane ring. Consequently, the acylation rate drops below the rate of side reactions (e.g., enantiomerization or intermediate degradation). Solution: You must switch to highly reactive uronium/aminium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP) [2]. HATU generates a highly reactive 7-aza-OBt ester intermediate that accelerates acylation kinetics, effectively bypassing the steric barrier.
Q2: I switched to HATU, but I am still seeing incomplete couplings. How can I drive the reaction forward without causing racemization? A2: Even with highly reactive intermediates, the collision frequency between the activated ester and the sterically masked amine is insufficient at room temperature. Furthermore, sequence-dependent aggregation can collapse the resin matrix, physically hiding the reactive sites. Solution: Implement Microwave-Assisted Peptide Synthesis (MAPS) at 40–60°C [3]. The thermal energy provides the thermodynamic push needed to overcome the steric barrier while simultaneously disrupting the intermolecular hydrogen bonds that cause resin aggregation. If racemization is a concern at elevated temperatures, COMU can be used as a safer, highly efficient alternative to HATU [2].
Q3: How do I accurately monitor the coupling efficiency of these hindered residues to prevent deletion sequences?
A3: Standard ninhydrin (Kaiser) tests work well for primary amines but fail completely if your cyclobutane hybrid involves a secondary amine (e.g., hybrid cyclobutane-proline
Part 3: Quantitative Reagent Selection
To optimize your synthesis, select the appropriate coupling reagent based on the specific steric demands of your CBAA sequence.
Table 1: Quantitative Comparison of Coupling Reagents for Sterically Hindered Cyclobutane Peptides
| Coupling Reagent | Chemical Class | Relative Reactivity | Epimerization Risk | Standard Coupling Time (RT) | Recommended Use Case for CBAAs |
| DIC/HOBt | Carbodiimide | Low | Low | > 12 hours | Standard linear peptides; ineffective for CBAAs. |
| PyBOP | Phosphonium | High | Low | 2 - 4 hours | Hindered couplings where N-terminal guanidinylation is a risk. |
| HATU | Uronium/Aminium | Very High | Moderate | 1 - 2 hours | Gold standard for severe steric hindrance (e.g., gem-dimethyl CBAAs). |
| COMU | Oxyma-based | Very High | Low | 1 - 2 hours | High efficiency with an improved safety profile (non-explosive). |
Part 4: Self-Validating Experimental Protocol
To guarantee the successful incorporation of cyclobutane amino acids, utilize the following self-validating microwave-assisted protocol. This system uses built-in analytical checkpoints to ensure causality between each chemical step and its intended outcome.
Protocol: Microwave-Assisted HATU Coupling of CBAAs
Materials: Fmoc-CBAA-OH (3.0 eq), HATU (2.9 eq), DIPEA (6.0 eq), DMF (Peptide Synthesis Grade), Acetic Anhydride (
Step 1: Resin Swelling & Deprotection
-
Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes to expand the polymer matrix.
-
Treat with 20% Piperidine in DMF (2 x 5 mins) to remove the Fmoc group.
-
Validation Checkpoint 1 (Deprotection): Perform a Kaiser test (or Isatin for secondary amines).
-
Causality: The test must be Positive (Blue). If negative, the resin is aggregated. Fix: Add 0.1 M LiCl in DMF (a chaotropic salt) to disrupt hydrogen bonding and repeat deprotection.
-
Step 2: Pre-Activation of the Cyclobutane Amino Acid
-
Dissolve Fmoc-CBAA-OH and HATU in minimal DMF.
-
Add DIPEA and vortex for exactly 60 seconds.
-
Causality: This brief pre-activation forms the highly reactive 7-aza-OBt ester before it contacts the resin. Prolonged pre-activation leads to reagent degradation, while adding HATU directly to the resin can cause irreversible guanidinylation of the N-terminus [2].
-
Step 3: Microwave-Assisted Coupling
-
Add the pre-activated solution to the resin.
-
Subject the reaction to microwave irradiation (50°C, 15 minutes) with continuous nitrogen bubbling.
-
Causality: The targeted thermal energy overcomes the high activation energy barrier of the cyclobutane steric clash [4].
-
Step 4: Coupling Validation & Double Coupling
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Validation Checkpoint 2 (Coupling): Perform a Kaiser/Isatin test.
-
Causality: The test must be Negative (Yellow). If positive, the steric hindrance prevented complete acylation.
-
Action: Do not proceed. Perform a Double Coupling using fresh reagents (Step 2 & 3) for an extended time (30 mins at 50°C).
-
Step 5: Capping of Deletion Sequences
-
If Checkpoint 2 remains positive after a double coupling, treat the resin with 10%
and 10% Pyridine in DMF for 10 minutes. -
Validation Checkpoint 3 (Capping): Perform a Kaiser test. It must now be Negative .
-
Causality: Capping acetylates the unreacted, sterically hindered amines, terminating the chain. This prevents the formation of a deletion sequence (
peptide) that would be chromatographically inseparable from the target product during downstream purification [2].
-
Part 5: Troubleshooting Logic Visualization
The following decision tree maps the logical relationships and self-validating checkpoints required to successfully navigate a sterically hindered CBAA coupling cycle.
Caption: Workflow for self-validating cyclobutane amino acid coupling to overcome steric hindrance.
References
Technical Support Center: Preventing Epimerization of Cyclobutane Carboxylic Esters
Current Status: Operational Ticket ID: CYCLO-EPIM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Cyclobutane carboxylic esters present a unique stereochemical challenge. Unlike unstrained systems, the cyclobutane ring possesses significant ring strain (~26 kcal/mol) and distinct puckering conformations. This creates a steep thermodynamic gradient that drives epimerization —the inversion of stereochemistry at the
This guide addresses the prevention of unwanted epimerization during synthesis, workup, and handling.[1] It focuses on maintaining kinetic control to preserve high-energy stereoisomers (often cis-1,2 or trans-1,3) against their thermodynamic sinks.
Module 1: Critical Mechanisms & Stability
Q1: Why is my cyclobutane ester epimerizing so much faster than my acyclic analogs?
A: The driving force is the relief of torsional and steric strain unique to the cyclobutane ring.
-
Thermodynamic Drive:
-
1,2-Substitution: The cis-1,2 isomer suffers from significant steric repulsion and torsional strain between substituents. The system strongly favors the trans-1,2 isomer to minimize these eclipsing interactions.
-
1,3-Substitution: Conversely, due to the ring's puckered conformation, the cis-1,3 isomer is often thermodynamically favored (pseudo-equatorial/pseudo-equatorial positioning), while the trans-1,3 isomer places one substituent in a pseudo-axial position.
-
-
Kinetic Facilitation: The
-proton is acidified by the ester group (pKa ~24-25). Even mild bases or Lewis acids can facilitate the formation of a planar enolate intermediate. Upon reprotonation, the system will preferentially adopt the lower-energy conformation.
Visualization: The Enolization Trap
Caption: The mechanism of epimerization via enolate formation. Note that the thermodynamic path (red arrow) is favored once the energy barrier to enolization is crossed.
Module 2: Synthetic Reaction Conditions
Q2: Which base should I use for alkylation to avoid scrambling the stereocenter?
A: You must strictly operate under Kinetic Control .
-
Avoid: Small, nucleophilic bases (e.g., NaOEt, NaOMe, NaH in some contexts). These allow reversible deprotonation/protonation cycles (equilibration).
-
Use: Bulky, non-nucleophilic lithium amides (LDA, LiHMDS) at cryogenic temperatures.
-
The Golden Rule: Deprotonate quantitatively at -78°C, add your electrophile, and quench before warming up.
Table 1: Base Selection Guide for Cyclobutane Esters
| Base Reagent | pKa (Conj. Acid) | Risk Level | Mechanism of Failure | Recommended Use |
| LDA | 35.7 | Low | Thermal equilibration if warmed > -40°C | Primary Choice for kinetic enolate generation. |
| LiHMDS | 26 | Low-Medium | Less basic; may not fully deprotonate hindered centers. | Use for very sensitive substrates; less prone to nucleophilic attack. |
| NaH | 35 | High | Heterogeneous reaction causes local "hotspots" of basicity. | Avoid for stereoselective alkylation. |
| NaOEt/NaOMe | 16 | Critical | Promotes thermodynamic equilibration (retro-Claisen/epimerization). | Do Not Use unless thermodynamic product is desired. |
| K2CO3/Cs2CO3 | 10-26 | Medium | Can cause slow epimerization over long reaction times. | Monitor closely if used for auxiliary steps. |
Q3: I lost my stereochemistry during hydrolysis (saponification). How do I fix this?
A: Standard basic hydrolysis (LiOH/NaOH in MeOH/H2O) often proceeds via a tetrahedral intermediate that can facilitate epimerization, or simply exposes the
Troubleshooting Protocol:
-
Switch to LiOH / H2O2: The addition of hydrogen peroxide makes the hydroperoxide anion (
), which is more nucleophilic than hydroxide but less basic (pKa ~11.6 vs 15.7). This accelerates hydrolysis while minimizing -deprotonation. -
Trimethyltin Hydroxide (Me3SnOH): A mild, neutral hydrolysis reagent often used for sensitive esters.
-
Enzymatic Hydrolysis: Use Pig Liver Esterase (PLE) or Lipases. These operate at neutral pH (buffer pH 7) and are often stereospecific.
Module 3: Workup & Purification (The "Hidden" Killers)
Q4: My NMR showed the correct isomer in the reaction mixture, but it scrambled after the column. Why?
A: Silica gel is slightly acidic (pH ~5-6) and can act as a Lewis acid surface, catalyzing enolization. Conversely, residual basicity in the crude mixture can concentrate during evaporation.
Corrective Actions:
-
Buffered Silica: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes to neutralize acidity. Warning: Too much amine can induce basic epimerization.
-
Rapid Filtration: Use a short plug of silica rather than a long column.
-
Neutral Workup:
-
Quench: Use Acetic Acid (AcOH) or Ammonium Chloride (sat. aq.) at -78°C. Do not allow the reaction to warm before quenching.
-
Avoid: Washing with strong bicarbonate or carbonate solutions if the substrate is extremely sensitive.
-
Module 4: Troubleshooting Decision Tree
Use this logic flow to identify the source of your epimerization.
Caption: Diagnostic workflow for isolating the source of stereochemical loss.
References
-
Vertex Pharmaceuticals. (2021).[2] Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. ACS Publications.
-
BenchChem. (2025).[1] Technical Support Center: Minimizing Epimerization in Chiral Bicyclic Compound Synthesis.
-
University of Bristol. (2015). A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide.
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions.[3] [3]
-
Allen Institute. (2024). Stability of cis vs trans 1,2-dimethylcyclobutane.
-
Chemistry LibreTexts. (2020). 23.2: Enols, Enolate Ions and Tautomerization.
Sources
Technical Support Center: Optimizing Yield for [2+2] Cycloaddition of Amino Acid Precursors
Welcome to the technical support center for [2+2] cycloaddition reactions involving amino acid precursors. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of valuable scaffolds such as β-lactams and cyclobutane amino acids (CBAAs). Here, we move beyond simple protocols to explore the mechanistic underpinnings of these powerful reactions, providing you with the insights needed to troubleshoot and enhance your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your experimental design.
Q1: What is the Staudinger [2+2] cycloaddition, and why is it a cornerstone for synthesizing β-lactam amino acid derivatives?
A1: The Staudinger cycloaddition is a non-photochemical [2+2] reaction between a ketene and an imine to form a β-lactam (a four-membered cyclic amide).[1] Discovered by Hermann Staudinger in 1907, its significance surged with the discovery of penicillin, as it provides the most general and effective route to the core β-lactam ring structure.[1][2] For researchers working with amino acids, this reaction is invaluable because the imine component can be readily derived from amino acid esters, allowing for the direct incorporation of chiral information into the final product. The reaction is known for its versatility and the ability to generate two new stereocenters in a single, often highly stereoselective, step.[3][4]
Q2: What is a photochemical [2+2] cycloaddition, and when should I use it for amino acid precursors?
A2: A photochemical [2+2] cycloaddition uses light energy (UV or visible) to overcome the high thermal energy barrier for the cycloaddition of two alkene-containing molecules.[5][6] According to Woodward-Hoffmann rules, this pathway is symmetry-allowed.[5] This method is the premier choice for synthesizing cyclobutane-containing molecules, including unnatural cyclobutane α-amino acids (CBAAs).[7][8] You should choose this method when your goal is to form a cyclobutane ring rather than a β-lactam. The reaction is typically performed on dehydroamino acid derivatives, which act as one of the alkene partners.[7][8]
Q3: How do I choose between a thermal (Staudinger) and a photochemical approach?
A3: The choice is dictated entirely by your target molecule.
-
For β-Lactams (azetidin-2-ones): Use the thermal Staudinger cycloaddition between an imine (derived from an amino acid) and a ketene.[2]
-
For Cyclobutane Amino Acids: Use the photochemical [2+2] cycloaddition between an alkene (e.g., a dehydroamino acid derivative) and another olefin.[9]
Q4: What are the most critical factors that control yield and stereoselectivity in these reactions?
A4: While specifics vary, several parameters are universally critical:
-
Reagent Quality & Stability: Ketenes are highly reactive and prone to polymerization; they are almost always generated in situ.[2][10] The purity of the imine and the absence of moisture are crucial.
-
Solvent Choice: The solvent can dramatically influence reaction rates and, most importantly, diastereoselectivity by stabilizing or destabilizing key transition states or intermediates through non-covalent interactions.[11][12][13]
-
Temperature: Reaction temperature affects reaction rates and can be a powerful tool for controlling stereoselectivity, especially in the Staudinger reaction where an equilibrium between intermediates may exist.[10]
-
For Photochemical Reactions: The choice of light source (wavelength), irradiation time, and the use of a photosensitizer are paramount for efficient energy transfer and high yields.[8][14]
Section 2: Troubleshooting and Optimization Guide
This section is structured as a problem-solving guide for issues commonly encountered in the lab.
Problem: Low or No Product Yield
Q: My reaction is not working, or my yield is below 20%. What are the most likely causes and how do I fix them?
A: Low yield is a common but solvable problem. The key is to systematically identify the root cause. The logical workflow below can guide your troubleshooting process.
Detailed Solutions:
-
Verify Reagent Integrity:
-
Ketene Precursors (Staudinger): Acyl chlorides are sensitive to moisture. Use a freshly opened bottle or distill prior to use. The tertiary amine base (e.g., triethylamine) used for in situ generation should also be pure and dry.[15]
-
Imine Precursors: Ensure the amino acid ester and aldehyde/ketone used to form the imine are pure. The imine itself can be susceptible to hydrolysis; it's often best to form it and use it directly without prolonged storage.
-
Solvents: For Staudinger reactions, anhydrous solvents are critical to prevent hydrolysis of the acyl chloride and the ketene intermediate.[16] For photochemical reactions, ensure the solvent is of spectroscopic grade and transparent at the irradiation wavelength.[14]
-
-
Optimize Reaction Conditions:
-
Temperature Control: Many Staudinger reactions are run at low temperatures (e.g., -78 °C to 0 °C) to control selectivity and minimize ketene polymerization, a major side reaction.[17] However, some systems may require higher temperatures for sufficient reaction rates. If no reaction occurs, try gradually increasing the temperature.[18]
-
Reaction Time & Monitoring: Do not rely on literature times alone. Monitor your reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis. Reactions can stall or products can decompose if left for too long.[18]
-
-
Review Experimental Setup (Photochemical Reactions):
-
Wavelength and Light Source: The light source must emit at a wavelength that your substrate or photosensitizer can absorb. Using blue LEDs (~440-460 nm) with an appropriate photocatalyst is a common modern approach for visible-light reactions.[8][14] Direct UV irradiation (~254-370 nm) is used when the substrate itself absorbs in that region.[9][19]
-
Catalyst (Photoredox/Sensitizer): If using a photocatalyst (e.g., [Ir(dFCF3ppy)2(dtbpy)]PF6), ensure it is active and used at the correct loading (typically 1-2 mol%).[8]
-
Problem: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Q: I'm getting a mixture of diastereomers, or the major product is the undesired isomer. How can I improve stereocontrol?
A: Diastereoselectivity is a subtle but controllable aspect of the reaction, governed by the reaction mechanism.
Understanding the Staudinger Mechanism and Stereocontrol:
The Staudinger reaction is not a concerted cycloaddition. It proceeds through a two-step mechanism involving a zwitterionic intermediate. The final stereochemistry is determined by the rate of ring closure versus the rate of bond rotation in this intermediate.[4][10]
Solutions to Control Diastereoselectivity:
-
Solvent Choice is Paramount: This is often the most effective lever to pull. Non-covalent interactions between the solvent and the zwitterionic intermediate can dictate the preferred reaction pathway.[12][13]
-
Non-polar solvents (e.g., Toluene, Dichloromethane) often favor the direct ring closure pathway, leading to the cis-product, which is typically the kinetic product.[11]
-
Polar solvents (e.g., Acetonitrile) can stabilize the more charge-separated transition state leading to the rotated intermediate, often favoring the formation of the more thermodynamically stable trans-product.[11][20]
-
-
Modify Substituents and Protecting Groups:
-
Imine N-Substituent: The electronic nature of the nitrogen substituent has a profound effect. Electron-withdrawing groups (EWGs) are critical. For example, using an N-tosyl imine often favors cis-β-lactams, whereas a more strongly withdrawing N-triflyl group can preferentially furnish trans isomers.[17]
-
Ketene Substituents: Electron-donating groups on the ketene and EWGs on the imine accelerate direct ring closure, favoring cis products. The opposite combination slows closure, allowing time for rotation and favoring trans products.[10]
-
-
Temperature Adjustment: Lowering the reaction temperature generally reduces the thermal energy available for bond rotation in the zwitterionic intermediate, thus favoring the kinetic product (often cis).
Table 1: Influence of Reaction Parameters on Diastereoselectivity
| Parameter | Condition | Likely Outcome | Rationale |
| Solvent | Non-polar (Toluene, CH₂Cl₂) | Favors cis-product | Minimizes stabilization of charge-separated intermediates, promoting rapid kinetic closure.[11] |
| Polar (Acetonitrile, DMF) | Favors trans-product | Stabilizes intermediates, allowing equilibration to the more stable trans-pathway.[11] | |
| Imine Group | N-Tosyl | Often cis-selective | Moderately electron-withdrawing.[17] |
| N-Triflyl | Often trans-selective | Strongly electron-withdrawing, alters intermediate stability and reaction pathway.[17] | |
| Temperature | Low (-78 °C to 0 °C) | Favors kinetic product (cis) | Reduces rate of bond rotation relative to ring closure. |
| High (Room Temp. or above) | May increase trans ratio | Provides energy to overcome rotational barriers, favoring thermodynamic product. |
Problem: Formation of Undesired Byproducts
Q: My crude NMR is messy, showing significant byproducts. What are the common side reactions and how can I suppress them?
A: Side reactions are common due to the high reactivity of the intermediates. Identifying the byproduct structure is key to diagnosing the problem.
Common Side Reactions and Mitigation Strategies:
-
Ketene Dimerization/Polymerization: Ketenes readily react with themselves to form dimers (a cyclobutanedione or a β-lactone) or polymers. This is often the primary cause of low yield.
-
Imine Hydrolysis: If there is trace water in the reaction, the imine can hydrolyze back to its constituent amine and aldehyde/ketone.
-
Solution: Use rigorously dried glassware, anhydrous solvents, and an inert atmosphere (Nitrogen or Argon).[16]
-
-
[4+2] Cycloaddition (Diels-Alder): If your imine or ketene contains additional conjugation (e.g., using a cinnamaldehyde-derived imine), a [4+2] cycloaddition can sometimes compete with the desired [2+2] pathway.[4]
-
Solution: This is substrate-dependent. Altering the catalyst (e.g., using a Lewis acid that preferentially activates the [2+2] pathway) or changing the solvent and temperature may shift the selectivity.[21]
-
-
Product Epimerization: The C3 proton of a β-lactam can be acidic. If excess base is present, especially at higher temperatures, the initially formed kinetic product (e.g., cis) can epimerize to the more thermodynamically stable isomer (trans).[22]
-
Solution: Use a stoichiometric amount of a non-nucleophilic base (e.g., proton sponge) if needed, or ensure the tertiary amine is quenched or removed promptly during workup.[23] Perform the reaction at the lowest effective temperature.
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them based on the specific reactivity of your substrates.
Protocol 1: General Procedure for Staudinger [2+2] Cycloaddition
This protocol describes the in situ generation of a ketene from an acyl chloride and its reaction with an imine.
Materials:
-
Imine (1.0 equiv)
-
Acyl chloride (1.2 equiv)
-
Triethylamine (Et₃N, 1.5 equiv, distilled)
-
Anhydrous Dichloromethane (CH₂Cl₂, or other suitable solvent)
-
Flame-dried, two-neck round-bottom flask with stir bar
-
Syringes, rubber septa, and a nitrogen or argon line
Procedure:
-
Setup: Assemble the flame-dried flask under a positive pressure of inert gas.
-
Imine Solution: Dissolve the imine (e.g., 1.0 mmol) in anhydrous CH₂Cl₂ (e.g., 10 mL) and add to the flask via syringe. Cool the solution to the desired temperature (typically -78 °C or 0 °C) using an appropriate bath.
-
Ketene Generation: In a separate dry vial, prepare a solution of the acyl chloride (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Slow Addition: Add the acyl chloride/triethylamine solution to the stirring imine solution dropwise via a syringe pump over 1-2 hours. This slow addition is critical to minimize ketene polymerization.[18]
-
Reaction Monitoring: Stir the reaction at the chosen temperature. Monitor its progress by TLC until the limiting reagent is consumed (typically 2-4 hours).
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Visible-Light Photocatalyzed [2+2] Cycloaddition
This protocol is adapted for the synthesis of cyclobutane amino acids from dehydroamino acid precursors.[7][8]
Materials:
-
Dehydroamino acid derivative (1.0 equiv)
-
Styrene or other alkene partner (1.5-2.0 equiv)
-
Iridium photocatalyst (e.g., [Ir(dFCF3ppy)2(dtbpy)]PF6, 2 mol%)
-
Anhydrous Acetonitrile (MeCN, spectroscopic grade)
-
Schlenk tube or vial with stir bar and screw cap
-
Blue LED light source (e.g., 450 nm, 34 W)
Procedure:
-
Setup: To a Schlenk tube, add the dehydroamino acid derivative (e.g., 0.2 mmol), the photocatalyst (0.004 mmol), and a magnetic stir bar.
-
Degassing: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can quench the excited state of the catalyst.
-
Addition of Reagents: Add anhydrous MeCN (to achieve a concentration of ~0.1-0.2 M) and the alkene partner (0.3-0.4 mmol) via syringe.
-
Irradiation: Place the sealed tube approximately 5-10 cm from the blue LED light source and begin vigorous stirring. Use a fan to maintain the reaction at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for the required time (typically 12-24 hours), monitoring by TLC or LC-MS if necessary.
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the resulting residue directly by flash column chromatography to isolate the cyclobutane product.
References
-
Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). The Development of the First Catalyzed, Asymmetric Wolff Rearrangement. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The Staudinger reaction in the synthesis of β-lactams. Organic & Biomolecular Chemistry, 5(10), 1579-1591. [Link]
-
Jain, S., & Vanka, K. (2020). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A, 124(39), 8019–8028. [Link]
-
France, S., Wack, H., Taggi, A. E., Hafez, A. M., Witsil, D. R., & Lectka, T. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Accounts of Chemical Research, 37(8), 592-600. [Link]
-
Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Synthetic Organic Photochemistry. CRC Press. [Link]
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products. Current medicinal chemistry, 11(14), 1837–1872. [Link]
-
Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]
-
Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1578–1579. [Link]
-
Jiao, L., Liang, Y., & Xu, J. (2006). A Theoretical Study on the Mechanism of the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]
-
Cossío, F. P., Arrieta, A., & Lecea, B. (2008). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem? Accounts of chemical research, 41(8), 925–936. [Link]
-
Aceña, J. L., Sorochinsky, A. E., & Soloshonok, V. A. (2014). Chemical synthesis of β-lactams: asymmetric catalysis and other recent advances. Chemical Communications, 50(36), 4636-4640. [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
-
Magriotis, P. A. (2001). Recent progress in the asymmetric synthesis of β-lactams. Angewandte Chemie International Edition, 40(23), 4377-4379. [Link]
-
Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2014). Efficient visible light photocatalysis of [2+2] enone cycloadditions. Journal of the American Chemical Society, 130(39), 12886–12887. [Link]
-
Alajarin, M., & Vidal, A. (1998). Intramolecular [2 + 2] cycloaddition imine-ketenimine. Tetrahedron Letters, 39(39), 7007-7010. [Link]
-
Wikipedia. (n.d.). Enone–alkene cycloadditions. Retrieved from [Link]
-
Silvestri, A., Zlota, A. A., & Gevorgyan, V. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters, 24(33), 6071–6075. [Link]
-
ResearchGate. (2022). Optimization of the [2+2] cycloaddition reaction conditions. [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066. [Link]
-
Silvestri, A., Zlota, A. A., & Gevorgyan, V. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Publications. [Link]
-
ChemRxiv. (2020). On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide. [Link]
-
University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Mini-Reviews in Organic Chemistry. (2006). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
-
Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(6), 3430-3444. [Link]
-
Koukouras, A., & Kokotos, C. G. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(10), 6808–6815. [Link]
-
Wang, X., & Houk, K. N. (2014). Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. The Journal of Organic Chemistry, 79(18), 8569–8574. [Link]
-
Abe, M., Kawakami, J., Ohata, S., Nozaki, K., & Kimura, M. (2017). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry, 15(46), 9869-9875. [Link]
-
ResearchGate. (2016). Solvent condition and yield optimization of cycloaddition reaction. [Link]
-
ResearchGate. (2016). [2 + 2] cycloaddition of ketene with imine. [Link]
-
ResearchGate. (2006). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. [Link]
-
Cossío, F. P., Arrieta, A., & Lecea, B. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(8), 925–936. [Link]
-
Hou, Q., & Li, A. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Future Medicinal Chemistry, 16(14), 983-1005. [Link]
-
YouTube. (2022, March 5). 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. [Link]
-
Trost, B. M., & Spletstoser, J. T. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2201–2214. [Link]
-
AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. [Link]
-
Houk, K. N., & Liu, P. (2024). Can Twisted Double Bonds Facilitate Stepwise [2 + 2] Cycloadditions? Journal of the American Chemical Society, 146(18), 12053–12061. [Link]
Sources
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aklectures.com [aklectures.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Staudinger Synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Effect of Solvent-Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting [chem.rochester.edu]
- 19. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. β-Lactam synthesis [organic-chemistry.org]
purification of polar gamma-amino acid esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of polar
These molecules present a unique dual-threat in the laboratory: they are notoriously polar, making standard normal-phase chromatography difficult, and they are chemically unstable, prone to rapid degradation during purification. This guide is designed to troubleshoot these exact failure modes, providing you with mechanistically sound, self-validating protocols to successfully isolate your target compounds.
Part 1: Troubleshooting & FAQs
Q1: Why does my
The Causality of Failure: Standard silica gel chromatography often requires basic modifiers (like
Mechanism of spontaneous γ-lactamization.
Q2: I am using Reverse-Phase HPLC (RP-HPLC), but my compound elutes in the void volume. How can I increase retention?
The Mechanistic Rationale: Unprotected
The Solution:
-
Ion-Pairing Agents: Substitute TFA with 0.1% Heptafluorobutyric acid (HFBA). The highly hydrophobic perfluorinated chain of HFBA forms a lipophilic ion-pair with the basic amine, significantly increasing its apparent hydrophobicity and retention on a C18 column.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for native, highly polar amino acids[2]. HILIC utilizes a polar stationary phase and a highly organic mobile phase. The polar amino ester partitions into the water-enriched layer immobilized on the stationary phase, providing excellent retention where C18 fails.
Part 2: Comparative Data for Purification Strategies
To select the correct methodology, you must balance the polarity of your specific ester against its lactamization risk.
| Purification Strategy | Stationary Phase | Mobile Phase | Retention Mechanism | Lactamization Risk | Best Application |
| RP-HPLC (Standard) | C18 / C8 | Hydrophobic Partitioning | Low (Acidic) | Protected amines (Boc/Cbz) or long-chain lipophilic esters. | |
| RP-HPLC (Ion-Pairing) | C18 / C8 | Ion-pairing + Hydrophobic | Low (Acidic) | Unprotected, highly polar | |
| HILIC | Bare Silica / ZIC | MeCN / | Hydrophilic Partitioning | Low to Medium | Extremely polar, early-eluting free amines[2]. |
| Mixed-Mode / SCX | Sulfonic Acid / C18 | MeOH wash | Cation Exchange | High (If not quenched) | Desalting and isolating amines from complex matrices[3]. |
Part 3: Validated Experimental Protocols
Protocol A: Modified Strong Cation Exchange (SCX) with In-Situ Quenching
Standard SCX elutes amines using strong ammonia, which immediately triggers lactamization. This modified protocol utilizes an in-situ acidic quench to kinetically outcompete the degradation pathway.
Modified SCX purification workflow for unstable amino esters.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude mixture in MeOH. Add 1.0 equivalent of glacial acetic acid.
-
Mechanistic Rationale: The amine must be fully protonated to interact with the negatively charged sulfonate groups on the SCX resin.
-
-
Loading: Load the acidified sample onto a pre-conditioned SCX cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 column volumes (CV) of 100% MeOH to remove neutral and acidic impurities.
-
Self-Validation Check: Spot the wash flow-through on a TLC plate and stain with Ninhydrin. If a purple spot appears, your sample was not sufficiently acidified prior to loading, and the amine failed to bind.
-
-
Elution & Quenching (Critical Step): Prepare a receiving flask containing 2.0 equivalents (relative to your theoretical yield) of 4M HCl in dioxane, chilled in an ice bath. Elute the column with 2M
in MeOH, allowing the eluent to drip directly into the chilled acidic receiving flask.-
Mechanistic Rationale: Eluting with ammonia generates the highly reactive free base. Dripping it directly into an excess of acid ensures immediate reprotonation, preventing the 5-exo-trig cyclization.
-
-
Concentration: Evaporate the neutralized eluent under reduced pressure at a bath temperature strictly below 30°C to yield the stable hydrochloride salt of your
-amino ester.
Protocol B: HILIC Purification for Unprotected -Amino Esters
When SCX is too risky, HILIC provides a gentle, non-destructive alternative for highly polar native amines[2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude
-amino ester in a solvent matching the initial mobile phase (e.g., 80% Acetonitrile / 20% Water).-
Mechanistic Rationale: Injecting a sample dissolved in 100% water onto a HILIC column will disrupt the immobilized aqueous layer on the stationary phase, causing severe peak distortion and breakthrough.
-
-
Column Equilibration: Equilibrate a ZIC-HILIC (Zwitterionic) column with 90% Acetonitrile / 10% 20 mM Ammonium Formate buffer (pH 3.0) for at least 10 CVs.
-
Gradient Elution: Run a gradient from 90% Acetonitrile down to 50% Acetonitrile over 20 minutes.
-
Mechanistic Rationale: Unlike RP-HPLC, HILIC gradients run from high organic to high aqueous. Water is the strong eluting solvent that disrupts the hydrophilic partitioning.
-
-
Detection & Fraction Collection:
-
Self-Validation Check: Because aliphatic amino esters lack a UV chromophore, rely on an Evaporative Light Scattering Detector (ELSD) or an inline Mass Spectrometer (MS) tuned to the
ion to trigger fraction collection.
-
-
Lyophilization: Freeze the collected fractions and lyophilize to remove the water, acetonitrile, and volatile ammonium formate buffer, yielding the pure formate salt of the ester.
References
-
[3] Title: Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis | Source: Frontiers | URL: 3
-
[2] Title: Chromatography Breakthroughs in Amino Acid Analysis | Source: AZoLifeSciences | URL: 2
-
[1] Title: Rapid examination of the kinetic process of intramolecular lactamization of gabapentin using DSC–FTIR | Source: ResearchGate | URL: 1
Sources
stability of aminomethyl cyclobutanes under acidic conditions
Technical Support Center: Stability of Aminomethyl Cyclobutanes (AMCBs) Under Acidic Conditions
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As drug development increasingly relies on strained cycloalkanes to improve metabolic stability and tune lipophilicity, aminomethyl cyclobutanes (AMCBs) have emerged as premier bioisosteres. However, manipulating these strained systems—particularly under acidic conditions such as Boc deprotection, peptide coupling, or HPLC purification—requires a precise understanding of their physical organic chemistry.
This guide bridges the gap between theoretical causality and benchtop execution, providing you with the mechanistic insights and self-validating protocols needed to prevent unexpected ring expansions or degradation in your workflows.
Quantitative Baselines: Strain and Basicity
To predict AMCB behavior, we must first quantify the competing forces: ring strain (which drives ring expansion) and basicity (which drives protonation).
| Cycloalkane Motif | Ring Strain Energy (kcal/mol) | Primary Amine pKa (approx.) | Susceptibility to Acidic Ring Expansion |
| Cyclopropane | ~27.5 | ~10.5 | High (if unprotonated) |
| Cyclobutane | ~26.3 - 26.4 | ~10.5 | Moderate to Low (if protonated) |
| Cyclopentane | ~6.2 - 7.4 | ~10.5 | Negligible |
| Cyclohexane | ~0 | ~10.5 | Negligible |
Data derived from standard thermochemical combustion analyses and computational models .
Frequently Asked Questions (FAQs)
Q1: Why do AMCBs exhibit unexpected stability during harsh acidic deprotections (e.g., Boc removal with 50% TFA/DCM)?
Causality: Cyclobutane possesses significant ring strain (~26.4 kcal/mol) due to angle compression (90° vs. ideal 109.5°) and torsional eclipsing . Normally, this strain drives Wagner-Meerwein ring expansions to the more stable cyclopentane (~6.2 kcal/mol) if an adjacent carbocation forms. However, the primary amine of an AMCB has a pKa of ~10.5 . In TFA (pH < 1), the amine is instantaneously and fully protonated to an ammonium ion (
Q2: Under what specific conditions will an AMCB undergo ring expansion or degradation?
Causality: Ring expansion occurs when the electrostatic shield is disabled. If the amine is acylated (e.g., an amide or imide) or heavily alkylated, its basicity drops, preventing protonation. If this neutral molecule is exposed to strong Lewis acids (e.g.,
Q3: Does stereochemistry (cis/trans) affect the acid stability of substituted AMCBs? Causality: Yes. In highly substituted AMCBs, the cis and trans isomers experience different degrees of transannular steric clash due to the puckered "butterfly" conformation of the cyclobutane ring . While the electrostatic protection of the protonated amine dominates, extreme steric bulk in a cis configuration can lower the activation barrier for ring opening under prolonged thermal acid stress.
Troubleshooting Guide
Issue 1: Detection of ring-expanded cyclopentane impurities during Boc deprotection. Root Cause: The deprotection cocktail may be insufficiently acidic, or the substrate contains a secondary basic site that buffers the local pH, leaving a fraction of the AMCB unprotonated. Alternatively, adjacent leaving groups (e.g., hydroxyls) are being eliminated. Solution:
-
Ensure a vast molar excess of strong acid (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane).
-
Avoid using weak organic acids (like acetic acid) for deprotection, as they may not fully protonate the amine.
-
If adjacent hydroxyls are present, conduct the deprotection at sub-zero temperatures (0°C to -20°C) to kinetically trap the intermediate and prevent elimination.
Issue 2: Poor recovery or peak tailing of AMCBs during acidic reverse-phase HPLC (e.g., 0.1% Formic Acid).
Root Cause: The highly polar
-
Switch to a column specifically end-capped for polar basic compounds.
-
Use a stronger ion-pairing agent (e.g., 0.05% TFA instead of Formic Acid) to mask the ammonium charge and improve peak shape.
Experimental Protocols
Protocol 1: Self-Validating Boc-Deprotection & Stability Assay
Design Logic: This protocol includes an internal control (an N-acetyl AMCB analog) to validate that degradation is strictly a function of the amine's protonation state, ensuring the system is self-validating.
-
Preparation: Weigh 0.1 mmol of Boc-protected AMCB and 0.1 mmol of N-acetyl AMCB (control) into separate dry 5 mL vials.
-
Acidification: Cool both vials to 0°C in an ice bath. Add 1.0 mL of a pre-chilled solution of 50% TFA in anhydrous DCM to each.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to ambient temperature (20°C) for 2 hours.
-
Quenching: Evaporate the volatiles under a gentle stream of nitrogen. Crucial: Do not heat the samples during evaporation to avoid thermal degradation.
-
Validation Analysis: Re-dissolve the residues in 1 mL of
and analyze via 1H-NMR.-
Expected Result: The Boc-AMCB will cleanly yield the protonated AMCB salt with intact cyclobutane signals (multiplets at ~1.5–2.5 ppm). The N-acetyl control, lacking the ability to form a protective
shield, will show partial ring expansion (emergence of cyclopentyl signals).
-
Protocol 2: Acid-Stress Degradation Profiling (HPLC-MS)
Design Logic: Establishes the exact pH and temperature thresholds for AMCB stability.
-
Stock Solution: Prepare a 1 mg/mL solution of the AMCB in LC-MS grade water.
-
Stress Matrix: Aliquot 100 µL of the stock into three HPLC vials. Add 900 µL of:
-
Vial A: 0.1% Formic Acid in Water (pH ~2.7)
-
Vial B: 1% TFA in Water (pH ~1.0)
-
Vial C: 1M HCl in Water (pH ~0.0)
-
-
Incubation: Heat all vials to 60°C for 24 hours.
-
Analysis: Inject 5 µL of each onto an LC-MS system (C18 column, gradient of Water/MeCN with 0.05% TFA).
-
Data Interpretation: Monitor for the [M+H]+ mass of the parent AMCB. Look for peaks with identical mass but different retention times, indicating isomerization or ring expansion.
Visualizations
Mechanistic pathway of AMCB stability vs. ring expansion in acid.
Troubleshooting workflow for AMCB degradation under acidic conditions.
References
Technical Support Hub: Rigid Cyclobutane Amino Acids (CBAs)
Status: Operational Ticket ID: CBA-SOL-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Introduction: The "Brick Dust" Paradox
Welcome to the technical support center for rigid amino acids. If you are working with cyclobutane amino acids (CBAs), you are likely encountering a paradox: the very rigidity that makes these residues valuable for drug design (locking bio-active conformations, increasing metabolic stability) creates severe solubility and reactivity hurdles during synthesis.
These residues are not merely "hydrophobic"; they are conformationally locked . Unlike flexible aliphatic chains (like Leucine) that can rotate to accommodate solvation shells, the cyclobutane ring acts as a rigid hydrophobic slab. This leads to two primary failure modes:
-
High Lattice Energy: The monomers pack efficiently (especially trans-isomers), resisting dissolution.
-
Steric Shielding: The ring carbons physically block the nucleophilic attack path during peptide coupling.
This guide provides self-validating protocols to overcome these barriers.
Module 1: Monomer Solubilization & Coupling (SPPS)
Issue: Fmoc-protected CBA monomers often fail to dissolve in standard DMF or precipitate during the coupling reaction, leading to deletion sequences.
The Science of the Problem
The cyclobutane ring imposes a "puckered" or planar constraint. In trans-1,2 or trans-1,3 substituted CBAs, the molecules can stack efficiently, creating high crystal lattice energy. Furthermore, during coupling, the bulky ring adjacent to the amine/carboxylic acid creates a "steric wall," drastically reducing the kinetic rate of acylation.
Troubleshooting Protocol: The "Power-Solvation" Workflow
Do not treat Fmoc-CBAs like standard amino acids. Follow this modified coupling protocol.
Step 1: Solvent Engineering Standard DMF is often insufficient.
-
Recommendation: Dissolve the Fmoc-CBA in NMP (N-methyl-2-pyrrolidone) or a mixture of DMSO/DMF (1:4) .
-
Why? NMP has higher polarity and better disrupts the hydrophobic stacking of the cyclobutane rings than DMF.
Step 2: Activation Chemistry Standard HBTU/DIC coupling will likely fail or proceed too slowly, allowing time for aggregation.
-
Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .
-
Why? The aza-analog (HOAt) creates a less sterically hindered active ester and utilizes the "neighboring group effect" to accelerate the reaction rate by up to 100-fold compared to HOBt [1].
Step 3: Energy Input (Microwave)
-
Protocol: Apply microwave irradiation at 75°C for 5-10 minutes (max 25W).
-
Caution: Do not exceed 75°C for Cysteine or Histidine containing sequences to avoid racemization.
Visual Workflow: Coupling Optimization
Caption: Decision logic for overcoming steric hindrance and solubility limits during Solid Phase Peptide Synthesis (SPPS) of cyclobutane analogs.
Module 2: Peptide Purification & Handling
Issue: The final peptide is synthesized but cannot be purified because it is insoluble in water/acetonitrile (AcN) mobile phases, or it forms a gel.
The Science of the Problem
Rigid CBAs promote specific secondary structures. While they are often used to induce turns, they can also force the peptide backbone into extended conformations that stack into insoluble
The "Magic Solvent" Strategy: HFIP
Hexafluoroisopropanol (HFIP) is the critical solvent for rigid peptides. It is a potent hydrogen-bond donor that disrupts intermolecular
Table 1: Solvent Compatibility Matrix for Rigid Peptides
| Solvent | Role | When to Use | Caution |
| HFIP (Hexafluoroisopropanol) | Structure Breaker | Peptide is a gel or "brick dust." | Volatile. Incompatible with some plasticware. |
| TFE (Trifluoroethanol) | Helix Inducer / Solubilizer | Milder alternative to HFIP.[1] | Can induce stable helices which may alter NMR data. |
| DMSO (Dimethyl Sulfoxide) | Universal Solvent | General hydrophobicity issues.[2] | High boiling point (hard to remove). Oxidizes Met/Cys. |
| 6M Guanidine HCl | Chaotrope | HPLC purification (Buffer A). | Must be desalted immediately. |
Purification Protocol for Aggregated CBA Peptides
-
Dissolution: Dissolve the crude peptide in 100% HFIP (or minimal DMSO if HFIP is unavailable). Sonicate until clear.
-
Dilution: Dilute with water/AcN immediately before injection.
-
Self-Validating Check: If the solution turns cloudy upon dilution, you have exceeded the critical aggregation concentration. Add 10-20% TFE to your mobile phase A.
-
-
Chromatography: Run the HPLC column at 60°C . High temperature reduces back-pressure and disrupts aggregates on the column [3].
Module 3: Biological Assay Integration
Issue: You dissolved the peptide in DMSO/HFIP for synthesis, but now it crashes out when added to PBS/Media for cell assays.
The "Solvent Shock" Phenomenon
Rapid dilution of a hydrophobic peptide into aqueous buffer causes immediate precipitation (solvent shock).
Step-by-Step Solubilization for Bio-Assays
-
Calculate Net Charge: Determine the pI. If the peptide is neutral (common with CBAs), pH manipulation will not help.
-
The Co-Solvent Step:
-
Dissolve peptide in DMSO at 100x the final concentration.
-
Crucial Step: Add Tween-20 (0.01%) or cyclodextrin to the aqueous buffer before adding the peptide.
-
-
Mixing Order: Add the DMSO-peptide solution dropwise into the vortexing buffer. Do NOT add buffer to the peptide.
Visual Pathway: Solubility Decision Tree
Caption: Logic flow for preparing rigid hydrophobic peptides for biological assays, minimizing precipitation risks.
FAQs: Rapid Fire Troubleshooting
Q: My Fmoc-CBA monomer has turned into a gel in the reaction vessel. Can I save it? A: Likely not. Gelation indicates extensive hydrogen-bond networking. You can try adding HFIP or heating to 60°C to redissolve, but for synthesis, it is safer to wash the resin with hot DMF and restart the coupling with a fresh solution in NMP/HATU.
Q: Does the stereochemistry (cis vs. trans) of the cyclobutane matter for solubility? A: Yes. Trans-isomers generally have flatter conformations that allow for tighter crystal packing (lower solubility) than cis-isomers, which have a "bent" shape that disrupts stacking. If you have a choice, cis-isomers are often easier to handle [4].
Q: Can I use PEGylation to fix this? A: Yes. If the CBA is not the pharmacophore, adding a mini-PEG spacer or a "solubilizing tag" (like Poly-Lysine or Poly-Arginine) at the C-terminus is the most effective way to force solubility in aqueous media.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link
-
Ortuño, R. M., Moglioni, A. G., & Moltrasio, G. Y. (2005).[3][4] Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides.[3][4][5][6] Current Organic Chemistry. Link
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link
Sources
- 1. lifetein.com [lifetein.com]
- 2. jpt.com [jpt.com]
- 3. Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Pe...: Ingenta Connect [ingentaconnect.com]
- 4. Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Pe...: Ingenta Connect [ingentaconnect.com]
- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 6. benthamdirect.com [benthamdirect.com]
troubleshooting hydrogenation of cyclobutene precursors
Welcome to the Technical Support Center for strained-ring reductions. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic complexities of hydrogenating cyclobutene precursors.
Unlike standard olefins, four-membered rings present unique challenges. This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures, providing self-validating protocols and authoritative troubleshooting strategies.
Core Mechanistic Insights: The Thermodynamics of Strained Rings
To successfully troubleshoot cyclobutene hydrogenation, you must first understand the inherent thermodynamics of the substrate. Cyclobutene possesses severe bond-angle strain because its carbon atoms are forced into angles of roughly 90°, which drastically deviates from the ideal tetrahedral angle of 109.5°[1].
When the C=C double bond is catalytically reduced to a C-C single bond, a massive amount of internal strain energy is released, making the hydrogenation of cyclobutene significantly more exothermic than that of larger, unstrained rings like cyclohexene[1].
The Causality of Failure: This extreme exothermicity, combined with the weakened nature of the strained C-C single bonds, creates a competing kinetic pathway: Hydrogenolysis (Ring-Opening) . Highly active transition metals (especially Palladium) can undergo oxidative addition into the strained C-C bond rather than the C=C bond, leading to acyclic butane derivatives instead of the desired cyclobutane[2]. Therefore, controlling the reaction exotherm and selecting a chemoselective catalyst are the two most critical parameters for success.
Diagnostic Workflow: Troubleshooting Reaction Failures
Use the following logical workflow to diagnose and resolve the most common issues encountered during the hydrogenation of cyclobutene precursors.
Workflow for diagnosing and resolving cyclobutene hydrogenation failures.
Catalyst Selection & Quantitative Data Matrix
Selecting the right catalyst is a balancing act between achieving full conversion and preventing ring-opening. The table below summarizes the quantitative parameters and expected outcomes for various catalytic systems.
| Catalyst System | Typical Temp (°C) | H₂ Pressure (atm) | Chemoselectivity (C=C vs C=O) | Ring-Opening Risk | Primary Application |
| Pd/C (10%) | 0 - 25 | 1.0 | Low | High | Unfunctionalized, robust cyclobutenes. Requires strict temperature control. |
| Rh/Al₂O₃ (5%) | 20 - 25 | 1.0 - 2.0 | Moderate | Low | Strain-sensitive substrates prone to hydrogenolysis. |
| Ru-ATH Complex | 25 - 40 | N/A (Transfer) | Very High | Very Low | Highly functionalized cyclobutenediones requiring enantiocontrol[3]. |
| Electrochemical | 25 | N/A (e⁻ reduction) | High | Low | Donor-acceptor cyclobutanes; avoids H₂ gas entirely[4]. |
Standard Operating Procedures (SOPs)
Protocol A: Chemoselective Hydrogenation of Cyclobutenes (H₂ Gas Method)
Self-Validating Principle: Continuous volumetric monitoring of H₂ uptake ensures the reaction is halted exactly at 1.0 equivalent, preventing over-reduction and ring-opening.
-
Substrate Purification: Pre-treat the cyclobutene precursor by passing it through a short pad of silica gel to remove trace sulfur, amines, or phosphorus compounds that act as catalyst poisons.
-
Reaction Setup: In a thoroughly dried Schlenk flask, dissolve the cyclobutene (1.0 mmol) in 10 mL of a non-coordinating solvent (e.g., ethyl acetate or hexane). Causality note: High dilution (0.1 M) acts as a thermal sink to absorb the rapid release of strain energy[1].
-
Catalyst Addition: Add 2-5 mol% of Rh/Al₂O₃. (Avoid Pd/C unless the substrate is sterically hindered enough to resist C-C cleavage).
-
Atmosphere Exchange: Submerge the flask in a 10 °C water bath to suppress initial exotherms. Evacuate the flask and backfill with N₂ (3x), followed by H₂ gas (3x) using a balloon or a controlled burette system.
-
Monitoring & Quenching: Vigorously stir the suspension. Monitor the exact volume of H₂ consumed. Once exactly 1.0 equivalent of H₂ is taken up, immediately flush the system with N₂ to terminate the reaction.
-
Workup: Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate under reduced pressure to yield the intact cyclobutane.
Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Cyclobutenediones
For highly functionalized substrates where H₂ gas causes poor regioselectivity or ring expansion[3].
-
Preparation: In a glovebox or under strict inert atmosphere, charge a reaction vial with the cyclobutenedione substrate (0.5 mmol) and a chiral Ruthenium catalyst (e.g., 1.5 mol% of Ru-TsDPEN complex)[3].
-
Solvent & Donor Addition: Dissolve the mixture in anhydrous dichloromethane (5 mL). Add a pre-mixed solution of formic acid and triethylamine (typically a 5:2 molar ratio) which acts as the hydrogen donor.
-
Reaction Execution: Stir the mixture at 30 °C. The transfer hydrogenation mechanism bypasses the high-energy intermediates associated with direct H₂ insertion, thereby preserving the four-membered ring structure[3].
-
Validation: Monitor the reaction via chiral HPLC or SFC. Quench with saturated aqueous NaHCO₃ once the starting material is consumed, extract with dichloromethane, and purify via flash chromatography.
Frequently Asked Questions (FAQs)
Q: Why is my cyclobutene converting into a linear alkane (e.g., butane derivatives) instead of cyclobutane? A: You are observing hydrogenolysis (C-C bond cleavage). Because cyclobutene has a highly strained bond angle (~90°), the C-C single bonds are unusually weak and reactive[1]. Highly active catalysts like Palladium on Carbon (Pd/C) easily insert into these strained C-C bonds[2]. Solution: Switch to a milder catalyst like Rh/Al₂O₃, lower your reaction temperature to 0–10 °C, and strictly limit H₂ exposure to 1 atmosphere.
Q: How do I handle highly functionalized cyclobutenediones without reducing the carbonyl groups or causing ring expansion? A: Standard H₂ gas with heterogeneous metal catalysts often leads to poor regioselectivity and facile ring-opening in cyclobutenediones[3]. Instead, employ Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-based chiral catalyst and a formic acid/amine hydrogen donor[3]. This enables precise selectivity, prevents ring-opening, and can yield high enantiomeric excess (ee)[3].
Q: Is there a way to hydrogenate strained rings without using pressurized H₂ gas? A: Yes. Recent advancements have established acid-free and H₂-gas-free electrochemical protocols for hydrogenating strained rings at room temperature and atmospheric pressure[4]. This method initiates via site-selective carbonyl reduction and exhibits broad functional group tolerance without the safety risks of pressurized gas[4].
Q: My reaction stalls at 50% conversion. Should I increase the temperature? A: No. Increasing the temperature will exponentially increase the risk of an uncontrollable exothermic runaway and subsequent ring-opening[1]. Incomplete conversion is usually due to catalyst poisoning or severe steric hindrance. Purify your starting material again, or slightly increase the catalyst loading (e.g., from 5% to 10 mol%) while maintaining a low temperature.
References
1.[1] Would you expect the catalytic hydrogenation of a small-ring cyclic alkene such as cyclobutene to be more or less exothermic than that of cyclohexene? Vaia. Available at: 2.[2] Product Class 3: Cyclobutanes - Thieme E-Books. Thieme Connect. Available at: 3.[4] Strain-Releasing Hydrogenation of Donor–Acceptor Cyclopropanes and Cyclobutanes via Electrochemical Site Selective Carbonyl Reduction. ACS Publications. Available at: 4.[3] Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. Available at:
Sources
improving diastereoselectivity in cyclobutane ring formation
Technical Support Center: Diastereoselective Cyclobutane Synthesis
Current Status: Online Operator: Senior Application Scientist (Ph.D., Photochemistry & Catalysis) Ticket Subject: Optimizing Diastereocontrol in [2+2] Cycloaddition Protocols
Welcome to the Cyclobutane Synthesis Support Hub
You are likely here because your cyclobutane formation—whether thermal or photochemical—is yielding an intractable mixture of cis/trans (diastereomers) or head-to-head/head-to-tail (regioisomers) products.
Cyclobutane rings are high-value scaffolds in medicinal chemistry (e.g., ladderanes, piperarborenines), but their formation is governed by a delicate balance of orbital symmetry and steric constraints. This guide treats your synthetic challenge as a system engineering problem: we must align the "hardware" (catalysts/templates) with the "software" (reaction conditions) to force a single output.
Module 1: Troubleshooting Photochemical [2+2] Cycloadditions
System Diagnosis: Photochemical methods are the most common route to cyclobutanes but are notorious for poor diastereocontrol due to the stepwise nature of the triplet excited state.
Diagnostic Matrix
| Symptom | Root Cause | Corrective Action |
| 1:1 Mixture of cis/trans isomers | Triplet State Scrambling: The reaction proceeds via a long-lived 1,4-biradical intermediate (Triplet manifold). Bond rotation occurs faster than ring closure. | Switch to Singlet Manifold: Use high-intensity direct irradiation (if UV spectrum allows) or Singlet sensitizers to favor a concerted, stereoretentive mechanism. |
| Loss of stereochemistry in polar solvents | Zwitterionic Stabilization: Polar solvents stabilize the radical-ion/zwitterionic intermediate, extending its lifetime and allowing bond rotation. | Solvent Swap: Switch to non-polar solvents (Hexane, Toluene, Benzene) to destabilize the intermediate and force rapid ring closure (Tight Ion Pair effect). |
| High background racemate (in catalytic reactions) | Unbound Excitation: Non-catalyzed substrate is absorbing light and reacting non-selectively. | Chromophore Activation: Use a Lewis Acid that shifts the absorption of the substrate (red-shift). Irradiate at a wavelength where only the catalyst-substrate complex absorbs. |
The Logic: Singlet vs. Triplet Manifolds
To fix diastereoselectivity, you must control the reaction pathway.
-
Singlet State (
): Often concerted (suprafacial-suprafacial). Retains the stereochemistry of the starting alkene. -
Triplet State (
): Stepwise via a biradical. Scrambles stereochemistry due to bond rotation.
Figure 1: The mechanistic fork in photocycloaddition. To improve diastereoselectivity, one must either favor the Singlet path or restrict the conformation of the Triplet biradical.
Module 2: Chemical Catalysis & Template Strategies
System Diagnosis: Thermal [2+2] (e.g., ketene-alkene) or Lewis-Acid catalyzed photo-reactions rely on steric shielding to enforce facial selectivity (endo vs. exo).
FAQ: Lewis Acid Catalysis
Q: My Lewis Acid catalyzed reaction yields the thermodynamically stable trans product, but I need cis. A: You are likely operating under thermodynamic control.
-
The Fix: Lower the temperature (-78°C) to favor kinetic control. Use a bidentate Lewis Acid (e.g., TiCl
or chiral oxazaborolidines) that chelates the substrate, locking it into a specific rotamer. This "pre-organization" minimizes the entropic penalty of the transition state.
Q: How do I achieve syn-Head-to-Head (HH) selectivity? A: This is the hardest configuration to access due to steric repulsion.
-
The Fix: Use Quantum Dots (QDs) or Template-Directed Synthesis . Recent work shows that CdSe QDs can act as scaffolds, inducing self-assembly of substrates on their surface. This proximity forces the syn alignment that is otherwise sterically disfavored [1].
Module 3: Solid-State & Topochemical Control
System Diagnosis: When solution-phase dynamics cause unavoidable scrambling, the "nuclear option" is solid-state chemistry.
The Topochemical Postulate: Reaction in a crystal lattice occurs with minimum atomic movement. If you align two alkenes parallel and <4.2 Å apart in a crystal, the product stereochemistry is fixed by the crystal packing.
Protocol: Template-Directed Solid-State Photodimerization This protocol uses a covalent template to enforce a parallel alignment of two alkene units, guaranteeing a single diastereomer.[1]
Objective: Synthesis of β-truxinic acid analogues (single diastereomer) from cinnamic acid derivatives using 1,8-naphthalenediol as a template [2].
Step-by-Step Methodology:
-
Template Installation (The "Lock"):
-
Reagents: 1,8-naphthalenediol (1.0 equiv), Cinnamoyl chloride derivative (2.2 equiv), Et
N, DMAP (cat.). -
Procedure: Dissolve diol in CH
Cl . Add base and acid chloride at 0°C. Stir 12h. -
Result: A bis-cinnamate ester where the two alkene arms are stacked parallel by the rigid naphthalene backbone.
-
-
Solid-State Irradiation (The "Key"):
-
Preparation: Recrystallize the bis-ester to ensure a uniform crystal lattice.
-
Irradiation: Place crystals between glass slides. Irradiate with a High-Pressure Mercury Lamp (UV > 300 nm) for 10–20 hours.
-
Note: Unlike solution phase, the rigid lattice prevents rotation. The only possible product is the syn-head-to-head cyclobutane.
-
-
Template Removal (The "Release"):
-
Hydrolysis: Treat the cyclobutane-template adduct with KOH/MeOH/THF.
-
Workup: Acidify to precipitate the pure cyclobutane dicarboxylic acid.
-
Recovery: The 1,8-naphthalenediol template is recovered (>95%) and reused.
-
Expected Outcome: >98% Diastereomeric Excess (de) of the syn-isomer.
Summary of Optimization Variables
| Variable | Effect on Diastereoselectivity | Recommendation for High Selectivity |
| Concentration | High conc. favors random collisions (low selectivity). | Low conc. (<0.01 M) or Intramolecular tethering. |
| Temperature | High temp increases bond rotation rates. | Cryogenic (-78°C to -40°C) for kinetic control. |
| Light Source | Broad spectrum excites multiple species. | Laser/LED (Monochromatic) to excite only the specific catalyst-substrate complex. |
| Additives | H-bonding templates align substrates. | Use Chiral Lactams (Bach's catalyst) or Thioureas for H-bond direction [3]. |
References
-
Jiang, Y., Wang, C., & Weiss, E. A. (2020). Regio- and diastereoselective intermolecular [2+2] cycloadditions photocatalyzed by quantum dots. Nature Communications, 11, 2046.
-
Yagci, B. B., Munir, B., Zorlu, Y., & Turkmen, Y. E. (2023).[2] Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. Synthesis, 55, 3777-3792.[2]
-
Coote, S. C., & Bach, T. (2013). Enantioselective intermolecular [2+2] photocycloadditions of isoquinolone mediated by a chiral hydrogen-bonding template.[3][4][5] Journal of the American Chemical Society, 135(40), 14948–14951.
-
Guo, R., & Brown, M. K. (2023).[6] Lewis Acid-Promoted [2+2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis.[6][7] Accounts of Chemical Research, 56(16), 2253-2264.[6]
Sources
- 1. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives - American Chemical Society [acs.digitellinc.com]
- 2. Cyclobutane synthesis [organic-chemistry.org]
- 3. figshare.com [figshare.com]
- 4. Enantioselective intermolecular [2+2] photocycloadditions of isoquinolone mediated by a chiral hydrogen-bonding template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Conformational Analysis of Cyclobutane Amino Acids
Evaluating Solution-State NMR against X-Ray Crystallography and DFT Modeling for Peptidomimetic Design
Introduction: The Structural Mandate of Cyclobutane Amino Acids
In the design of advanced peptidomimetics—such as cell-penetrating peptides, organocatalysts, and foldamers—cyclobutane amino acids (CBAs) serve as critical structural linchpins [1]. By introducing a rigid, four-membered carbocyclic ring into the peptide backbone, CBAs restrict the available
However, the cyclobutane ring is not entirely flat; it relieves torsional strain by adopting a "butterfly" puckered conformation. Determining the exact pucker angle (
Methodological Comparison Overview
To select the appropriate analytical technique, researchers must weigh physiological relevance against atomic resolution. Table 1 summarizes the performance of the three primary modalities used in CBA structural elucidation.
Table 1: Comparison of Analytical Modalities for CBA Conformational Analysis
| Analytical Method | Primary Output | Physiological Relevance | Throughput | Key Limitation |
| Solution-State NMR | Time-averaged ensembles, interproton distances, dihedrals | High (Analyzed in aqueous or membrane-mimicking solvents) | Medium | Requires complex 2D/3D spectral assignment and isotope labeling for larger peptides. |
| X-Ray Crystallography | Absolute atomic coordinates, static 3D structure | Low (Subject to crystal packing forces) | Low | Crystal packing forces can distort the cyclobutane pucker away from its native solution state. |
| DFT / MD Modeling | Global/local energy minima, theoretical dihedrals | Variable (Depends heavily on the solvent model used) | High | Overestimates intramolecular H-bonds in implicit solvents without experimental restraints. |
Deep Dive: Solution-State NMR (The Gold Standard)
While X-ray crystallography provides unambiguous atomic coordinates, it is a static snapshot. Crystal packing forces often compress or distort the cyclobutane pucker, leading to conformations that are not populated in a biological environment. Solution-state NMR is the gold standard because it evaluates the peptidomimetic in physiologically relevant solvents (e.g.,
Causality in Experimental Design
The power of NMR lies in the synergistic use of Nuclear Overhauser Effect (NOE) and Scalar (
-
Why NOE? The NOE cross-peak volume is inversely proportional to the sixth power of the distance between two protons (
). This allows us to map spatial proximities (< 5 Å) across the cyclobutane ring, unambiguously distinguishing between cis and trans isomers. -
Why J-Coupling? The
scalar couplings are translated into dihedral angles via the Karplus equation. Because the cyclobutane ring rapidly flips between equivalent puckered states, static restraints would force the molecule into an artificial, high-energy planar intermediate. By extracting -couplings, we can apply time-averaged restraints in Molecular Dynamics (MD) simulations, accurately reflecting the dynamic "butterfly" motion.
Protocol: Self-Validating Workflow for NMR Conformational Analysis
This step-by-step methodology ensures a closed-loop, self-validating system where experimental data directly restrains computational models.
Step 1: Sample Preparation & Solvent Selection
-
Dissolve 2–5 mg of the CBA-containing peptide in 600
L of a deuterated solvent that mimics the target environment (e.g., for hydrogen-bond mapping, or 9:1 for physiological aqueous states). -
Ensure the sample is free of paramagnetic impurities (e.g., trace metals) which can artificially broaden lines and quench NOE signals.
Step 2: Resonance Assignment (1D and 2D Acquisition)
-
Acquire a high-resolution 1D
spectrum to assess sample purity and amide proton dispersion. -
Acquire 2D TOCSY (mixing time ~60–80 ms) to identify spin systems within individual amino acid residues, isolating the cyclobutane protons from the linear backbone.
-
Acquire 2D COSY to trace sequential
connectivities around the four-membered ring.
Step 3: NOE Integration and Distance Calibration
-
Acquire 2D NOESY or ROESY spectra (mixing times typically 200–400 ms depending on the molecular correlation time,
). Crucial: For mid-sized peptidomimetics (~1000–2000 Da) where , NOESY cross-peaks may vanish; ROESY must be used to ensure positive cross-peaks. -
Self-Validation: Calibrate the NOE volumes using a known, fixed intramolecular distance. Use the geminal protons of a cyclobutane methylene group (
, fixed at ~1.75 Å) as the internal reference. Calculate unknown distances using .
Step 4: Dihedral Extraction and Restrained MD (rMD)
-
Extract
coupling constants from a high-resolution 1D spectrum or a 2D E.COSY spectrum. -
Input the NOE-derived distances and Karplus-derived dihedral angles into an MD engine (e.g., AMBER or GROMACS) as time-averaged penalty restraints.
-
Run simulated annealing protocols to generate a conformational ensemble that satisfies all experimental NMR parameters without violating steric boundaries [2].
Visualizing the Analytical Logic
To understand how raw spectral data translates into a 3D pharmacophore, we map the experimental parameters to their structural outputs.
Caption: Workflow for NMR-driven conformational analysis of cyclobutane amino acids.
Caption: Logical mapping of NMR parameters to structural features of the cyclobutane ring.
Quantitative Data Presentation
To demonstrate the variance between these analytical methods, Table 2 presents comparative structural data for a model cyclobutane-containing
Table 2: Comparison of Structural Parameters in a Cyclobutane
| Structural Parameter | Solution NMR (rMD) | X-Ray Crystallography | DFT Modeling (B3LYP, Vacuum) |
| 2.6 ± 0.2 Å | 2.55 Å | 2.61 Å | |
| 2.8 ± 0.2 Å | 2.78 Å | 2.85 Å | |
| 2.4 ± 0.2 Å | 2.15 Å | 2.08 Å (Overestimated) | |
| Cyclobutane Pucker ( | ~28.3° (Dynamic) | 25.4° (Static/Compressed) | 29.1° (Static) |
Data synthesis based on established literature parameters for constrained cyclobutane foldamers [2, 3].
Conclusion
While computational modeling and X-ray crystallography provide excellent starting points and absolute stereochemical confirmation respectively, Solution-State NMR remains the most robust method for determining the true physiological conformation of cyclobutane amino acids . By anchoring theoretical DFT calculations with empirical NOE distances and
References
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 2021. Available at:[Link]
-
Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry, 2009. Available at:[Link]
-
14-Helical Folding in a Cyclobutane-Containing
-Tetrapeptide. The Journal of Organic Chemistry, 2004. Available at:[Link]
Conformational Restriction in Neuropharmacology: Binding Affinity of Cyclobutane GABA Analogues vs. Endogenous GABA
Introduction
The γ-aminobutyric acid type A (GABA_A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system[1]. The endogenous ligand, GABA, is a highly flexible molecule capable of adopting a wide array of conformations. This structural plasticity allows GABA to interact seamlessly with GABA_A receptors, GABA_B receptors, and GABA transporters (GATs)[1]. However, this same flexibility obscures the precise spatial and steric requirements of individual binding pockets, complicating the rational design of subtype-selective therapeutics.
To decode the topographical demands of the GABA binding site, medicinal chemists have engineered conformationally restricted analogues. By incorporating a rigid cyclobutane scaffold, researchers can "pin back" the polar functional groups of GABA, effectively freezing the molecule in specific spatial orientations[2]. This guide provides a comprehensive technical comparison of the binding affinities and pharmacodynamics of endogenous GABA versus its cyclobutane analogues, specifically cis- and trans-3-aminocyclobutane-1-carboxylic acid.
Mechanistic Rationale: Overcoming the Kinetic Energy Barrier
Historically, receptor-ligand binding was assumed to be a uniformly fast, diffusion-limited process. However, advanced electrophysiological studies on cultured rat hippocampal neurons have demonstrated that GABA binding rates to GABA_A receptors are orders of magnitude slower than expected for free diffusion[3].
This deviation indicates the presence of a ligand-specific energy barrier between the unbound and bound states[4]. The receptor does not merely accept a static key; rather, the binding event requires the participation of movable elements within a flexible GABA binding pocket, forcing the ligand to undergo an induced conformational shift[3].
Conformationally restricted cyclobutane analogues are designed to bypass this entropic penalty by pre-organizing the molecule into a binding-competent state. However, this rigidity is a double-edged sword: if the locked conformation is even slightly misaligned with the receptor's topography, severe steric clashes occur, heavily penalizing affinity[2].
Conformational logic of GABA versus cyclobutane analogues during receptor binding.
Comparative Binding Affinity & Pharmacodynamics
The orientation of the carboxyl and amino groups on the cyclobutane ring profoundly dictates biological activity. The cis-isomer of 3-aminocyclobutane-1-carboxylic acid maintains a spatial geometry that partially satisfies the GABA_A receptor's requirements, yielding weak to moderate affinity[2].
Conversely, the trans-isomer forces one of the methylene groups of the cyclobutane ring into a region of severe steric hindrance within the active site[5]. As a result, the trans-isomer is significantly less effective across all measured GABAergic processes, failing to properly align its polar groups without causing a structural clash[2].
Quantitative Comparison Table
| Ligand / Compound | Conformational State | Na⁺-Independent GABA_A Binding | GABA Uptake Inhibition | GABA Aminotransferase Activity |
| Endogenous GABA | Highly Flexible | High Affinity | High | High (Endogenous Substrate) |
| cis-3-aminocyclobutane-1-carboxylic acid | Restricted (Pinned back) | Weak to Moderate | Weak to Moderate | Active Substrate |
| trans-3-aminocyclobutane-1-carboxylic acid | Restricted (Steric clash) | Very Weak / Inactive | Very Weak / Inactive | Less Effective |
Data synthesized from comparative in vitro assays evaluating conformationally restricted GABA analogs[2].
Experimental Methodology: Self-Validating Radioligand Binding Assay
To objectively quantify the binding affinity of cyclobutane analogues relative to GABA, researchers utilize a competitive radioligand binding assay.
Causality in Assay Design:
-
Sodium-Free Buffer: GABA transporters (GATs) are strictly sodium-dependent. By omitting Na⁺ from the assay buffer, we eliminate transporter-mediated uptake, isolating true GABA_A receptor binding[2].
-
Rapid Filtration: The dissociation kinetics of low-to-moderate affinity analogues can be extremely fast. Rapid vacuum filtration ensures that the receptor-ligand complexes are trapped on the filter membrane before they have time to dissociate, preserving the integrity of the kinetic measurement.
-
Internal Validation (Non-Specific Binding): A self-validating system requires the precise definition of noise. By running parallel samples saturated with 100 µM unlabeled GABA, we define the non-specific binding (NSB) baseline. Specific binding is strictly calculated as Total Binding minus NSB.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge to isolate the synaptosomal membrane fraction. Resuspend the pellet in a Na⁺-free Tris-HCl buffer (pH 7.4) to ensure transporter activity is halted.
-
Ligand Incubation: Aliquot the membrane suspension into assay tubes. Add a constant concentration of [³H]-GABA (e.g., 5 nM) and varying concentrations of the cold competitor (either cis- or trans-cyclobutane analogue, ranging from 10⁻⁹ to 10⁻³ M).
-
Equilibration: Incubate the mixture at 4°C for 30 minutes. The low temperature slows down kinetic degradation and stabilizes the receptor-ligand complex.
-
Termination & Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Immediately wash the filters three times with 5 mL of ice-cold Na⁺-free buffer to flush away unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add liquid scintillation cocktail, and measure the retained radioactivity (Counts Per Minute, CPM).
-
Data Analysis: Calculate the IC₅₀ utilizing non-linear regression. Convert IC₅₀ to the absolute inhibition constant (Kᵢ) using the Cheng-Prusoff equation to validate the analogue's true affinity.
Self-validating radioligand binding workflow for isolating GABAA receptor affinity.
Conclusion
The comparative analysis of cyclobutane GABA analogues underscores a fundamental principle in neuropharmacology: structural rigidity only enhances affinity if the locked conformation perfectly mirrors the receptor's active site. While the cis-isomer of 3-aminocyclobutane-1-carboxylic acid achieves a moderate fit, the trans-isomer demonstrates how minor shifts in a rigid scaffold can induce catastrophic steric clashes[2]. Understanding these kinetic and spatial energy barriers[3] is essential for the future development of highly selective, high-affinity GABAergic therapeutics.
References
-
Title: Cyclobutane analogs of GABA Source: nih.gov (PubMed) URL: [Link]
-
Title: Defining affinity with the GABAA receptor Source: nih.gov (PubMed) URL: [Link]
-
Title: GABAA receptor Source: wikipedia.org URL: [Link]
-
Title: Defining Affinity with the GABAA Receptor Source: nih.gov (PMC) URL: [Link]
-
Title: Cyclobutane analogs of GABA (Duplicate entry for validation) Source: nih.gov (PubMed) URL: [Link]
Sources
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining affinity with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Resolution of Methyl 2-(aminomethyl)cyclobutane-1-carboxylate Isomers: A Comparative Guide to Chiral Stationary Phases
As drug development increasingly targets conformationally restricted aliphatic rings to improve pharmacokinetic profiles, molecules like methyl 2-(aminomethyl)cyclobutane-1-carboxylate have emerged as critical synthetic intermediates. This molecule presents a distinct analytical challenge: it possesses two stereogenic centers (C1 and C2 on the cyclobutane ring), resulting in four distinct stereoisomers—a pair of cis enantiomers and a pair of trans enantiomers [6].
While the cis and trans diastereomers possess different physicochemical properties and can be resolved using standard achiral reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC), the enantiomeric pairs require a specialized chiral stationary phase (CSP) [3]. This guide objectively compares the performance of the three most viable CSP technologies for primary amine-bearing cycloalkanes, providing mechanistic causality, experimental data, and self-validating protocols.
Mechanistic Evaluation of Chiral Selectors
The primary aliphatic amine is the most critical functional "handle" for the chiral recognition of this molecule. Because the cyclobutane ring provides rigidity but lacks π-π interaction capabilities, the chosen CSP must rely heavily on hydrogen bonding, steric inclusion, and dipole-dipole interactions[3].
A. Crown Ether CSPs (e.g., CROWNPAK® CR-I(+))
Crown ether columns, utilizing immobilized (S)- or (R)-18-crown-6-tetracarboxylic acid, are the gold standard for underivatized primary amines [4, 5].
-
Causality of Separation: Under highly acidic conditions (pH < 2.0), the primary amine of the cyclobutane derivative is fully protonated (-NH3+). This ammonium ion forms a highly specific host-guest inclusion complex with the oxygen atoms of the crown ether cavity via three distinct hydrogen bonds [4]. Chiral recognition is dictated by the steric hindrance between the cyclobutane ring/methyl ester and the chiral barriers of the crown ether.
-
Advantage: Unmatched selectivity for primary amines; predictable elution order (inverting the column from CR(+) to CR(-) inverts the enantiomer elution) [5].
B. Polysaccharide-Based CSPs (e.g., CHIRALPAK® IG / AD-H)
These phases consist of amylose or cellulose derivatives coated or immobilized on silica.
-
Causality of Separation: Separation relies on the analyte fitting into the chiral helical groove of the polymer. Interactions are mediated by hydrogen bonding between the analyte's ester/amine groups and the carbamate linkages of the CSP [3].
-
Advantage: Broad solvent compatibility. They can be operated in Normal Phase (NP) or Polar Organic (PO) modes, which is highly beneficial for preparative-scale isolation due to the ease of solvent evaporation compared to the aqueous conditions required by crown ethers[1].
C. Cyclofructan CSPs (e.g., LARIHC™ CF6-P)
Isopropylcarbamate-derivatized cyclofructan-6 (CF6-P) has shown exceptional selectivity for primary amine moieties [2].
-
Causality of Separation: The CF6 core contains a crown ether-like internal cavity that complexes with the primary amine, while the isopropylcarbamate arms provide a shallow chiral bowl for steric differentiation [2].
-
Advantage: Highly compatible with Supercritical Fluid Chromatography (SFC) and normal phase HPLC, offering faster run times and "greener" methodology than aqueous reversed-phase [1].
Caption: Workflow for the chromatographic separation of methyl 2-(aminomethyl)cyclobutane-1-carboxylate isomers.
Comparative Performance Data
The following table synthesizes the expected chromatographic performance of the three primary methodologies when resolving the four isomers of methyl 2-(aminomethyl)cyclobutane-1-carboxylate.
Note: Baseline resolution (Rs ≥ 1.5) of all four isomers in a single run is notoriously difficult. Often, the cis and trans pairs are pre-separated via achiral methods before chiral analysis.
| Parameter | Crown Ether (CROWNPAK CR-I(+)) | Polysaccharide (CHIRALPAK IG) | Cyclofructan (LARIHC CF6-P) |
| Primary Mechanism | Host-Guest Complexation (-NH3+) | Hydrogen Bonding / Steric Fit | Inclusion / Steric Bowl |
| Mobile Phase Mode | Acidic Aqueous (RP) | Normal Phase (NP) | Polar Organic / SFC |
| Typical Mobile Phase | pH 1.5 HClO4(aq) / MeOH (90/10) | Hexane / EtOH / DEA (80/20/0.1) | MeOH / TFA / TEA (100/0.3/0.2) |
| Enantioselectivity (α) | Highest (α > 2.0) for primary amines | Moderate (α ≈ 1.2 - 1.5) | High (α ≈ 1.5 - 1.8) |
| Diastereomer Separation | Poor (Often co-elutes cis/trans pairs) | Good (Can often resolve all 4 peaks) | Moderate |
| Column Temperature | Low (0 °C to 15 °C) | Ambient (20 °C to 25 °C) | Ambient (20 °C to 25 °C) |
| Preparative Scalability | Low (Aqueous acid is hard to remove) | High (Volatile organic solvents) | High (SFC compatible) |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols include built-in validation checks to confirm the physical state of the system before injection.
Protocol A: Analytical Resolution via Crown Ether (Aqueous Mode)
Optimal for determining enantiomeric excess (ee%) of a purified diastereomer.
-
Mobile Phase Preparation: Prepare a 10 mM Perchloric acid (HClO4) solution in HPLC-grade water.
-
Validation Check: Measure the pH using a calibrated meter. The pH must be ≤ 1.5. If the pH is higher, the primary amine will not fully protonate, destroying the host-guest complexation mechanism and resulting in co-elution [5].
-
-
Solvent Blending: Mix the pH 1.5 aqueous solution with Methanol at a 90:10 (v/v) ratio. Degas thoroughly.
-
Column Equilibration: Install a CROWNPAK CR-I(+) (4.6 x 150 mm, 5 µm) column. Set the column oven to 10 °C . Causality: Complexation is an exothermic process; lower temperatures thermodynamically favor the inclusion complex, drastically increasing resolution.
-
Flow & Detection: Set flow rate to 0.8 mL/min. Because the molecule lacks a strong UV chromophore, use UV detection at 210 nm, or preferably, a Charged Aerosol Detector (CAD).
-
Injection: Inject 5 µL of the sample (1 mg/mL dissolved in mobile phase).
Protocol B: Preparative-Scale Resolution via Polysaccharide (Normal Phase)
Optimal for isolating milligram-to-gram quantities of pure enantiomers.
-
Mobile Phase Preparation: Mix Hexane and Ethanol in an 80:20 (v/v) ratio.
-
Additive Inclusion: Add 0.1% (v/v) Diethylamine (DEA).
-
Validation Check: Run a blank injection. The presence of DEA is mandatory. Without a basic additive, the primary amine of the cyclobutane will interact with residual free silanols on the silica support, causing severe peak tailing and destroying resolution [1].
-
-
Column Equilibration: Install a CHIRALPAK IG (4.6 x 250 mm, 5 µm) column. Set the oven to 25 °C. Equilibrate until the baseline is stable (approx. 20 column volumes).
-
Flow & Detection: Set flow rate to 1.0 mL/min. Monitor via CAD or ELSD.
-
Injection: Inject 10 µL of sample (5 mg/mL in Hexane/EtOH).
Troubleshooting Logic
When method development fails to yield baseline resolution (Rs < 1.5), systematic troubleshooting must address the specific thermodynamic and chemical interactions of the chosen phase.
Caption: Troubleshooting logic for resolving poor enantiomeric separation of primary amines.
Key Troubleshooting Insights:
-
Crown Ether Systems: If retention times are highly variable, the column has not fully equilibrated with the acidic mobile phase. Flush with at least 30 column volumes of the pH 1.5 buffer.
-
Polysaccharide Systems: If resolution is achieved but peaks are excessively broad, the kinetic transfer between the mobile phase and the stationary phase is too slow. Slightly increasing the column temperature (e.g., to 35 °C) can sharpen peaks, though it may incur a slight penalty to the separation factor (α).
References
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC LCGC International URL:[Link]
-
Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases PubMed Central (PMC) URL:[Link]
-
Development and Application of Crown Ether-based HPLC Chiral Stationary Phases ResearchGate URL:[Link]
-
Daicel CROWNPAK Crown Ether Chiral Columns Element Lab Solutions URL:[Link]
-
Chiral differentiation of some cyclopentane and cyclohexane beta-amino acid enantiomers through ion/molecule reactions PubMed URL:[Link]
comparative stability of cyclobutane vs cyclopropane amino acids
Linear peptides inherently suffer from rapid in vivo proteolysis, often exhibiting biological half-lives of mere minutes (1)[1]. To overcome this, drug developers frequently incorporate cyclic non-proteinogenic amino acids to constrain the peptide backbone, shield metabolic sites, and lower the binding affinity (
Among the most effective conformational restrictors are 1-aminocyclopropanecarboxylic acid (ACC) and 1-aminocyclobutanecarboxylic acid (ACBC). While both significantly enhance metabolic stability, their distinct ring strains and geometries dictate different chemical behaviors and applications in drug design. This guide objectively compares their stability profiles, structural mechanics, and experimental validation workflows.
The causality behind the stabilizing effects of ACC and ACBC lies in their fundamental physicochemical properties. The size and geometry of the cycloalkane ring impose distinct restrictions on the peptide backbone's phi (
-
Cyclopropane (ACC): The cyclopropane ring is the most strained saturated monocarbocycle, possessing a strain energy of ~28.1 kcal/mol (2)[2]. Its carbon atoms are forced into a planar geometry with 60° bond angles. This extreme rigidity strictly limits the conformational space of the peptide backbone, often pre-organizing it into specific secondary structures like
-turns. However, this high s-character and ring strain make the cyclopropane ring chemically susceptible to ring-opening reactions under strong nucleophilic or electrophilic conditions[2]. -
Cyclobutane (ACBC): Cyclobutane exhibits a slightly lower strain energy of ~26.3 kcal/mol[2]. To relieve torsional strain, the ring deviates from a planar 90° geometry, adopting a "puckered" conformation with bond angles of approximately 88°[2]. This puckering provides a critical balance: it is rigid enough to restrict the peptide backbone and enhance stability, yet flexible enough to allow slight conformational "breathing." Chemically, this places cyclobutane in a sweet spot—far less reactive than cyclopropane, but more conformationally restrictive than larger, inert rings like cyclopentane[2].
Mechanistic pathway of conformational restriction leading to enhanced peptide metabolic stability.
Comparative Stability Profile
When engineering a peptide, we must differentiate between chemical stability (the integrity of the amino acid side-chain/ring) and metabolic stability (the resistance of the peptide bond to enzymatic cleavage).
Both ACC and ACBC excel at metabolic stabilization. By replacing natural L-amino acids at known cleavage sites, these cyclic analogs prevent the linear peptide from deforming and binding to the catalytic center of proteases (1)[1]. However, their performance diverges in advanced applications, such as peptide stapling and bioisosteric replacement.
Recent developments in hydrocarbon peptide stapling have utilized cyclobutane-based conformationally constrained amino acids (termed E7 and Z7) to create geometry-specific stapled peptides. These cyclobutane anchors do not perturb the native structure due to their similarity to natural amino acids in steric size, yet they provide superior
Furthermore, when evaluated as tert-butyl bioisosteres, CF3-cyclobutane and CF3-cyclopropane exhibit different metabolic clearance rates. While CF3-cyclobutane increases lipophilicity and steric bulk, its effect on metabolic stability is highly context-dependent, sometimes decreasing clearance rates compared to its cyclopropane counterpart depending on the surrounding molecular architecture (5)[5].
Quantitative Data Summary
| Parameter | Cyclopropane Amino Acid (ACC) | Cyclobutane Amino Acid (ACBC) |
| Ring Strain Energy | ~28.1 kcal/mol | ~26.3 kcal/mol |
| Preferred Geometry | Planar (60° internal bond angles) | Puckered (~88° internal bond angles) |
| Chemical Reactivity | High (Susceptible to ring-opening) | Moderate (Resistant to mild ring-opening) |
| Conformational Effect | Strict dihedral restriction | Balanced restriction and flexibility |
| Protease Resistance | Excellent (Steric block of catalytic site) | Excellent (Shields backbone, lowers |
| Stapled Peptide Utility | Limited use as anchoring residues | High (E7/Z7 anchors yield high |
Emerging Biosynthetic Pathways
Historically, the synthesis of strained cyclic amino acids required complex, multi-step organic chemistry. However, recent breakthroughs have identified enzymatic routes. The PLP-dependent enzyme PazB, native to Pseudomonas azotoformans, catalyzes the formation of the cyclopropane ring in pazamine via cryptic halogenation and an SN2-like attack to eliminate chloride (6)[6][7]. By co-expressing PazB with different halogenases (like HalB), researchers have successfully engineered this pathway to biocatalytically produce cyclobutane amino acids as well, opening scalable, green-chemistry avenues for drug development[6][7].
Experimental Methodology: In Vitro Metabolic Stability Assay
To objectively validate the stabilizing effects of ACC and ACBC modifications, a self-validating in vitro assay using human plasma or liver microsomes is required. This protocol ensures that the causality of stability enhancement is directly tied to the cyclic modification by running a linear prototype as an internal control.
Step-by-Step Protocol:
-
Peptide Preparation: Synthesize the linear prototype, the ACC-modified variant, and the ACBC-modified variant via standard Solid-Phase Peptide Synthesis (SPPS). Prepare 10 mM stock solutions in DMSO.
-
Matrix Equilibration: Pre-warm human plasma or human liver microsomes (HLM) supplemented with NADPH regenerating system to 37°C in a water bath for 10 minutes.
-
Reaction Initiation: Spike the peptide stocks into the biological matrix to a final concentration of 5 µM (ensure final DMSO concentration is <1% to prevent enzyme inhibition).
-
Aliquot & Quench: At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot of the reaction mixture. Immediately quench the enzymatic activity by adding 150 µL of ice-cold quenching solution (Acetonitrile containing 0.1% TFA and an internal standard).
-
Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Quantify the remaining intact peptide mass using a validated LC-MS/MS method (Multiple Reaction Monitoring mode).
-
Pharmacokinetic Calculation: Plot the natural log of the percentage of remaining peptide versus time. Calculate the in vitro half-life (
) and intrinsic clearance ( ) from the slope of the linear regression.
Experimental workflow for evaluating the in vitro metabolic stability of cyclic amino acid peptides.
Conclusion
Both cyclopropane and cyclobutane amino acids are indispensable tools for enhancing the metabolic stability of peptide therapeutics. While ACC offers extreme rigidity ideal for locking specific tight turns, ACBC provides a superior balance of chemical stability and conformational restriction. The puckered geometry of cyclobutane not only resists ring-opening degradation but also serves as an exceptional anchoring residue for advanced hydrocarbon stapling, making it highly versatile for next-generation drug design.
References
-
Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC. nih.gov.[Link]
-
Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Semantic Scholar. semanticscholar.org.[Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC. nih.gov.[Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au. acs.org.[Link]
-
Biosynthesis of Strained Amino Acids Through a PLP-Dependent Enzyme via Cryptic Halogenation | bioRxiv. biorxiv.org.[Link]
-
Biosynthesis of Strained Amino Acids by a PLP‐Dependent Enzyme through Cryptic Halogenation. u-tokyo.ac.jp.[Link]
Sources
- 1. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis of Strained Amino Acids Through a PLP-Dependent Enzyme via Cryptic Halogenation | bioRxiv [biorxiv.org]
- 7. tennen.f.u-tokyo.ac.jp [tennen.f.u-tokyo.ac.jp]
Mass Spectrometry Profiling of Cyclobutane Esters: A Comparative Technical Guide
Topic: Mass Spectrometry Fragmentation Patterns of Cyclobutane Esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclobutane esters represent a critical structural motif in drug discovery, particularly within the realms of photopharmacology, natural product synthesis (e.g., truxillic acid derivatives), and polymer cross-linking studies. Their strained four-membered ring topology presents unique analytical challenges and opportunities.
This guide objectively compares the performance of Electron Ionization (EI) versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) for the structural elucidation of cyclobutane esters. Unlike rigid templates, this analysis focuses on the mechanistic causality of fragmentation—specifically the diagnostic Retro-[2+2] Cycloreversion —and provides a self-validating experimental protocol for distinguishing these compounds from isomeric alkenes.
Mechanistic Deep Dive: The Fragmentation Landscape
The mass spectrometric behavior of cyclobutane esters is dominated by the release of ring strain (~26 kcal/mol). Understanding the competition between ring preservation and ring cleavage is essential for accurate identification.
The "Hard" Approach: Electron Ionization (EI)
Under standard 70 eV EI conditions, cyclobutane esters undergo extensive fragmentation. The molecular ion (
-
Mechanism: The radical cation localizes on the ester carbonyl or the ring itself, triggering the scission of two opposite
-bonds. -
Diagnostic Value: This pathway effectively "unzips" the dimer back to its monomeric precursors (e.g., cinnamic acid esters). If the cyclobutane is asymmetric (head-to-tail vs. head-to-head), the relative abundance of the two resulting alkene ions can elucidate the substitution pattern.
The "Soft" Approach: ESI-CID
Electrospray Ionization (ESI) yields even-electron ions (
-
Mechanism: CID energy is redistributed vibrationally. While Retro-[2+2] still occurs, alternative pathways such as ester cleavage (loss of alkoxy groups) or McLafferty-type rearrangements often compete, depending on the collision energy (CE) applied.
-
Stereochemical Blind Spot: Standard ESI-CID often fails to distinguish between stereoisomers (e.g., cis-syn vs. trans-anti) because the ring-opening transition states are energetically similar. High-resolution Ion Mobility Spectrometry (IMMS) is required to separate these based on collisional cross-section (CCS) before fragmentation.
Visualizing the Pathway
The following diagram illustrates the diagnostic Retro-[2+2] pathway compared to standard ester cleavage.
Figure 1: Mechanistic divergence in cyclobutane ester fragmentation. The Retro-[2+2] path is diagnostic for the ring structure.
Comparative Performance Analysis
The following table contrasts the analytical performance of EI and ESI-CID workflows for cyclobutane esters (e.g., truxillic/truxinic acid derivatives).
| Feature | Electron Ionization (EI) | ESI-MS/MS (CID) |
| Molecular Ion Stability | Low: | High: |
| Diagnostic Fragmentation | Excellent: Retro-[2+2] is the base peak, confirming the "dimer" nature. | Variable: Requires optimized Collision Energy (CE). Low CE shows only adducts; High CE mimics EI. |
| Isomer Differentiation | Moderate: Can distinguish regioisomers (head-to-head vs. head-to-tail) via fragment ion ratios. | Poor (Stand-alone): Requires Ion Mobility (IMMS) to resolve cis/trans stereoisomers.[2][3][4][5] |
| Sensitivity | Good for volatile methyl esters. | Excellent for polar/acidic free forms; amenable to LC coupling. |
| Key Artifacts | Thermal degradation in the injector (pyrolysis) can mimic fragmentation. | Adduct formation (Na, K) can suppress fragmentation if CE is too low. |
Differentiation from Isomers (Self-Validating Logic)
A critical challenge is distinguishing a cyclobutane ester from its acyclic di-alkene isomer or a Diels-Alder adduct .
The Validation Logic:
-
Check for Monomer Ion: In EI, if the spectrum is dominated by an ion exactly half the mass of the dimer (or the monomeric alkene mass), it strongly suggests a symmetric cyclobutane formed via [2+2] cycloaddition.
-
Absence of Retro-Diels-Alder (RDA): Diels-Alder adducts (cyclohexenes) undergo RDA, losing a specific alkene fragment (e.g., ethylene). Cyclobutanes split roughly in half.
-
Isotope Pattern: The
in ESI confirms the oligomeric state (dimer vs monomer) before fragmentation occurs.
Experimental Protocol: Optimized Profiling Workflow
This protocol is designed for the analysis of Truxillic Acid Dimethyl Ester (a representative cyclobutane ester) but is adaptable to other derivatives.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade).
-
Derivatization (For EI only): If analyzing free acids, derivatize with diazomethane or TMS-diazomethane to form methyl esters. Free acids often decarboxylate in GC injectors.
Phase 2: Instrument Configuration
A. GC-EI-MS (Structural Fingerprinting)
-
Inlet Temperature: Set to 200°C (Keep low to prevent thermal retro-cyclization before ionization).
-
Column: DB-5ms or equivalent non-polar column.
-
Ion Source: 230°C, 70 eV.
-
Scan Range: m/z 50–600.
-
Validation Step: Monitor the ratio of the Molecular Ion (
) to the Monomer Ion ( ). A ratio < 0.05 is typical for cyclobutanes.
B. LC-ESI-MS/MS (Molecular Weight & Quantification)
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Ionization: Positive Mode ESI (
or ). -
Collision Energy Ramp: 10–50 eV.
-
Low CE (10-20 eV): Confirms Precursor Mass.
-
High CE (35-50 eV): Forces Retro-[2+2] cleavage for structural confirmation.
-
Phase 3: Data Interpretation Workflow
Figure 2: Logical decision tree for interpreting MS data of suspected cyclobutane derivatives.
References
-
American Chemical Society (ACS). (2024).[2] Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[5] [Link]
-
Hungarian Academy of Sciences. (2013). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods. [Link][6]
-
National Institutes of Health (NIH). (2025). Spectroscopic Scrutiny: A Comparative Guide to the Isomers of Cyclobutane Derivatives. PubMed Central. [Link]
-
Royal Society of Chemistry (RSC). (2024). Truxinates and truxillates: building blocks for architecturally complex polymers. Polymer Chemistry. [Link]
-
Doc Brown's Chemistry. (2025).[7] Mass spectrum of cyclobutane and fragmentation patterns. [Link]
Sources
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]
- 7. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
GABA Receptor Selectivity: A Validation Framework for Subtype-Specific Therapeutics
Executive Summary
The development of GABAergic modulators has shifted from broad-spectrum benzodiazepines to subtype-selective precision therapeutics. The challenge in this transition is not merely screening for activity, but rigorously validating selectivity between structurally homologous receptor subtypes (e.g.,
This guide objectively compares the three primary assay modalities—Manual Patch Clamp (MPC), Automated Patch Clamp (APC), and Fluorescence Imaging (FLIPR)—and provides a self-validating protocol for establishing a robust selectivity assay.
Part 1: The Selectivity Challenge
The GABA-A receptor is a pentameric chloride channel. While the orthosteric site (GABA binding) is conserved, the allosteric "benzodiazepine" site at the
- : ~60% of CNS receptors; drives sedation and amnesia.
- : Associated with anxiolysis and analgesia; the primary target for non-sedating anxiolytics.
- : Linked to cognition; negative modulators are investigated for nootropic effects.
The Validation Goal: To quantify the Selectivity Ratio (SR) of a candidate molecule, ensuring it acts as a Positive Allosteric Modulator (PAM) at the therapeutic target (e.g.,
Part 2: Methodological Comparison
The following table contrasts the three dominant technologies used for GABA receptor profiling.
Table 1: Technology Performance Matrix
| Feature | Manual Patch Clamp (MPC) | Automated Patch Clamp (APC) | FLIPR / Membrane Potential |
| Throughput | Low (10 data points/day) | High (384–10,000+ points/day) | Ultra-High (100,000+ points/day) |
| Fidelity | Gold Standard. Precise voltage control; resolves rapid desensitization. | High. Giga-ohm seals allow resolution of fast kinetics comparable to MPC. | Medium. Indirect measure; prone to dye artifacts and false positives. |
| Cost Per Point | High ( | Moderate ( | Low ($) |
| Selectivity Resolution | Excellent. Can detect <10% shifts in efficacy. | Excellent. Consistent solution exchange allows precise EC50 shifts. | Poor. Often misses subtle allosteric shifts due to slow dye kinetics. |
| Primary Use Case | Mechanism of Action (MoA) studies; single-channel analysis. | Selectivity Profiling & SAR. The industry standard for validation. | Primary HTS (Hit Finding) only. |
Expert Insight on Causality
Why is FLIPR insufficient for selectivity validation? GABA-A receptors desensitize in milliseconds. Membrane potential dyes (like FMP Blue/Red) have slow response kinetics (seconds). Consequently, FLIPR assays often measure the equilibrium potential rather than the peak current. A weak partial agonist at an off-target receptor might generate a "positive" signal in FLIPR due to accumulation, masking its lack of true efficacy. Therefore, electrophysiology (APC) is required for true selectivity validation.
Part 3: Validation Protocol (Automated Patch Clamp)
This protocol utilizes an Automated Patch Clamp system (e.g., Sophion QPatch or Nanion SyncroPatch) to validate selectivity. It is designed as a self-validating system using internal controls.
Biological Reagents[1][2][3][4][5]
-
Cell Lines: Isogenic HEK293 cells stably expressing specific subtypes.
-
Target Line: Human
-
Counter-Screen Line: Human
[1]
-
-
Reference Compounds:
Step-by-Step Workflow
Step 1: Cell Capture and Seal Formation
-
Action: Dispense cells into the recording chip.
-
Validation Gate: Only cells with Seal Resistance (
) > 200 MΩ (ideally >1 GΩ) are processed. Low resistance leads to "leak currents" that obscure small allosteric effects.
Step 2: Determination of EC20 (The "Window" Check)
-
Rationale: PAMs work best when the receptor is slightly open. If GABA concentration is too high (saturation), you cannot see potentiation. If too low, the channel never opens.
-
Protocol: Apply increasing concentrations of GABA (0.1 µM – 1 mM) to generate a Hill plot.
-
Output: Calculate the effective concentration producing 20% response (
) for each individual cell or the cell population.
Step 3: The Modulation Assay
-
Protocol:
-
Pre-incubation: Flow the Test Compound (at varying concentrations) alone for 30s. Check for direct agonist activity (safety signal).
-
Co-application: Flow GABA (
) + Test Compound. -
Washout: Buffer only.
-
-
Measurement: Record Peak Current (
).
Visualization of Workflow
Caption: Figure 1. Automated Patch Clamp workflow for selectivity validation. The QC gate ensures only high-fidelity recordings enter the dataset.
Part 4: Data Analysis & Interpretation
To claim validation, the data must pass specific statistical thresholds.
Calculation of Potentiation
For every concentration of the test compound (
The Selectivity Ratio (SR)
The SR is the definitive metric for your guide. It compares the potency (
-
Interpretation:
- : Non-selective (e.g., Diazepam).
- : Moderate Selectivity.
- : High Selectivity (Target Validation).
Mechanistic Pathway
Understanding the signaling pathway is crucial for interpreting "off-target" effects (e.g., sedation).
Caption: Figure 2. GABA-A signaling pathway.[2][7][8][1][3][4][9][10][11] Selectivity is achieved by the Modulator's affinity for specific alpha-subunit variants in the Receptor complex.
Part 5: References
-
IUPHAR/BPS Guide to Pharmacology. (2023). GABA-A Receptors: Subunit Structure and Function.[1][6][10][12] [Link]
-
Sophion Bioscience. (2021). Electrophysiological Studies of GABA-A Receptors Using QPatch II. [Link]
-
Molecular Devices. (2019). FLIPR Membrane Potential Assay Kits: Comparison with Manual Patch Clamp. [Link]
-
Obergrussberger, A., et al. (2016). Automated Patch Clamp in Drug Discovery: Major Breakthroughs and Future Directions.Expert Opinion on Drug Discovery. [Link]
-
Faleschini, M. T., et al. (2019). Validation of a FLIPR assay for screening and HPLC-based activity profiling of GABA-A modulators.SLAS Discovery. [Link]
Sources
- 1. GABA A receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 2. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABA<sub>A</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABA<sub>A</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. guidetopharmacology.org [guidetopharmacology.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Foldamers with Cyclobutane Linkers
For: Researchers, scientists, and drug development professionals.
Introduction: The Structural Imperative of Cyclobutane-Linked Foldamers
In the quest to mimic the structural and functional complexity of biopolymers, foldamers—synthetic oligomers that adopt well-defined, predictable secondary structures—have emerged as a frontier in chemistry and drug development. Unlike their more flexible aliphatic counterparts, foldamers incorporating cyclobutane linkers offer a unique paradigm of conformational control. The inherent rigidity and defined stereochemistry of the cyclobutane ring act as a powerful constraint, pre-organizing the backbone and directing the folding pathway into specific conformations, such as well-defined helices or turns.[1][2] This ability to enforce a specific three-dimensional shape is paramount for designing molecules with precise functions, from inhibiting protein-protein interactions to forming novel biomaterials.[3][4]
However, the synthesis of a novel foldamer is only the first step. The true challenge and scientific rigor lie in its characterization—unequivocally demonstrating that the molecule adopts its intended conformation. This guide provides a comparative analysis of the essential spectroscopic techniques used to elucidate the structure of cyclobutane-containing foldamers. As a Senior Application Scientist, my objective is not merely to list protocols but to explain the causality behind our experimental choices, presenting a self-validating system of analysis where data from orthogonal techniques converge to build a high-confidence structural model. We will explore how each method provides a unique piece of the structural puzzle and how, in concert, they deliver an authoritative picture of these fascinating molecules.
The Characterization Workflow: An Integrated Spectroscopic Approach
The characterization of a new foldamer is a hierarchical process. We begin by confirming its fundamental identity and then progressively build a higher-resolution picture of its three-dimensional architecture.
Figure 1: A typical experimental workflow for the comprehensive characterization of a cyclobutane-linked foldamer.
Core Spectroscopic Techniques: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint in Solution
NMR is arguably the most powerful technique for determining the detailed three-dimensional structure and dynamics of foldamers in solution.[5]
-
Expertise & Causality:
-
1D NMR (¹H, ¹³C): The initial ¹H NMR spectrum serves as a fingerprint of the molecule.[6][7] For cyclobutane-containing foldamers, the protons on the cyclobutane ring are conformationally constrained, leading to characteristic chemical shifts and coupling constants (J-values) that can help define the ring's stereochemistry (e.g., cis vs. trans).[8] A wide dispersion of amide proton signals (typically 7-9 ppm) is a strong initial indicator of a stable, folded structure with well-defined hydrogen bonds.
-
2D NMR (NOESY/ROESY): These experiments are the cornerstone of solution structure determination. They detect protons that are close in space (< 5 Å), regardless of their covalent connectivity. For a helical foldamer, this allows us to observe key Nuclear Overhauser Effects (NOEs) between adjacent monomer units, tracing the helical turn. The presence of NOEs between protons on the cyclobutane ring and neighboring residues is critical for orienting the linker within the overall fold.
-
Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. It is an invaluable tool for detecting and characterizing higher-order self-assembly (e.g., helical bundles) by observing whether all protons on the foldamer diffuse at the same rate.[6]
-
-
Trustworthiness (Self-Validation): An NMR-derived structure is validated by its consistency. A proposed helical model must be supported by a complete network of observed NOEs with no significant violations. The model's validity is further strengthened if it aligns with data from other techniques, such as the helical sense determined by Circular Dichroism.
Circular Dichroism (CD) Spectroscopy: The Litmus Test for Helicity
CD spectroscopy is exceptionally sensitive to the chiral environment of a molecule, making it the go-to technique for rapidly assessing the presence and stability of ordered secondary structures like helices.[9][10]
-
Expertise & Causality:
-
Electronic CD (ECD): By measuring the differential absorption of circularly polarized UV light, ECD provides a global signature of the foldamer's secondary structure. A specific helical fold will produce a characteristic CD spectrum (e.g., positive and negative bands at specific wavelengths). The intensity of the CD signal is directly proportional to the degree of helicity, making it ideal for monitoring folding/unfolding transitions induced by changes in temperature or solvent.[11]
-
Vibrational CD (VCD): This technique extends CD into the infrared range, probing the chirality of molecular vibrations.[12][13] VCD is particularly powerful because it can be combined with Density Functional Theory (DFT) calculations. By comparing the experimental VCD spectrum with spectra calculated for different potential conformations (e.g., left-handed vs. right-handed helices), one can make a definitive assignment of the foldamer's absolute configuration in solution.[13][14]
-
-
Trustworthiness (Self-Validation): The power of CD lies in its comparative and quantitative nature. If a chiral cyclobutane linker is designed to induce a specific helical handedness (e.g., a P-helix), the observed CD spectrum should match the predicted signature. This provides a direct link between the stereochemistry of the building block and the macroscopic structure of the oligomer.
X-ray Crystallography: The Atomic-Resolution Snapshot
X-ray crystallography provides unambiguous, high-resolution structural information in the solid state.[5] It is considered the gold standard for structural determination.
-
Expertise & Causality: To perform this experiment, a single, high-quality crystal of the foldamer is required. The crystal diffracts X-rays, and the resulting pattern is used to calculate the electron density map of the molecule, revealing the precise position of every atom. This allows for the direct visualization of the helical pitch, the hydrogen-bonding network, and the exact pucker and orientation of the cyclobutane linkers.[2]
-
Trustworthiness (Self-Validation): A crystal structure is the ultimate validation of a molecular design. However, it is a static picture of the molecule in a low-energy, solid-state conformation. It is crucial to use solution-state techniques like NMR and CD to confirm that the structure observed in the crystal is also relevant and maintained in solution, where biological activity occurs.[5]
Mass Spectrometry (MS): The Foundational Identity Check
Mass spectrometry is an essential, non-negotiable first step in any analysis. It confirms that the molecule you have synthesized is indeed the correct one.
-
Expertise & Causality:
-
High-Resolution MS (HRMS): Techniques like Electrospray Ionization (ESI) or MALDI are used to obtain a precise mass measurement of the foldamer.[15][16] This experimental mass is compared to the theoretical mass calculated from the elemental formula. A match within a few parts per million (ppm) confirms the molecular formula and, by extension, the success of the synthesis.
-
-
Trustworthiness (Self-Validation): The protocol is self-validating. If the observed mass does not match the expected mass, the sample is impure or the synthesis has failed. No further structural analysis should proceed until the primary identity of the compound is confirmed.
Comparative Performance Data
The choice of technique depends on the specific question being asked. The following table provides a comparative summary to guide your experimental design.
| Technique | Information Obtained | Resolution | Sample State | Strengths | Limitations |
| 1D/2D NMR | 3D Structure, Conformation, Dynamics, H-bonds | Atomic (in solution) | Solution | Provides detailed solution-state structure and dynamics.[5][8] | Requires mg quantities; analysis can be complex; not suitable for insoluble aggregates. |
| CD/VCD | Secondary Structure, Helicity, Chirality | Low-to-Medium | Solution | Highly sensitive to chiral structures; requires very little sample; excellent for stability studies.[9][13] | Provides global, not atomic-level, information; interpretation can be ambiguous without computational support.[17] |
| X-ray Crystallography | 3D Structure, Bond Lengths/Angles | Atomic (in solid state) | Single Crystal | Unambiguous, "gold standard" structural data.[2][4] | Growing suitable crystals can be a major bottleneck; structure may not reflect solution state.[5] |
| Mass Spectrometry | Molecular Weight, Formula, Purity | Molecular | Solid or Solution | Essential for identity confirmation; high throughput and sensitivity.[15] | Provides no direct information on 3D conformation. |
Detailed Experimental Protocols
The following are standardized, field-proven protocols for the characterization of a novel cyclobutane-linked foldamer.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Dissolve ~0.1 mg of the purified foldamer in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~0.1 mg/mL stock solution.
-
Dilution: Create a final solution for injection by diluting the stock solution 1:100 in the same solvent, resulting in a final concentration of ~1 µg/mL.
-
Instrumentation (Typical Parameters):
-
Instrument: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Infusion: Direct infusion via syringe pump at 5 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Mass Range: Scan from m/z 200 to 2000.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the measured m/z value with the calculated theoretical mass. The mass error should be < 5 ppm.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Helicity Assessment
-
Sample Preparation: Prepare a stock solution of the foldamer in a CD-transparent solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.
-
Concentration Series: Prepare a series of dilutions to find the optimal concentration where the absorbance is < 1.0. A typical starting concentration is 0.1-0.2 mg/mL.
-
Instrumentation:
-
Cuvette: Use a quartz cuvette with a 1 mm path length.
-
Wavelength Scan: Scan from 300 nm down to 190 nm.
-
Parameters: Set a scanning speed of 100 nm/min, a bandwidth of 1.0 nm, and an integration time of 1 second.
-
Replicates: Acquire at least three scans for averaging to improve the signal-to-noise ratio.
-
-
Data Processing: Subtract the spectrum of the solvent blank from the sample spectrum. Convert the raw data (mdeg) to molar ellipticity ([θ]) for standardized comparison.
Protocol 3: 2D NOESY NMR for Solution Structure Determination
-
Sample Preparation: Dissolve 3-5 mg of the foldamer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the foldamer without disrupting its secondary structure.
-
Instrumentation (Typical Parameters on a 500 MHz Spectrometer):
-
Experiment: 2D ¹H-¹H NOESY with water suppression.
-
Mixing Time: This is a crucial parameter. Run a series of NOESY experiments with varying mixing times (e.g., 100 ms, 250 ms, 400 ms) to monitor the build-up of NOE cross-peaks.
-
Acquisition: Acquire 2048 data points in the direct dimension (t₂) and 512 increments in the indirect dimension (t₁).
-
Scans: Use 16-32 scans per increment for adequate signal-to-noise.
-
-
Data Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Identify key cross-peaks that define the foldamer's structure, such as those between adjacent amide protons (NHᵢ to NHᵢ₊₁) or between an alpha-proton and a subsequent amide proton (αHᵢ to NHᵢ₊₁), which are characteristic of helices.
Visualizing Structural Relationships
The relationship between different spectroscopic data types is synergistic. Data from one technique constrains the interpretation of another, leading to a high-confidence model.
Figure 2: The synergistic relationship between experimental data and computational modeling in foldamer structure elucidation.
References
-
Jiang, H. et al. (2008). Foldamer Organogels: A Circular Dichroism Study of Glucose-Mediated Dynamic Helicity Induction and Amplification. Journal of the American Chemical Society. [Link][9][10]
-
Abele, S. et al. (2009). Solid state NMR studies of oligourea foldamers: Interaction of 15N-labelled amphiphilic helices with oriented lipid membranes. Organic & Biomolecular Chemistry. [Link]
-
Barbirz, S. (2017). Exploring peptide foldamer-membrane interactions using optical spectroscopic techniques. University of Groningen. [Link][12]
-
ResearchGate. (n.d.). ¹H NMR spectra of foldamer (M,M)‐trans 1, mono‐(M,M). ResearchGate. [Link][6]
-
Lafitte, V. et al. (2007). Density Functional Theory Calculations and Vibrational Circular Dichroism of Aromatic Foldamers. The Journal of Physical Chemistry A. [Link][13][14]
-
Fábián, B. et al. (2019). Assignment of Vibrational Circular Dichroism Cross‐Referenced Electronic Circular Dichroism Spectra of Flexible Foldamer Building Blocks. Chemistry – A European Journal. [Link][17]
-
De Poli, M. et al. (2022). A Chiral 19F NMR Reporter of Foldamer Conformation in Bilayers. Journal of the American Chemical Society. [Link]
-
De Poli, M. et al. (2022). A Chiral 19F NMR Reporter of Foldamer Conformation in Bilayers. PMC. [Link]
-
Jiang, H. et al. (2008). Foldamer organogels: a circular dichroism study of glucose-mediated dynamic helicity induction and amplification. PubMed. [Link]
-
ResearchGate. (2007). Vibrational circular dichroism and ab initio structure elucidation of an aromatic foldamer. ResearchGate. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of foldamer 1 (a, 5 mm host) and 2 (b, 2.5 mm host) in... ResearchGate. [Link][7]
-
Cativiela, C. & Ordóñez, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. RSC Advances. [Link][1]
-
Celis Rodríguez, S. (2013). The chiral cyclobutane motif in foldamers, peptidic organogelators and host-guest chemistry. Universitat Autònoma de Barcelona. [Link][3]
-
Lee, K. et al. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen. [Link]
-
Fischer, L. et al. (2014). Foldamers as versatile frameworks for the design and evolution of function. PMC. [Link][5]
-
Fernandes, C. et al. (2010). 12-Helix folding of cyclobutane beta-amino acid oligomers. Organic Letters. [Link][2]
-
Illa, O. et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC. [Link]
-
Celis Rodríguez, S. (2013). The chiral cyclobutane motif in foldamers, peptidic organogelators and host-guest chemistry. TDX. [Link][15]
-
Lee, K. et al. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. PMC. [Link]
-
Guichard Research Lab. (n.d.). Foldamer chemistry. IECB. [Link][4]
-
Svatunek, D. et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]
-
Roche, C. et al. (2017). Dynamic force spectroscopy of synthetic oligorotaxane foldamers. PNAS. [Link][16]
-
Prince, R. B. et al. (2000). Foldamer-Based Molecular Recognition. Journal of the American Chemical Society. [Link][11]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products... Auburn University. [Link]
-
Poudel, J. (2021). Synthesis Of A Gemini Monomer And Cyclobutane-Containing Bifunctional Building Blocks For Novel Materials. UND Scholarly Commons. [Link]
-
Smith, M. (2011). Synthesis and Characterization of Gamma-Peptide Foldamers. Minds@UW. [Link]
-
SeRMN-UAB. (2017). Folding peptides studied by NMR. SeRMN-UAB. [Link][8]
-
Haldar, D. et al. (2018). α,ε-Hybrid Peptide Foldamers: Self-Assembly of Peptide with Trans Carbon–Carbon Double Bonds in the Backbone and Its Saturated Analogue. ACS Omega. [Link]
Sources
- 1. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]
- 2. 12-Helix folding of cyclobutane beta-amino acid oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chiral cyclobutane motif in foldamers, peptidic organogelators and host-guest chemistry - TDX (Tesis Doctorals en Xarxa) [tdx.cat]
- 4. Foldamer chemistry - Guichard Research Lab [guichard-iecb.fr]
- 5. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Foldamer organogels: a circular dichroism study of glucose-mediated dynamic helicity induction and amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. tdx.cat [tdx.cat]
- 16. pnas.org [pnas.org]
- 17. Assignment of Vibrational Circular Dichroism Cross‐Referenced Electronic Circular Dichroism Spectra of Flexible Foldamer Building Blocks: Towards Assigning Pure Chiroptical Properties of Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to the Metabolic Stability of Cyclobutane Peptidomimetics
As a Senior Application Scientist in drug development, I frequently encounter the primary bottleneck of peptide therapeutics: their rapid degradation in systemic circulation. While linear peptides offer exceptional target affinity, their flexible backbones are highly susceptible to proteolytic cleavage and rapid hepatic clearance. To circumvent this, the incorporation of cyclobutane amino acids (CBAAs) and cyclobutane-based anchoring residues has emerged as a state-of-the-art strategy.
This guide provides an in-depth, objective comparison of the metabolic stability of cyclobutane peptidomimetics against traditional linear peptides and standard alkyl bioisosteres, supported by mechanistic insights and validated experimental protocols.
Mechanistic Insights: Why Cyclobutane?
The enhanced metabolic stability of cyclobutane peptidomimetics is not a mere byproduct of bulkiness; it is a direct result of precise geometric and electronic constraints.
Proteases (such as α-chymotrypsin or trypsin) require a peptide backbone to adopt an extended, flexible conformation to fit securely into their active site clefts. The cyclobutane ring disrupts this process through a unique structural phenomenon:
-
Puckered Geometry: Cyclobutane adopts a folded, puckered structure to balance severe angle strain (~88° bond angles) with torsional strain[1].
-
Restricted χ-Space: This puckering, combined with elongated C-C bond lengths (1.53–1.58 Å) and increased C-C π-character, severely restricts the torsional angles of the peptide backbone[1].
-
Steric Shielding: By locking the peptide into a rigid secondary structure (such as a stabilized α-helix), the vulnerable amide bonds are sterically shielded from the protease active site, rendering the peptidomimetic highly resistant to enzymatic hydrolysis 2.
Fig 1. Mechanistic comparison of proteolytic degradation between linear and cyclobutane peptides.
Performance Comparison: Cyclobutane vs. Alternatives
To objectively evaluate the performance of cyclobutane modifications, we must look at two primary vectors of metabolic degradation: Proteolytic Cleavage (plasma/tissue proteases) and Hepatic Clearance (Cytochrome P450 enzymes in the liver).
A. Proteolytic Stability (α-Chymotrypsin Assay)
When comparing a prototype linear peptide (EK1) to a geometry-specific hydrocarbon stapled peptide utilizing cyclobutane-bearing restricted anchoring residues (E7-E7), the cyclobutane variant demonstrates a profound survival advantage[2].
Table 1: Comparative Proteolytic Stability
| Peptide Architecture | Sequence / Modification | Half-Life ( | % Intact (after 12 h) |
| Prototype Linear | Unmodified (EK1) | ~ 3.0 h | < 5% |
| Cyclobutane Stapled | E7-E7 Crosslink (SEK1-12-1) | > 12.0 h | > 50% |
Data Interpretation: The linear peptide rapidly degrades, losing 95% of its mass within 12 hours. In sharp contrast, the cyclobutane-stapled peptide maintains over half of its structural integrity under identical conditions, validating the steric shielding hypothesis[3].
B. Hepatic Microsome Stability (Intrinsic Clearance)
Beyond peptides, cyclobutane rings serve as excellent bioisosteres for aliphatic groups (like tert-butyl) in small-molecule peptidomimetics. By replacing standard alkyl chains with
Table 2: HLM Intrinsic Clearance (
| Compound Core | Bioisosteric Modification | Metabolic Impact | |
| Butenafine | tert-butyl (Control) | 30 | Baseline |
| Analogue 46 | 21 | 30% Improvement | |
| Boscalid | ortho-benzene (Control) | High | Baseline |
| Bioisostere 71 | 1,5-BCH (Cyclobutane-fused) | Low | Significant Improvement |
Data Interpretation: The incorporation of a cyclobutane motif reduces the vulnerability of the molecule to CYP450-mediated oxidation, extending the systemic half-life compared to traditional tert-butyl or benzene appendages[5].
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards that resist degradation, allowing for the normalization of ionization efficiency variations during LC-MS/MS analysis 6.
Fig 2. Standardized experimental workflow for evaluating the in vitro metabolic stability.
Protocol 1: In Vitro Proteolytic Stability Assay (α-Chymotrypsin)
-
Preparation: Dissolve the purified cyclobutane peptidomimetic and a linear control peptide in DMSO to yield a 1 mM stock solution[7].
-
Enzyme Reconstitution: Dissolve α-chymotrypsin in a pH 7.4 PBS buffer containing 2 mM
to a final concentration of 0.5 ng/μL[7]. -
Internal Standard Integration: Spike the buffer with 100 μM 4-acetamidobenzoic acid (ABA). ABA serves as a non-degradable internal standard for downstream LC-MS/MS normalization[6].
-
Incubation: Combine 50 μL of the peptide stock with 1950 μL of the enzyme solution (final peptide concentration: 25 μM). Incubate the mixture at 37 °C[7].
-
Sampling & Quenching: At defined intervals (0, 1, 2, 4, 8, and 12 h), extract a 100 μL aliquot and immediately quench the enzymatic activity by adding 100 μL of 1% trifluoroacetic acid (TFA) in acetonitrile.
-
Quantification: Centrifuge the quenched samples at 12,000 rpm for 10 min to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, calculating the % residual peptide relative to the 0 h baseline.
Protocol 2: Human Liver Microsome (HLM) Intrinsic Clearance Assay
-
Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM
. -
Pre-Incubation: Add the cyclobutane test compound (final concentration: 1 μM) to the HLM suspension and pre-incubate at 37 °C for 5 minutes.
-
Reaction Initiation: Introduce NADPH to a final concentration of 1 mM to initiate cytochrome P450-mediated metabolism.
-
Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, withdraw a 50 μL aliquot.
-
Quenching: Immediately transfer the aliquot into 150 μL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Tolbutamide-d9).
-
Analysis: Vortex and centrifuge at 4,000 rpm for 15 minutes at 4 °C. Analyze the supernatant using LC-MS/MS to derive the half-life (
) and calculate the intrinsic clearance ( )[4].
Conclusion
The strategic incorporation of cyclobutane rings into peptidomimetics provides a rigorous solution to the long-standing problem of peptide metabolic instability. By leveraging the unique puckered geometry and restricted torsional space of the cyclobutane motif, drug developers can effectively shield vulnerable amide bonds from proteolysis and reduce hepatic clearance, transitioning promising in vitro hits into viable, long-lasting in vivo therapeutics.
References
- Cyclobutanes in Small‐Molecule Drug Candidates Source: ChemMedChem (via PubMed Central)
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling Source: Chemical Science (via PubMed Central)
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au (ACS Public
- A non-hydrolysable peptidomimetic for mitochondrial targeting Source: RSC Publishing
- (Bio)isosteres of ortho- and meta-substituted benzenes Source: Beilstein Journals
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 6. A non-hydrolysable peptidomimetic for mitochondrial targeting - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01626B [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Methyl 2-(aminomethyl)cyclobutane-1-carboxylate
Executive Summary & Hazard Profile
Methyl 2-(aminomethyl)cyclobutane-1-carboxylate is a bifunctional building block containing a strained cyclobutane ring, a reactive primary amine, and a methyl ester. Proper disposal requires strict adherence to waste stream segregation to prevent accidental polymerization or exothermic reactions in waste drums.
Critical Hazard Assessment (SAR Analysis)
Because specific SDS data for this exact isomer is often limited, we apply Structure-Activity Relationship (SAR) principles based on its functional groups:
| Functional Group | Hazard Characteristic | Waste Stream Implication |
| Primary Amine (-NH₂) | Corrosive / Basic . Can cause chemical burns. | DO NOT MIX with acid chlorides, anhydrides, or strong oxidizers. Risk of rapid exotherm or pressurization. |
| Methyl Ester (-COOCH₃) | Combustible .[1] Hydrolyzable. | Compatible with non-halogenated organic solvents. |
| Cyclobutane Ring | Strained Ring . High energy content. | Generally stable under disposal conditions, but avoid strong initiators that could trigger ring-opening polymerization. |
Pre-Disposal Characterization
Before moving the vessel to the waste area, you must determine the physical state. This compound is frequently supplied as either a Free Base (Liquid/Oil) or a Hydrochloride Salt (Solid) .
Decision Logic: Waste Stream Segregation
The following logic gate determines the correct disposal path.
Figure 1: Decision tree for segregating amine-ester waste streams to prevent incompatibility incidents.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (Free Base or Solution)
Applicability: Pure liquid amine or solutions in methanol, ethyl acetate, or DMSO.
-
PH Check: Although organic, ensure the waste solution is not highly acidic (pH < 2) or highly basic (pH > 12) before adding to a bulk drum. Neutralize to pH 6–9 if necessary to prevent drum corrosion.
-
Solvent Compatibility:
-
Compatible: Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene.
-
Incompatible: Chloroform (potential reaction with amines over time), Acid Anhydrides, Isocyanates.
-
-
Transfer: Pour into the Non-Halogenated Organic Waste carboy.
-
Log Entry: Record as "Organic Waste, Basic (Amine content <5%)".
Protocol B: Solid Waste (Hydrochloride Salt)
Applicability: Crystalline solids, contaminated weighing paper, or silica gel from purification.
-
Containment: Place the solid material into a clear polyethylene bag. Double-bag if the smell is perceptible.
-
Tagging: Attach a hazardous waste tag listing "Methyl 2-(aminomethyl)cyclobutane-1-carboxylate HCl".
-
Disposal: Place in the Solid Hazardous Waste drum.
-
Note: Do not place in "Sharps" or "Biohazard" bins.
-
Protocol C: Empty Container Management (RCRA Compliance)
Under US EPA RCRA regulations (40 CFR 261.7), a container is considered "empty" only after specific treatment.
Figure 2: The "Triple Rinse" procedure required to declassify the container from hazardous waste to municipal trash.
Rinse Solvent Selection:
-
Use Methanol or Ethanol for the first rinse to solubilize the organic amine.
-
Use Water for the final rinse to remove water-soluble salts.
Spill Contingency Plan
Scenario: 100g bottle breakage in the laboratory.
-
Evacuate & Ventilate: The amine vapor may be irritating. Clear the immediate area.[1][2][3]
-
PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If aerosolized, use a half-mask respirator with organic vapor cartridges.
-
Neutralization (The "Amine Control" Step):
-
Do NOT wipe up pure amine with paper towels immediately (fire risk).
-
Cover the spill with a dry absorbent (Vermiculite or clay cat litter).
-
Optional: Treat the absorbent mixture with dilute (5%) acetic acid or citric acid to convert the volatile free amine into a non-volatile salt.
-
-
Collection: Scoop the absorbed material into a heavy-duty waste bag. Label as "Solid Waste: Amine Spill Debris."
-
Surface Decon: Wipe the floor with soapy water to remove oily residues.
Regulatory & Compliance Reference
-
US EPA RCRA (40 CFR 261.3): This chemical is not P-listed (acutely toxic) but is characteristic waste (Ignitable D001 or Reactive D003 depending on formulation).
-
Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation. Containers must remain closed unless adding waste.
Chemical Compatibility Matrix
| Substance Class | Compatibility | Action |
| Alcohols | Compatible | Safe to mix in waste stream. |
| Ketones (Acetone) | Compatible | Safe, but may form imines slowly (non-hazardous). |
| Halogenated Solvents | Segregate | Keep separate to reduce disposal costs (Bin A vs Bin B). |
| Acids (Mineral) | CAUTION | Exothermic neutralization. Add slowly. |
| Oxidizers (Peroxides) | DANGER | NEVER MIX. Potential for fire/explosion. |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). RCRA Regulations: Residues of Hazardous Waste in Empty Containers (40 CFR 261.7). eCFR. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. (1-(Aminomethyl)cyclobutyl)methanol [myskinrecipes.com]
- 3. fishersci.com [fishersci.com]
- 4. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 5. reed.edu [reed.edu]
Lead Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(Aminomethyl)cyclobutane-1-carboxylate
As researchers at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. Methyl 2-(aminomethyl)cyclobutane-1-carboxylate, a bifunctional molecule featuring both a primary amine and a methyl ester on a cyclobutane scaffold, is a valuable building block. While specific hazard data for this exact molecule is not extensively published, its structure suggests potential for skin, eye, and respiratory irritation, similar to other amino esters and aminocycloalkane derivatives.[1][2]
This guide provides a comprehensive framework for the safe handling of this compound. Our protocol is built on the foundational principles of risk mitigation and adherence to established safety standards, such as the OSHA Laboratory Standard (29 CFR 1910.1450).[3][4][5] The core philosophy is to treat the compound with a level of caution appropriate for its potential hazards, ensuring that robust engineering controls and personal protective equipment (PPE) form an integrated safety system.
Part 1: Pre-Operational Hazard Assessment and Engineering Controls
Before any handling of the material, a thorough risk assessment is mandatory. The primary engineering control for minimizing exposure to chemical vapors, aerosols, or dust is a properly functioning and certified chemical fume hood.[6][7] All manipulations of methyl 2-(aminomethyl)cyclobutane-1-carboxylate, from weighing to solution preparation and reaction setup, must be conducted within a fume hood.
Based on an analysis of structurally related compounds, we must assume the following potential hazards:
| Potential Hazard | Basis for Assumption | Primary Mitigation Strategy |
| Skin Corrosion/Irritation | Primary amine and ester functionalities can be irritants or corrosive. Related compounds are classified as skin irritants.[2][8] | Use of appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Amines and organic esters can cause severe eye irritation or damage upon contact.[1][2] | Mandate use of chemical splash goggles; face shield for high-risk tasks. |
| Respiratory Tract Irritation | Inhalation of aerosols or fine powders of similar compounds can irritate the respiratory system.[2] | All handling must occur within a certified chemical fume hood. |
Part 2: Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a system designed to provide a barrier between you and the potential hazard. Each component is chosen for a specific reason and must be used correctly to be effective.
| PPE Category | Item | Specification and Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must be compliant with ANSI Z87.1 standards. These provide a full seal around the eyes to protect against splashes from all angles, which standard safety glasses do not.[9] |
| Face Shield | Required in conjunction with goggles when handling quantities greater than 50 mL or during procedures with a high risk of splashing (e.g., quenching a reaction). This protects the entire face from direct contact.[9] | |
| Hand Protection | Nitrile Gloves | Nitrile provides excellent protection against a wide variety of chemicals, including many solvents, acids, and bases, and is a robust choice for general laboratory use and splash protection.[10][11][12] |
| Double Gloving | Recommended when handling the neat (undiluted) compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. | |
| Body Protection | Long-Sleeved Lab Coat | Must be fully buttoned to provide a barrier against incidental contact and small splashes. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat when handling larger volumes (>100 mL) to provide an additional, impermeable barrier.[7] |
A Note on Glove Selection and Integrity
No single glove material is impervious to all chemicals.[12] The effectiveness of a glove is determined by its resistance to permeation (the chemical seeping through at a molecular level) and degradation (the glove physically breaking down).[13]
-
Inspect Before Use: Always visually inspect gloves for tears, punctures, or discoloration before use.[12]
-
Know Your Limits: Disposable nitrile gloves are for splash protection, not for prolonged immersion.[12] If significant contact occurs, remove the gloves immediately, wash your hands, and don a new pair.
-
Consult Compatibility Charts: For extended use or when using strong solvents, always consult the glove manufacturer's chemical resistance guide to ensure you are using the appropriate material (e.g., butyl or neoprene rubber for certain applications).[10][13]
Part 3: Safe Handling and Disposal Workflow
A systematic workflow minimizes the risk of exposure and ensures that safety is integrated into every step of the experimental process.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the lab, ensure the fume hood is on, the sash is at the appropriate height, and the work area is clean. Confirm that a safety shower and eyewash station are accessible and unobstructed.
-
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before handling the chemical container.
-
Transport: Transport the chemical container in a secondary, shatter-proof container.
-
Weighing and Transfer: Conduct all weighing and transfers of the compound inside the fume hood. If it is a solid, handle it gently to avoid creating dust. If it is a liquid, keep the container opening away from your breathing zone.
-
Reaction Setup: Perform all subsequent steps (e.g., dissolution, addition to a reaction mixture) within the fume hood.
-
Post-Handling: After use, securely close the primary container. Decontaminate any surfaces that may have been exposed.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first remove the outer gloves (if double-gloving), then the lab coat, then the inner gloves, and finally the goggles. Wash hands thoroughly with soap and water.
Caption: Experimental workflow for handling the compound.
Disposal Plan: Waste Management Protocol
Proper disposal is a critical component of the chemical lifecycle and is governed by institutional and regulatory requirements.[14][15]
-
Waste Identification: All materials that have come into contact with methyl 2-(aminomethyl)cyclobutane-1-carboxylate must be treated as hazardous chemical waste.[14] This includes excess material, reaction mixtures, contaminated gloves, pipette tips, and paper towels.
-
Segregation: Do not mix waste streams unless you are certain of their compatibility. At a minimum, segregate as follows:
-
Liquid Organic Waste: For the compound and any organic solvent solutions.
-
Aqueous Waste: For any water-based solutions containing the compound.
-
Solid Waste: For contaminated consumables like gloves, weigh boats, and absorbent pads.
-
-
Containment: Use only designated, properly labeled hazardous waste containers provided by your institution's Environmental Health and Safety (EHS) department. Ensure containers are kept closed except when adding waste.[14][15]
-
Labeling: Label the waste container clearly with the full chemical name: "Methyl 2-(aminomethyl)cyclobutane-1-carboxylate" and any solvents present. Avoid using abbreviations.[14]
-
Disposal Request: Follow your institution's procedure for having full waste containers collected by the EHS department. Never pour chemical waste down the drain.[14][16]
Caption: Decision workflow for waste segregation and disposal.
Part 4: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Minor Spill (in Fume Hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[7]
-
Major Spill: Evacuate the immediate area and notify your supervisor and institutional EHS department immediately.
By integrating this expert guidance into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
The application of cyclobutane derivatives in organic synthesis. (n.d.). ResearchGate. [Link]
-
The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health and Safety. [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). [Link]
-
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025). PowerPak. [Link]
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratories - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention (CDC) Archive. [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. [Link]
-
OSHA Glove Selection Chart. (n.d.). University of Houston-Clear Lake Environmental Health and Safety. [Link]
-
Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety. [Link]
-
Everything You Need to Know About Chemical Resistant Gloves. (n.d.). HANVO Safety. [Link]
-
FACT Sheet - Glove Selection. (2014). Regulations.gov. [Link]
-
Cyclobutane Derivatives from Thermal Cycloaddition Reactions. (2011). CaltechAUTHORS. [Link]
-
Safety Data Sheet for a generic chemical. (n.d.). Regulations.gov. [Link]
-
A safety and chemical disposal guideline for Minilab users. (2020). Helmholtz Centre for Environmental Research (UFZ). [Link]
-
Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. osha.gov [osha.gov]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. nps.edu [nps.edu]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. esafetysupplies.com [esafetysupplies.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ufz.de [ufz.de]
- 16. downloads.regulations.gov [downloads.regulations.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
